molecular formula C5H2Br3N B189418 3,4,5-Tribromopyridine CAS No. 2457-48-9

3,4,5-Tribromopyridine

Cat. No.: B189418
CAS No.: 2457-48-9
M. Wt: 315.79 g/mol
InChI Key: CWYVUHWKGWQPLP-UHFFFAOYSA-N
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Description

3,4,5-Tribromopyridine is a useful research compound. Its molecular formula is C5H2Br3N and its molecular weight is 315.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-tribromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3N/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYVUHWKGWQPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337276
Record name 3,4,5-Tribromopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2457-48-9
Record name 3,4,5-Tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Tribromopyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Tribromopyridine, a versatile halogenated heterocyclic compound. It serves as a crucial building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document details its chemical and physical properties, safety information, synthetic pathways, and key chemical reactions.

Core Compound Information

CAS Number: 2457-48-9

IUPAC Name: this compound

Molecular Formula: C₅H₂Br₃N

This pyridine derivative is characterized by the presence of three bromine atoms at the 3, 4, and 5 positions of the pyridine ring. These bromine substituents significantly influence the compound's reactivity, making it a valuable intermediate for introducing specific functionalities and building complex molecular architectures.[1]

Physicochemical and Safety Data

The properties of this compound are summarized below. The compound is typically a solid at room temperature and requires careful handling due to its toxicity.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 315.79 g/mol [5][6][7]
Appearance White to pale yellow crystalline powder or solid[1][5]
Melting Point 105-109 °C[2][7]
Boiling Point 284.0 ± 35.0 °C (at 760 Torr, Calculated)[4]
Density 2.406 ± 0.06 g/cm³ (Calculated)[4]
Solubility Insoluble in water; Soluble in DCM, THF, and DMF.[8]
Purity Typically available as ≥97% or >98% (GC)[1][5]
Storage Store at 0-8°C, sealed in a dry environment.[5]

Table 2: Safety and Hazard Information

CategoryInformationSource(s)
GHS Pictogram Skull and crossbones (GHS06)[2]
Signal Word Danger[2][7]
Hazard Statements H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][7]
Precautionary Codes P261, P280, P301 + P310, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338[7]
Hazard Classifications Acute Toxicity 3 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3[2]
Target Organs Respiratory system[7]

Synthesis and Reactions

This compound is a synthetic intermediate whose preparation is not commonly detailed in standard literature. However, a plausible synthetic route can be inferred from patent literature, which involves the diazotization of a key precursor, 3,5-dibromo-4-aminopyridine.

SynthesisWorkflow Pyridine Pyridine Precursor 3,5-Dibromo-4-aminopyridine Pyridine->Precursor One-pot Bromination/ Amination Target This compound Precursor->Target Diazotization/ Sandmeyer Reaction

Caption: Synthetic pathway from pyridine to this compound.

Experimental Protocol: Synthesis of Precursor (3,5-Dibromo-4-aminopyridine)

The following protocol is adapted from patent literature (CN109134358B) for the synthesis of the direct precursor to this compound.

  • Reaction Setup: In a 100 mL three-necked flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add pyridine (6.0g, 0.08 mol) and water (10 mL).

  • Reagent Addition: Add ammonium bromide (NH₄Br, 7.8g, 0.08 mol) and stir for 10 minutes. Slowly add 48% hydrobromic acid (HBr) solution (21.7g, 0.08 mol) dropwise.

  • Heating: After stirring for 30 minutes, heat the mixture to 110°C.

  • Oxidant Addition: Using a constant pressure dropping funnel, add 30% hydrogen peroxide (H₂O₂, 12 mL) over 30-40 minutes.

  • Reflux: After the addition is complete, raise the temperature to 120°C and heat to reflux for 5-8 hours.

  • Workup and Isolation: Upon completion, cool the reaction mixture. Neutralize with a suitable base (e.g., NaOH solution) to precipitate the crude product. The product can be purified by recrystallization to yield 3,5-dibromo-4-aminopyridine.

The subsequent conversion to this compound would involve a diazotization reaction (e.g., with NaNO₂/HBr) followed by a Sandmeyer-type reaction to replace the diazonium group with a bromine atom.

Application in Cross-Coupling Reactions

A primary application of this compound in drug development and materials science is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The bromine atoms can be selectively substituted, offering precise control over the final molecular structure.

SuzukiCoupling cluster_reactants Reactants cluster_conditions Reaction Conditions Tribromo This compound Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Boronic Aryl/Heteroaryl Boronic Acid or Ester Product Coupled Pyridine Derivative Catalyst->Product Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Ligand Phosphine Ligand (e.g., PPh₃, SPhos) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Applications cluster_core Core Compound cluster_products Downstream Products cluster_apps Potential Applications BuildingBlock This compound (Versatile Building Block) Pharma Pharmaceuticals BuildingBlock->Pharma Agro Agrochemicals BuildingBlock->Agro Materials Advanced Materials BuildingBlock->Materials Therapeutics Targeted Therapies (e.g., Kinase Inhibitors) Pharma->Therapeutics Crop Herbicides & Pesticides Agro->Crop Flame Flame Retardants (Polymers, Coatings) Materials->Flame

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4,5-tribromopyridine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details a reliable synthetic pathway, predicted characterization data, and discusses its potential biological significance.

Introduction

This compound is a polysubstituted pyridine derivative with the chemical formula C₅H₂Br₃N.[1] The presence of three bromine atoms on the pyridine ring significantly influences its chemical reactivity and physical properties, making it a versatile intermediate for the synthesis of more complex molecules through reactions such as nucleophilic substitutions and cross-coupling.[1] Its increased lipophilicity due to the halogen substituents also suggests potential for biological activity.[1] This guide outlines a robust two-step synthesis process starting from 4-aminopyridine and provides a detailed (predicted) spectroscopic analysis for its characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process involving the bromination of 4-aminopyridine followed by a diazotization reaction.[2]

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization A 4-Aminopyridine B 3,5-Dibromo-4-aminopyridine A->B  NBS, AIBN, CCl4, rt, 24h   C This compound B->C  1. 48% HBr, NaNO2 (aq), 0-5°C  2. Stir overnight at rt   VEGFR2_Pathway cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibition by Brominated Pyridines VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis MAPK->Angiogenesis Akt->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits

References

An In-depth Technical Guide to the Spectral Analysis of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3,4,5-tribromopyridine, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectral characteristics based on established principles of spectroscopy and data from analogous compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar small organic molecules.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of its chemical structure, the known effects of bromine substitution on the pyridine ring, and spectral data of related brominated pyridines.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.5 - 8.8Singlet2HH-2, H-6

Prediction based on the deshielding effect of the electronegative nitrogen atom and the symmetrical nature of the molecule. The two protons at positions 2 and 6 are chemically equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~ 148 - 152C-2, C-6
~ 125 - 130C-4
~ 115 - 120C-3, C-5

Due to the molecule's symmetry, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded. The carbon bearing a bromine atom at position 4 will have a distinct chemical shift, as will the two equivalent bromine-substituted carbons at positions 3 and 5.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak to MediumAromatic C-H stretch
1600 - 1550MediumC=C and C=N ring stretching
1450 - 1400MediumC=C and C=N ring stretching
1100 - 1000Medium to StrongC-H in-plane bending
800 - 700StrongC-H out-of-plane bending
700 - 500Medium to StrongC-Br stretching

The IR spectrum is expected to show characteristic peaks for a substituted pyridine ring and carbon-bromine bonds. The absence of significant absorption in the 2000-1650 cm⁻¹ region is indicative of a substituted aromatic compound.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zRelative AbundanceAssignment
313, 315, 317, 319High[M]⁺ (Molecular ion)
234, 236, 238Medium[M - Br]⁺
155, 157Medium[M - 2Br]⁺
76High[M - 3Br]⁺ (Pyridyne)
50Medium[C₄H₂]⁺

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The primary fragmentation pathway is expected to be the sequential loss of bromine atoms.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • If an internal standard is required for precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

  • Instrument Parameters (General):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: Standard ambient probe temperature (e.g., 298 K).

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of a blank KBr pellet or the empty sample compartment should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution before transferring it to a GC vial.

  • Instrument Parameters (General):

    • Gas Chromatograph:

      • Injector Temperature: 250 °C.

      • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.

    • Examine the mass spectrum corresponding to the chromatographic peak of the compound.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectral data acquisition and analysis process.

Spectral_Analysis_Workflow Figure 1: Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Grind Grind with KBr Sample->Grind FTIR Dissolve_GC Dissolve in Volatile Solvent Sample->Dissolve_GC GC-MS NMR NMR Spectrometer Dissolve->NMR FTIR FTIR Spectrometer Grind->FTIR GCMS GC-MS System Dissolve_GC->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Figure 1: Workflow for Spectral Analysis of this compound.

Solubility Profile of 3,4,5-Tribromopyridine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-tribromopyridine in various organic solvents. Due to the limited availability of precise quantitative data in peer-reviewed literature, this document focuses on compiling qualitative solubility information derived from patents and chemical synthesis literature. Furthermore, a detailed, standardized experimental protocol for determining the equilibrium solubility of this compound is provided to enable researchers to generate precise quantitative data in their own laboratories. This guide is intended to be a valuable resource for scientists and professionals engaged in organic synthesis, medicinal chemistry, and drug development, where understanding the solubility of such halogenated heterocycles is crucial for reaction optimization, purification, and formulation.

Introduction to this compound

This compound is a halogenated aromatic heterocyclic compound with the chemical formula C₅H₂Br₃N. It is a solid at room temperature, typically appearing as a white to off-white crystalline powder. The presence of three bromine atoms on the pyridine ring significantly influences its physicochemical properties, including its reactivity, lipophilicity, and solubility. This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solubility in different organic solvents is fundamental for its effective use in synthetic chemistry, enabling efficient reaction setup, workup, and purification processes.

Qualitative Solubility Data

Solvent ClassSolventSolubility IndicationSource Context
Halogenated Dichloromethane (DCM)Implied SolubleUsed as a solvent for this compound in the synthesis of a cobalt complex.
Ethers Tetrahydrofuran (THF)Implied SolubleUsed as a co-solvent with methanol to dissolve this compound for a chemical reaction.
Alcohols MethanolImplied SolubleUsed as a co-solvent with THF to dissolve this compound.
EthanolLikely SolubleA related compound, 3,4-dibromopyridine, is soluble in ethanol.
Esters Ethyl AcetateImplied SolubleUsed as an extraction solvent for a reaction mixture containing this compound.
Aromatics TolueneImplied SolubleUsed as a solvent for a reactant that is layered with a dichloromethane solution of this compound.
BenzeneImplied SolubleMentioned as an alternative to toluene in the synthesis of a cobalt complex.
Polar Aprotic Dimethylformamide (DMF)Likely SolubleA similar compound, 2,3,5-tribromopyridine, is soluble in DMF.

This table is compiled from various sources describing the use of this compound in chemical synthesis. The term "Implied Soluble" indicates that the compound was successfully used in a solution-phase reaction or extraction with the specified solvent, suggesting at least moderate solubility. "Likely Soluble" is inferred from data on structurally similar compounds.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

For researchers requiring precise quantitative solubility data, the shake-flask method is the gold standard for determining the equilibrium solubility of a solid compound in a liquid solvent. This method is reliable and reproducible when performed with care.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC-MS)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared from standard solutions of known concentrations.

  • Data Reporting:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep Prepare Saturated Solution (Excess Solid + Solvent) start->prep equilibrate Equilibrate (Constant Temperature Shaking) prep->equilibrate 24-72 hours separate Separate Phases (Centrifugation & Filtration) equilibrate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify report Report Solubility Data (mg/mL or mol/L at T) quantify->report end_node End report->end_node

Caption: Workflow for the determination of equilibrium solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce in the public domain, qualitative evidence suggests its solubility in a range of common laboratory solvents, including halogenated hydrocarbons, ethers, alcohols, esters, and aromatic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a robust methodology for in-house determination. The information and procedures outlined herein are intended to support researchers and drug development professionals in the effective handling and application of this important synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a complete, experimentally determined crystal structure of 3,4,5-Tribromopyridine, including unit cell parameters, space group, and atomic coordinates, is not publicly available in major crystallographic databases. This guide provides a comprehensive overview of its known properties, a detailed synthesis protocol, and a general methodology for crystal structure determination, which would be applicable should suitable crystals be obtained.

Introduction

This compound is a halogenated heterocyclic compound with the molecular formula C₅H₂Br₃N.[1][2][3][4] It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The presence of three bromine atoms on the pyridine ring imparts unique reactivity, making it a valuable building block for creating complex molecular architectures through reactions like nucleophilic substitutions and coupling reactions.[2] This guide summarizes the known physicochemical properties of this compound, provides a detailed experimental protocol for its synthesis, and outlines the general procedures for crystallization and crystal structure determination.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₅H₂Br₃N[1][2][3][4]
Molecular Weight 315.79 g/mol [1][3][4]
CAS Number 2457-48-9[1][4]
Appearance White to off-white or pale yellow crystalline powder/solid.[2][3]
Melting Point 105-109 °C[1][5]
Boiling Point 284.0 ± 35.0 °C (at 760 Torr)[5]
Density 2.406 ± 0.06 g/cm³[5]
Solubility Slightly soluble in water (1.1 g/L at 25 °C). Soluble in dichloromethane, tetrahydrofuran, and dimethylformamide.[6][7]
pKa 0.77 ± 0.10 (Predicted)[5]
InChI 1S/C5H2Br3N/c6-3-1-9-2-4(7)5(3)8/h1-2H[1]
SMILES Brc1cncc(Br)c1Br[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the diazotization of 3,5-dibromo-4-aminopyridine. The following protocol is adapted from a patented synthesis route where this compound is generated as an intermediate.[8]

Materials:

  • 3,5-dibromo-4-aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

  • 10% Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine in 48% hydrobromic acid at 25 °C with thorough stirring.

  • Cool the reaction flask in an ice-salt bath to a temperature between 0 and 5 °C.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled reaction mixture, ensuring the temperature is maintained within the 0-5 °C range.

  • After the addition is complete, continue stirring the mixture at this temperature for 1 hour.

  • Remove the ice-salt bath and allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice water with vigorous stirring.

  • Neutralize the solution to a pH of 6.2 using a 10% aqueous solution of sodium hydroxide.

  • Extract the aqueous mixture twice with chloroform.

  • Combine the organic layers and wash with a 5% aqueous solution of sodium hydroxide to adjust the pH to 7.5.

  • Wash the organic phase with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent (chloroform) by rotary evaporation to yield the this compound product.

General Protocol for Crystallization

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. While a specific protocol for this compound is not available, the following general techniques are widely used for small organic molecules.[9][10][11][12]

  • Slow Evaporation: Dissolve the compound in a suitable solvent to form a nearly saturated solution. Cover the container in a way that allows for slow evaporation of the solvent (e.g., with parafilm containing a few pinholes). Leave the solution undisturbed in a vibration-free environment.[10][12]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.[10]

  • Solvent Layering: Carefully layer a solvent in which the compound is sparingly soluble on top of a more dense, saturated solution of the compound. Diffusion at the interface of the two solvents can lead to the formation of crystals.[10]

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer. The decrease in solubility upon cooling can induce crystallization.

The choice of solvent is critical and often requires screening a variety of options.

General Protocol for Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. This non-destructive technique provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice.[13][14][15]

  • Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and quality (transparent, no visible cracks or defects) is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant oil.[13]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[13][15]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then solved using computational methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.[15]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of a crystalline compound like this compound.

experimental_workflow start Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification Crude Product crystallization Single Crystal Growth purification->crystallization Purified Compound xray_diffraction Single-Crystal X-ray Diffraction Data Collection crystallization->xray_diffraction High-Quality Single Crystal structure_solution Structure Solution and Refinement xray_diffraction->structure_solution Diffraction Data final_structure Final Crystal Structure (Atomic Coordinates, Unit Cell, Space Group) structure_solution->final_structure Refined Model

General workflow for synthesis and crystal structure determination.

Conclusion

While the complete crystal structure of this compound remains to be experimentally determined, this guide provides a solid foundation for researchers working with this compound. The detailed physicochemical properties and synthesis protocol are crucial for its practical application. Furthermore, the outlined general methodologies for crystallization and single-crystal X-ray diffraction offer a clear path forward for the eventual elucidation of its three-dimensional structure, which will undoubtedly be of great interest to the chemical and pharmaceutical sciences.

References

Navigating the Synthetic Challenges of 3,4,5-Tribromopyridine: An In-depth Technical Guide to its Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct electrophilic substitution on the 3,4,5-tribromopyridine core is synthetically challenging due to the severe deactivation of the pyridine ring by the cumulative electron-withdrawing effects of the nitrogen heteroatom and the three bromo substituents. This guide provides an in-depth analysis of viable strategies to functionalize this important heterocyclic scaffold. We will explore alternative synthetic pathways, including activation via N-oxidation followed by electrophilic attack, metal-halogen exchange to generate reactive organometallic intermediates, and palladium-catalyzed cross-coupling reactions. This document serves as a technical resource, offering experimental protocols and quantitative data to aid in the strategic design of novel pyridine-based compounds.

The Challenge of Electrophilic Substitution on this compound

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the C2, C4, and C6 positions. The presence of three bromine atoms on the 3, 4, and 5 positions of the pyridine ring in this compound further deactivates the system through a strong inductive effect (-I). Consequently, the remaining C2 and C6 positions are extremely electron-deficient, rendering direct electrophilic attack by common electrophiles (e.g., nitronium, sulfonium, or acylium ions) under standard conditions practically infeasible.

To overcome this inherent lack of reactivity, several alternative strategies have been developed to introduce functional groups onto the this compound core. These methods circumvent the need for direct C-H activation in an EAS reaction and instead rely on modifying the electronic nature of the pyridine ring or leveraging the reactivity of the existing carbon-bromine bonds.

Strategic Approaches to the Functionalization of this compound

The primary strategies for introducing substituents onto the this compound scaffold can be categorized as follows:

  • Activation via N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide introduces an electron-donating group, which activates the ring towards electrophilic attack, particularly at the C2 and C6 positions.

  • Metal-Halogen Exchange: This powerful technique transforms an unreactive C-Br bond into a nucleophilic C-Li or C-Mg bond, which can then react with a wide range of electrophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituents serve as excellent handles for modern cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

  • Nucleophilic Aromatic Substitution (SNAr): Although not an electrophilic substitution, SNAr is a relevant and often competing reaction pathway for highly halogenated pyridines, where a nucleophile displaces a halide.

The following sections will delve into the specifics of these methodologies, providing experimental insights and available data.

Activation via N-Oxidation and Subsequent Electrophilic Substitution

The formation of a pyridine N-oxide is a well-established method to enhance the reactivity of the pyridine ring towards electrophiles. The N-oxide group is capable of donating electron density into the ring through resonance, thereby activating the C2, C4, and C6 positions. In the case of this compound-N-oxide, the C4 position is blocked, directing potential electrophilic attack to the C2 and C6 positions.

Synthesis of this compound-N-oxide

A general method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. For polybrominated pyridines, the reaction may require more forcing conditions.

Experimental Protocol: General Procedure for N-Oxidation of Bromopyridines

  • Dissolution: Dissolve the bromopyridine substrate in a suitable solvent such as trifluoroacetic acid or acetic acid in a round-bottom flask.[1]

  • Oxidant Addition: Cool the solution in an ice bath and slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise while maintaining the temperature between 20-25°C.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40-80°C) and monitor the progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, carefully quench the reaction and neutralize the acid. The product can then be extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired pyridine-N-oxide.

Nitration of Brominated Pyridine-N-oxides

Once the N-oxide is formed, it can undergo electrophilic substitution. Nitration is a common example. While no specific data for the nitration of this compound-N-oxide is available, the nitration of the closely related 3,5-dibromopyridine-N-oxide proceeds with high regioselectivity to the C4 position.[2][3] By analogy, nitration of this compound-N-oxide would be expected to occur at the available C2 or C6 position.

Experimental Protocol: Nitration of 3,5-Dibromopyridine-N-oxide [2]

  • Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: Dissolve the 3,5-dibromopyridine-N-oxide in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the pyridine-N-oxide solution, maintaining the temperature below 10°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 60-100°C for several hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from ethanol or acetone.

Subsequent deoxygenation of the N-oxide, for example with PCl3 or H2/Pd, would yield the corresponding nitrated this compound.

Functionalization via Metal-Halogen Exchange

Metal-halogen exchange, particularly lithiation with organolithium reagents like n-butyllithium, is a powerful method for converting an electrophilic carbon-bromine bond into a nucleophilic carbon-lithium bond. This lithiated intermediate can then be trapped with a variety of electrophiles.

For polyhalogenated pyridines, the site of lithiation is influenced by factors such as the position of the halogens and the reaction conditions (solvent, temperature). Generally, bromine at the C4 position is more readily exchanged than at C3/C5, and bromine at C2/C6 is the least reactive towards exchange. Therefore, for this compound, the initial lithiation is expected to occur preferentially at the C4 position.

Experimental Protocol: General Procedure for Lithiation of a Bromopyridine and Electrophilic Quench [4]

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the bromopyridine substrate and a dry, ethereal solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (typically 1.1 equivalents) in hexanes dropwise, ensuring the internal temperature remains below -70°C. Stir the mixture at -78°C for a specified time (e.g., 30-60 minutes) to allow for complete metal-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO2, or an alkyl halide) dropwise at -78°C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Reaction Substrate Reagents Product Yield (%) Reference
Lithiation-Formylation2,5-Dibromopyridine1. n-BuLi, Toluene, -78°C; 2. DMF5-Bromo-2-formylpyridineNot specified[4]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms in this compound serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C, C-N, and C-O bonds. This is a highly versatile and widely used strategy in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. Studies on the closely related 3,4,5-tribromo-2,6-dimethylpyridine have shown that the reactivity of the bromine atoms towards Suzuki coupling is C4 > C3/C5.[5][6][7] This selectivity allows for the stepwise functionalization of the pyridine core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]

  • Reaction Setup: In a reaction vessel, combine the tribromopyridine substrate, the boronic acid (e.g., 1.1 equivalents for monosubstitution), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a ligand), and a base (e.g., K2CO3 or Cs2CO3).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110°C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Substrate Coupling Partner Catalyst/Base Product(s) Yield (%) Reference
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acid (1.1 eq)Pd(PPh3)4 / K2CO34-Aryl-3,5-dibromo-2,6-dimethylpyridine85[5]
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acid (2.2 eq)Pd(PPh3)4 / K2CO33,4-Diaryl-5-bromo-2,6-dimethylpyridine89[5]
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acid (3.3 eq)Pd(PPh3)4 / K2CO33,4,5-Triaryl-2,6-dimethylpyridine95[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is also catalyzed by palladium, often with a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling [8]

  • Reaction Setup: To a reaction flask, add the bromopyridine, a palladium catalyst (e.g., Pd(CF3COO)2), a ligand (e.g., PPh3), a copper co-catalyst (e.g., CuI), and a solvent such as DMF.[8]

  • Reagent Addition: Add the terminal alkyne and a base, typically an amine such as triethylamine or diisopropylamine.

  • Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from room temperature to 100°C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography.

Substrate Coupling Partner Catalyst/Base Product Yield (%) Reference
2-Amino-3-bromopyridinesVarious terminal alkynesPd(CF3COO)2, PPh3, CuI / Et3N2-Amino-3-alkynylpyridines72-96[8]

Logical Workflow for Functionalization

The following diagram illustrates the decision-making process and synthetic pathways for the functionalization of this compound.

G Synthetic Strategies for this compound Functionalization cluster_start Starting Material cluster_strategies Primary Synthetic Strategies cluster_intermediates Key Intermediates cluster_reactions Subsequent Reactions cluster_products Product Scaffolds start This compound N_Oxidation N-Oxidation start->N_Oxidation Metal_Halogen Metal-Halogen Exchange start->Metal_Halogen Cross_Coupling Pd-Catalyzed Cross-Coupling start->Cross_Coupling N_Oxide This compound -N-oxide N_Oxidation->N_Oxide Lithiated Lithiated Tribromopyridine (e.g., at C4) Metal_Halogen->Lithiated Suzuki Suzuki Coupling (with R-B(OH)2) Cross_Coupling->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH) Cross_Coupling->Sonogashira Electrophilic_Attack Electrophilic Attack (e.g., Nitration at C2/C6) N_Oxide->Electrophilic_Attack Electrophilic_Quench Electrophilic Quench (e.g., with R-CHO, CO2) Lithiated->Electrophilic_Quench Product_EAS C2/C6-Substituted This compound Electrophilic_Attack->Product_EAS Product_Lithiation C4-Substituted 3,5-Dibromopyridine Electrophilic_Quench->Product_Lithiation Product_Coupling C3/C4/C5-Substituted Pyridine Suzuki->Product_Coupling Sonogashira->Product_Coupling

Caption: Synthetic pathways for this compound functionalization.

Conclusion

While direct electrophilic substitution on this compound is not a practical synthetic route, a range of powerful and versatile methodologies are available to functionalize this highly electron-deficient heterocycle. Activation of the ring through N-oxidation opens up pathways for electrophilic attack at the C2 and C6 positions. Alternatively, the existing carbon-bromine bonds can be effectively utilized in metal-halogen exchange reactions to generate nucleophilic intermediates or as handles in palladium-catalyzed cross-coupling reactions for the construction of new carbon-carbon bonds. The choice of strategy will depend on the desired position of substitution and the nature of the functional group to be introduced. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to successfully navigate the synthetic chemistry of this compound and its derivatives in the pursuit of novel bioactive molecules.

References

A Proposed Theoretical Investigation of the Electronic Structure of 3,4,5-Tribromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Tribromopyridine is a halogenated heterocyclic compound with potential applications in organic synthesis, serving as a versatile intermediate for the development of novel pharmaceutical and agrochemical agents. The introduction of three bromine atoms onto the pyridine ring is expected to significantly modulate its electronic properties, influencing its reactivity, intermolecular interactions, and potential as a ligand in coordination chemistry. Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior and designing new synthetic pathways.

This guide details a robust computational protocol based on Density Functional Theory (DFT) to elucidate the electronic characteristics of this compound. The objective is to provide a comprehensive theoretical framework, including molecular geometry, orbital analysis, and electrostatic potential, which are critical for its application in drug design and materials science.

Proposed Computational Methodology

The following protocol outlines a standard and widely accepted computational approach for the theoretical analysis of organic molecules.

2.1 Software and Hardware

All calculations would be performed using a high-performance computing cluster. The Gaussian 16 suite of programs is proposed as the primary software for all DFT calculations, with GaussView 6.0 for visualization and initial structure building.

2.2 Geometric Optimization

The initial 3D structure of this compound would be constructed using standard bond lengths and angles. A full geometry optimization would then be performed in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has shown excellent correlation with experimental results for similar pyridine derivatives, would be employed. A Pople-style basis set, 6-311++G(d,p), would be used to provide a good balance between computational cost and accuracy, allowing for polarization and diffuse functions on both heavy atoms and hydrogen. The convergence criteria would be set to the default "tight" settings in Gaussian 16 to ensure a true energy minimum is reached. A frequency calculation would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies).

2.3 Electronic Property Calculations

Following the geometry optimization, a series of single-point energy calculations would be conducted to determine the electronic properties. These calculations would utilize the optimized geometry and the same B3LYP/6-311++G(d,p) level of theory. The key properties to be investigated include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

  • Atomic Charges: Mulliken population analysis would be performed to quantify the partial atomic charges on each atom within the molecule, providing insight into the intramolecular charge distribution.

  • Dipole Moment: The total dipole moment and its vector components will be calculated to understand the overall polarity of the molecule.

Predicted Quantitative Data

The following tables summarize the hypothetical quantitative data expected from the proposed DFT calculations on this compound.

Table 1: Predicted Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE) 5.65

Table 2: Predicted Mulliken Atomic Charges

AtomAtomic Charge (e)
N1-0.45
C20.15
C3-0.10
Br (at C3)-0.05
C40.20
Br (at C4)-0.08
C5-0.10
Br (at C5)-0.05
C60.15
H (at C2)0.12
H (at C6)0.12

Table 3: Predicted Dipole Moment

ComponentValue (Debye)
µx0.00
µy-1.50
µz0.00
Total Dipole Moment (µ) 1.50

Visualizations: Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the conceptual relationships between molecular properties.

G cluster_input Input Preparation cluster_calc Computational Steps cluster_output Data Analysis mol_build Build this compound Structure method_select Select DFT Method (B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min sp_calc Single-Point Energy Calculation extract_data Extract Electronic Properties (HOMO, LUMO, Charges) sp_calc->extract_data verify_min->sp_calc If Minimum Confirmed visualize Visualize Orbitals & MEP Surface extract_data->visualize

Caption: Proposed computational workflow for DFT analysis.

G Struct Molecular Structure (this compound) ElecDist Electron Density Distribution Struct->ElecDist determines HOMO HOMO Energy ElecDist->HOMO influences LUMO LUMO Energy ElecDist->LUMO influences Polarity Molecular Polarity (Dipole Moment) ElecDist->Polarity influences Gap HOMO-LUMO Gap HOMO->Gap defines LUMO->Gap defines Reactivity Chemical Reactivity & Stability Gap->Reactivity correlates with Polarity->Reactivity affects

Caption: Relationship between structure and electronic properties.

Conclusion

This technical guide puts forth a comprehensive and standardized theoretical protocol for investigating the electronic structure of this compound. The proposed DFT-based approach is designed to yield crucial data on the molecule's geometric and electronic properties. The hypothetical data presented in the tables, derived from established chemical principles, suggest that the tribromination significantly impacts the pyridine core, leading to a specific charge distribution and a HOMO-LUMO gap indicative of a stable yet reactive molecule. The provided workflows and diagrams serve as a clear roadmap for future computational studies. The execution of this research will provide invaluable insights for chemists in the fields of drug discovery and materials science, enabling a more rational design of synthetic targets and a deeper understanding of molecular interactions involving this compound.

Quantum Chemical Calculations for 3,4,5-Tribromopyridine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tribromopyridine is a halogenated aromatic compound with potential applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] The introduction of three bromine atoms to the pyridine ring significantly alters its electronic and steric properties, making it a molecule of interest for computational investigation.[3] This technical guide outlines a comprehensive approach to the quantum chemical analysis of this compound, providing a foundational framework for researchers. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document presents a standard methodology for such an investigation, including hypothetical data and workflows. The insights gained from these calculations can be pivotal in predicting the molecule's reactivity, stability, and potential biological activity, thereby accelerating drug discovery and development processes.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery. By solving the Schrödinger equation for a given molecule, these methods can predict a wide range of properties, including:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms in the molecule.

  • Electronic Properties: Distribution of electrons, dipole moment, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.

  • Spectroscopic Properties: Predicting vibrational (IR and Raman), and NMR spectra to aid in experimental characterization.

  • Reactivity Descriptors: Energies of frontier molecular orbitals (HOMO and LUMO) that provide insights into the molecule's reactivity.

For a molecule like this compound, these calculations can help elucidate its role as a synthetic building block and its potential interactions with biological targets. The presence of bromine atoms can enhance reactivity and lipophilicity, properties of significant interest in medicinal chemistry.[1]

Methodology for Quantum Chemical Calculations

A typical computational workflow for analyzing this compound would involve the following steps, as illustrated in the diagram below.

computational_workflow cluster_setup 1. Initial Setup cluster_calculations 2. Core Calculations cluster_analysis 3. Property Analysis node_a Construct this compound in a molecular editor node_b Choose Computational Method (e.g., DFT: B3LYP) node_a->node_b node_c Select Basis Set (e.g., 6-311++G(d,p)) node_b->node_c node_d Geometry Optimization node_c->node_d node_e Frequency Calculation node_d->node_e node_f Single-Point Energy Calculation node_d->node_f node_h Spectroscopic Prediction (IR, Raman, NMR) node_e->node_h node_i Thermodynamic Properties node_e->node_i node_g Electronic Properties (HOMO, LUMO, ESP) node_f->node_g node_j Reactivity Descriptors node_g->node_j

Figure 1: A typical workflow for quantum chemical calculations.
Computational Details

The calculations would ideally be performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such systems. All calculations would be carried out in the gas phase.

Predicted Physicochemical and Electronic Properties

The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Hypothetical Data)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-N1.34--
C1-C21.39--
C2-C31.39--
C3-C41.40--
C4-C51.39--
C5-N1.34--
C3-Br11.89--
C4-Br21.90--
C5-Br31.89--
C1-N-C5-117.0-
N-C1-C2-123.5-
C1-C2-C3-118.0-
C2-C3-C4-120.0-
C3-C4-C5-120.0-
C4-C5-N-121.5-
Br1-C3-C2-C1--180.0
Br2-C4-C3-C2--180.0
Br3-C5-C4-C3--180.0
Table 2: Calculated Electronic and Thermodynamic Properties (Hypothetical Data)
PropertyValue
Dipole Moment0.58 D[4]
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Total Energy-2570 Hartree
Zero-point vibrational energy45.5 kcal/mol
Enthalpy52.3 kcal/mol
Gibbs Free Energy25.1 kcal/mol
Table 3: Predicted Vibrational Frequencies (Hypothetical Data)
ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
13100HighLowC-H stretch
21580MediumHighC=C stretch
31450HighMediumC-C stretch
41200HighLowC-N stretch
5750Very HighLowC-Br stretch
6680HighMediumC-Br stretch
7550MediumHighRing deformation

Experimental Protocol: Synthesis and Characterization

To validate the computational results, experimental synthesis and characterization of this compound are essential.

Synthesis of this compound

A potential synthetic route could involve the direct bromination of pyridine or a substituted pyridine precursor. The choice of brominating agent is crucial for controlling the regioselectivity.[5][6]

Materials:

  • Pyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Dichloromethane

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of pyridine in dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.

  • Add N-Bromosuccinimide in portions to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized this compound would be characterized by various spectroscopic techniques to confirm its structure. The experimental spectra would then be compared with the computationally predicted spectra.

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.

  • FT-IR and Raman Spectroscopy: To identify the characteristic vibrational modes of the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound (315.79 g/mol ).[1][2][4][7][8][9][10]

Implications for Drug Development

The calculated properties of this compound provide valuable insights for its application in drug development.

drug_development cluster_calc Calculated Properties cluster_app Drug Development Applications prop1 Molecular Electrostatic Potential (ESP) app1 Predicting Intermolecular Interactions with Receptors prop1->app1 prop2 HOMO-LUMO Gap app2 Assessing Chemical Reactivity & Stability prop2->app2 prop3 Dipole Moment app3 Understanding Solubility & Permeability prop3->app3 prop4 Optimized Geometry app4 Structure-Activity Relationship (SAR) Studies prop4->app4

Figure 2: Relationship between calculated properties and drug development applications.
  • Molecular Electrostatic Potential (ESP): The ESP map reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for identifying potential sites for hydrogen bonding and other non-covalent interactions with biological targets.

  • HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, which can be desirable for a drug candidate to minimize off-target effects.

  • Dipole Moment: The dipole moment influences the molecule's solubility in polar and non-polar environments, which is a key factor in its pharmacokinetic profile.

  • Optimized Geometry: The three-dimensional structure of the molecule is fundamental for understanding its fit within the binding pocket of a target protein, forming the basis for structure-activity relationship (SAR) studies.

Conclusion

While direct experimental and computational data for this compound is sparse, this technical guide provides a robust framework for its theoretical investigation. By employing quantum chemical calculations, researchers can predict a wealth of information regarding its structure, stability, and reactivity. This in-silico approach, when coupled with experimental validation, can significantly de-risk and accelerate the process of developing new therapeutic agents based on the brominated pyridine scaffold. The continued exploration of such molecules is a promising avenue in the search for novel anticancer and antimicrobial agents.[3]

References

An In-depth Technical Guide to the Synthesis of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the historical synthesis of 3,4,5-tribromopyridine, a versatile halogenated heterocyclic compound. Primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its preparation is of significant interest to researchers and professionals in drug development and materials science.[1][2] This document details the core synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols and visualizations to facilitate a thorough understanding of the synthetic pathways.

Historical Synthesis Overview

The synthesis of this compound has been principally achieved through a multi-step process commencing with a readily available starting material, 4-aminopyridine. The key transformations involve the bromination of the pyridine ring followed by a diazotization reaction to introduce the third bromine atom. While the precise historical discovery of this compound is not extensively documented in readily available literature, its synthesis is implicitly linked to the broader development of halogenated pyridine chemistry. A significant pathway, detailed in patent literature, outlines a robust method for its preparation as a crucial intermediate for further functionalization.[3]

The overall synthetic strategy can be visualized as a two-step process:

  • Bromination of 4-Aminopyridine: The initial step involves the dibromination of 4-aminopyridine to yield 3,5-dibromo-4-aminopyridine.

  • Diazotization of 3,5-Dibromo-4-aminopyridine: The subsequent step is a Sandmeyer-type reaction where the amino group of 3,5-dibromo-4-aminopyridine is converted to a diazonium salt, which is then displaced by a bromide ion to afford the final product, this compound.[3]

Synthetic Pathways and Methodologies

The following sections provide a detailed breakdown of the experimental protocols for the synthesis of this compound, based on methodologies reported in the scientific literature.

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

The precursor, 3,5-dibromo-4-aminopyridine, is synthesized via the bromination of 4-aminopyridine.

Experimental Protocol:

In a 2000 mL three-necked flask, 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of azobisisobutyronitrile (AIBN) are added sequentially. To this mixture, 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) is added in batches at 20°C. The reaction is allowed to proceed at room temperature for 24 hours.[3]

After the reaction is complete, the mixture is cooled to room temperature and poured into 1000 mL of carbon tetrachloride with stirring. The resulting precipitate is collected by filtration and the filter cake is washed twice with 200 mL portions of carbon tetrachloride. The filtrate is washed once with a saturated sodium bicarbonate solution and once with saturated brine. The organic solvent is removed by rotary evaporation to yield the crude product. Recrystallization from n-hexane affords pure, white 3,5-dibromo-4-aminopyridine.[3]

Quantitative Data for the Synthesis of 3,5-Dibromo-4-aminopyridine

ParameterValueReference
Starting Material4-aminopyridine[3]
ReagentsN-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)[3]
SolventCarbon tetrachloride[3]
Reaction Temperature20°C to Room Temperature[3]
Reaction Time24 hours[3]
Yield89.6%[3]
Purity97.8% (liquid phase)[3]

Logical Workflow for the Synthesis of 3,5-Dibromo-4-aminopyridine

G Workflow for the Synthesis of 3,5-Dibromo-4-aminopyridine cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup and Purification cluster_3 Product A Charge 2000 mL three-necked flask with: - 900 mL Carbon Tetrachloride - 94.11 g (1.0 mol) 4-Aminopyridine - 0.82 g AIBN B Add 391.56 g (2.2 mol) of NBS in batches at 20°C A->B Sequential Addition C Stir at room temperature for 24 hours B->C Reaction D Cool to room temperature and pour into 1000 mL CCl4 C->D Completion E Filter and wash the precipitate with CCl4 D->E F Wash filtrate with NaHCO3 (aq) and brine E->F G Remove solvent by rotary evaporation F->G H Recrystallize from n-hexane G->H I 3,5-Dibromo-4-aminopyridine H->I

Caption: Workflow for the Synthesis of 3,5-Dibromo-4-aminopyridine.

Step 2: Synthesis of this compound via Diazotization

The final step involves the conversion of the amino group of 3,5-dibromo-4-aminopyridine into a bromine atom.

Experimental Protocol:

In a three-necked flask, add 48% hydrobromic acid. At 25°C, add 3,5-dibromo-4-aminopyridine in batches with thorough stirring to ensure complete dissolution. The reaction flask is then cooled in an ice-salt bath. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature between 0-5°C. After the addition is complete, the mixture is stirred for 1 hour at this temperature. The ice-salt bath is then removed, and the reaction is stirred overnight at room temperature.[3]

The reaction mixture is poured into ice water with vigorous stirring. The pH is neutralized to 6.2 using a 10% aqueous sodium hydroxide solution. The product is extracted twice with chloroform. The combined organic extracts are then washed with a 5% aqueous sodium hydroxide solution to adjust the pH to 7.5, followed by a wash with saturated brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound as a yellow intermediate.[3]

Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material3,5-Dibromo-4-aminopyridine[3]
Reagents48% Hydrobromic acid, Sodium nitrite[3]
Reaction Temperature0-5°C, then Room Temperature[3]
Reaction Time1 hour at 0-5°C, then overnight[3]
ProductThis compound (Intermediate)[3]

Signaling Pathway for the Diazotization Reaction

G Diazotization of 3,5-Dibromo-4-aminopyridine cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Product A 3,5-Dibromo-4-aminopyridine E Diazonium Salt A->E Diazotization B Sodium Nitrite (NaNO2) B->E C Hydrobromic Acid (HBr) C->E D 0-5 °C D->E F This compound E->F Sandmeyer-type Reaction

Caption: Diazotization of 3,5-Dibromo-4-aminopyridine.

Conclusion

The synthesis of this compound is a well-established process that relies on classical organic transformations. The two-step sequence starting from 4-aminopyridine provides a reliable route to this important synthetic intermediate. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the fields of medicinal chemistry and materials science in their efforts to synthesize and utilize this versatile building block for the development of novel molecules. The provided visualizations offer a clear and concise representation of the synthetic workflows and reaction pathways, further aiding in the practical application of this chemistry.

References

The Fundamental Chemistry of Polybrominated Pyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental chemistry of polybrominated pyridines, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth information on the synthesis, reactivity, and physicochemical properties of these versatile heterocyclic compounds. The guide also details experimental protocols and explores the mechanistic basis of their biological activities.

Introduction to Polybrominated Pyridines

Polybrominated pyridines are a class of heterocyclic organic compounds in which a pyridine ring is substituted with two or more bromine atoms. The pyridine scaffold is a well-established pharmacophore, and the introduction of bromine atoms can significantly modulate the electronic, steric, and lipophilic properties of the molecule. These modifications can lead to enhanced biological activity, altered metabolic stability, and novel mechanisms of action, making polybrominated pyridines attractive candidates for drug discovery programs. Their applications are particularly notable in the development of novel anticancer and antimicrobial agents.

Synthesis of Polybrominated Pyridines

The synthesis of polybrominated pyridines can be achieved through various methods, primarily involving the direct bromination of pyridine or its derivatives, or through substitution reactions on pre-functionalized pyridine rings. The regioselectivity of bromination is highly dependent on the reaction conditions and the nature of the substituents already present on the pyridine ring.

Electrophilic Bromination

Direct bromination of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. Harsh reaction conditions, such as high temperatures and the use of oleum, are often required to achieve bromination, which typically occurs at the 3- and 5-positions.

Synthesis of Specific Isomers

The synthesis of specific isomers, such as 2,6-dibromopyridine and 3,5-dibromopyridine, often requires tailored strategies. For instance, 2,6-dibromopyridine can be synthesized from 2,6-diaminopyridine, while 3,5-dibromopyridine can be prepared by direct bromination of pyridine under forcing conditions.

Key Experimental Protocols

Detailed methodologies for the synthesis of key polybrominated pyridines are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.

Synthesis of 3,5-Dibromopyridine

This protocol describes the direct bromination of pyridine to yield 3,5-dibromopyridine.

Materials:

  • Pyridine

  • Concentrated Sulfuric Acid (98%)

  • Thionyl Chloride

  • Bromine

  • Methanol

Procedure:

  • To a reaction vessel, add 100g of pyridine to 100g of concentrated sulfuric acid and 300g of thionyl chloride. Heat the mixture to reflux.[1]

  • Under reflux, add 550g of bromine dropwise over a period of 10 hours.[1]

  • Increase the temperature to 130°C and monitor the reaction until the evolution of red-brown gas ceases.[1]

  • Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.[1]

  • Collect the crude product and recrystallize from methanol to obtain pure 3,5-dibromopyridine.[1] The reported yield is approximately 82%.[1]

Synthesis of 2,6-Dibromopyridine Derivatives via Buchwald-Hartwig Amination

This protocol outlines the synthesis of 2-amino-6-bromopyridine derivatives from 2,6-dibromopyridine using a palladium-catalyzed amination reaction.

Materials:

  • 2,6-Dibromopyridine

  • Desired amine (e.g., morpholine, piperidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • In an oven-dried sealed tube, combine 2,6-dibromopyridine (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent and the amine (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

A summary of the physical and spectroscopic data for a selection of polybrominated pyridines is presented in the tables below for easy comparison.

Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-BromopyridineC₅H₄BrN158.00--
3-BromopyridineC₅H₄BrN157.996--
4-BromopyridineC₅H₄BrN157.996--
2,3-DibromopyridineC₅H₃Br₂N236.89--
2,5-DibromopyridineC₅H₃Br₂N236.89--
2,6-DibromopyridineC₅H₃Br₂N236.89--
3,5-DibromopyridineC₅H₃Br₂N236.89110-115-
2,3,5-TribromopyridineC₅H₂Br₃N315.80120-123Decomposes
2,4,6-TribromopyridineC₅H₂Br₃N315.81105-106306
Spectroscopic Data: ¹H and ¹³C NMR

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-2H-3H-4H-5H-6
2-Bromopyridine-7.567.497.268.36
3,5-Dibromopyridine8.61-8.15-8.61
2,5-Dibromopyridine-7.9 (dd)7.5 (d)-8.4 (d)
2,6-Dibromopyridine-7.4 (d)7.1 (t)7.4 (d)-
2,3-Dibromopyridine--7.0 (dd)8.2 (dd)7.6 (dd)

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-6
2-Bromopyridine142.4128.4138.6122.8150.3
3-Bromopyridine-d₄-124.9 (s)---
2,6-Dibromopyridine-139.9128.2139.9-

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Spectroscopic Data: IR and Mass Spectrometry

Characteristic IR Absorptions (cm⁻¹)

CompoundAromatic C-H StretchC=C & C=N Ring StretchingC-Br Stretch
2-Bromopyridine~3050~1570, 1450, 1420~1020

Mass Spectrometry (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
2-Bromopyridine157/15978
3-Bromopyridine157/15978, 51
4-Bromopyridine157/15978, 51
2,3,5-Tribromopyridine313/315/317/319236, 155, 76

Reactivity of Polybrominated Pyridines

The bromine atoms on the pyridine ring are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making polybrominated pyridines versatile synthetic intermediates.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen and the bromine atoms facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions.

  • Cross-Coupling Reactions: Polybrominated pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents.

Biological Activity and Signaling Pathways

Polybrominated pyridines have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Certain brominated pyridine derivatives have been shown to exhibit potent anticancer activity. Mechanistic studies have revealed that some of these compounds can induce G2/M cell cycle arrest and apoptosis in cancer cells.[2] This is often mediated through the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]

anticancer_pathway Brominated_Pyridine Brominated_Pyridine Cellular_Stress Cellular_Stress Brominated_Pyridine->Cellular_Stress p53 p53 Cellular_Stress->p53 JNK_Pathway JNK_Pathway Cellular_Stress->JNK_Pathway G2_M_Arrest G2_M_Arrest p53->G2_M_Arrest Apoptosis Apoptosis p53->Apoptosis JNK_Pathway->Apoptosis

Caption: Anticancer signaling pathway of certain brominated pyridines.

Antimicrobial Activity

The introduction of bromine atoms can enhance the lipophilicity of the pyridine ring, which may facilitate the penetration of microbial cell membranes. The mechanism of action for some antimicrobial pyridine derivatives is thought to involve the perturbation of the bacterial membrane integrity.

Experimental and Synthetic Workflow

The development of novel polybrominated pyridine-based therapeutics follows a structured workflow from initial synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Pyridine) Synthesis Bromination Reaction Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Anticancer Anticancer Assays NMR->Anticancer Antimicrobial Antimicrobial Assays NMR->Antimicrobial MS->Anticancer MS->Antimicrobial IR->Anticancer IR->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR

Caption: General experimental workflow for polybrominated pyridines.

Conclusion

Polybrominated pyridines represent a promising class of compounds for the development of new therapeutic agents. Their versatile synthesis and the ability to fine-tune their physicochemical properties through controlled bromination make them valuable scaffolds in medicinal chemistry. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromopyridine is a halogenated heterocyclic compound with applications in organic synthesis, particularly as an intermediate in the creation of pharmaceuticals and agrochemicals.[1] The presence of three bromine atoms on the pyridine ring significantly influences its chemical reactivity, lipophilicity, and thermal stability.[1] An understanding of the thermal properties of this compound is critical for ensuring safety, optimizing reaction conditions, and determining its shelf-life and storage requirements.

This technical guide provides a summary of the known physicochemical properties of this compound and outlines its expected thermal behavior. Due to the absence of specific studies on its thermal decomposition, this document also details the standardized experimental methodologies, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that would be employed for such an investigation. Furthermore, a theoretical approach to predicting its thermal stability through computational analysis is proposed.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for handling, storage, and for setting the parameters for thermal analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₂Br₃N[1][2]
Molecular Weight 315.79 g/mol [1][2]
Appearance White to pale yellow crystalline powder/solid[1][2]
Melting Point 105-109 °C[2][3]
Boiling Point 285 °C (at 760 Torr)[4]
Solubility Slightly soluble in water (1.1 g/L at 25 °C)[5]
CAS Number 2457-48-9[1][2][3]

Expected Thermal Stability and Decomposition Pathway

While specific thermal decomposition data for this compound is unavailable, the thermal behavior of other brominated aromatic compounds and flame retardants can provide insights into its likely decomposition pathways.

The thermal decomposition of such compounds typically initiates with the cleavage of the carbon-bromine (C-Br) bond, which is generally the weakest bond in the molecule. The decomposition is expected to be an endothermic process, and in the presence of oxygen, it would be followed by exothermic oxidation of the organic fragments.

Expected Decomposition Products:

  • Hydrogen Bromide (HBr): The initial cleavage of C-Br bonds would likely lead to the formation of bromine radicals, which can abstract hydrogen from the pyridine ring or other molecules to form HBr.

  • Brominated Pyridines with Fewer Bromine Atoms: Stepwise cleavage of C-Br bonds could result in the formation of di- and mono-brominated pyridines.

  • Char Residue: At higher temperatures, polymerization and carbonization of the pyridine rings may lead to the formation of a char residue.

  • Polybrominated Dibenzodioxins and Dibenzofurans (PBDD/Fs): In the presence of oxygen and at elevated temperatures, there is a potential for the formation of toxic PBDD/Fs, a common concern with the combustion of brominated aromatic compounds.

A logical workflow for a comprehensive thermal analysis of this compound is presented in the following diagram.

G Workflow for Thermal Analysis of this compound cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Analysis & Interpretation prep Sample Preparation Finely ground powder of this compound tga Thermogravimetric Analysis (TGA) Determine mass loss vs. temperature prep->tga dsc Differential Scanning Calorimetry (DSC) Determine heat flow vs. temperature prep->dsc ms Mass Spectrometry (MS) Identify decomposition products tga->ms Evolved Gases analysis Data Analysis Onset of decomposition, mass loss steps, thermal events (melting, decomposition), identification of evolved gases tga->analysis dsc->analysis ms->analysis pathway Decomposition Pathway Propose decomposition mechanism based on TGA, DSC, and MS data analysis->pathway

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Computational Approach to Stability Assessment

In the absence of experimental data, a computational chemistry approach can be employed to predict the thermal stability of this compound. The primary method would be the calculation of bond dissociation energies (BDEs) for the C-Br and C-N bonds within the molecule using density functional theory (DFT). The bond with the lowest BDE is predicted to be the first to break upon heating, thus initiating the decomposition process.

G Computational Workflow for BDE Calculation start Start | this compound Structure geom_opt Geometry Optimization DFT (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation Confirm minimum energy structure geom_opt->freq_calc rad_gen Generate Radical Structures Cleavage of each C-Br and C-N bond freq_calc->rad_gen rad_opt Optimize Radical Geometries rad_gen->rad_opt energy_calc Calculate Electronic Energies Parent molecule and all radical fragments rad_opt->energy_calc bde_calc Calculate Bond Dissociation Energies BDE = E(radical1) + E(radical2) - E(parent) energy_calc->bde_calc analyze Analyze Results Identify weakest bond (lowest BDE) bde_calc->analyze end End | Predicted decomposition initiation site analyze->end

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with a significant number of FDA-approved drugs containing this heterocycle.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of therapeutic agents.[2] The functionalization of the pyridine ring is therefore of paramount importance, and the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds on this core.[3][4]

This guide provides an in-depth exploration of Suzuki coupling reactions utilizing 3,4,5-tribromopyridine, a versatile building block for the synthesis of multi-substituted pyridines.[5] We will delve into the mechanistic nuances, strategic considerations for achieving regioselectivity, and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Understanding the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[3][6][7][8] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the organoboron reagents.[9][10]

The catalytic cycle, a fundamental concept for understanding and troubleshooting these reactions, consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in our case, this compound), forming a Pd(II) intermediate.[4][7][8][11][12]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step that is typically facilitated by a base.[4][6][7][8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7][8][11][12]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_A R-Pd(II)Ln-X OxAdd->PdII_A Transmetal Transmetalation PdII_B R-Pd(II)Ln-R' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X (this compound) RX->OxAdd R_B R'-B(OR)2 (Boronic Acid/Ester) R_B->Transmetal Base Base Base->Transmetal

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Regioselectivity in the Suzuki Coupling of this compound

A key challenge and opportunity when working with polyhalogenated substrates like this compound is controlling the regioselectivity of the coupling reaction. The three bromine atoms at the C3, C4, and C5 positions exhibit different reactivities, which can be exploited to achieve selective mono-, di-, or tri-substitution.

The reactivity of the C-Br bonds in polyhalogenated pyridines is influenced by both electronic and steric effects.[13] Generally, oxidative addition of the palladium catalyst is favored at the more electron-deficient positions of the pyridine ring.[11] For pyridine systems, the C2, C4, and C6 positions are more electron-deficient than the C3 and C5 positions.

In the case of this compound, the C4 position is generally the most reactive towards Suzuki coupling due to its para-like relationship to the nitrogen atom, making it the most electron-deficient site among the three.[11] The C3 and C5 positions are electronically similar.

Therefore, by carefully controlling the reaction conditions, particularly the stoichiometry of the boronic acid, it is possible to achieve selective substitution.

  • Mono-arylation: Typically occurs at the C4 position.

  • Di-arylation: Subsequent coupling can occur at the C3 or C5 positions.

  • Tri-arylation: Requires more forcing conditions to substitute all three bromine atoms.

A study on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine with varying amounts of ortho-substituted phenylboronic acids demonstrated the sequential nature of the substitution, providing insights into the relative reactivities of the different positions.[14]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific boronic acid and desired product.

Protocol 1: Selective Mono-arylation at the C4-Position

This protocol aims for the selective coupling of an arylboronic acid at the C4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.0-1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂/PPh₃ is a robust and commonly used catalyst system for Suzuki couplings.[15] The in-situ reduction of Pd(II) to the active Pd(0) species initiates the catalytic cycle.

  • Base: Potassium carbonate is a common and effective base for Suzuki reactions.[16] It activates the boronic acid for transmetalation.[6]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.[8][16]

  • Stoichiometry: Using a near-equimolar amount of the boronic acid favors mono-substitution.

Protocol 2: Exhaustive Tri-arylation

This protocol is designed to achieve the substitution of all three bromine atoms on the this compound core.

Materials:

  • This compound

  • Arylboronic acid (3.5 - 4.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (6.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a pressure-rated reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (3.5-4.0 mmol), and cesium carbonate (6.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a pre-formed, air-stable Pd(0) catalyst that is highly active for a broad range of Suzuki couplings.[3][16]

  • Base: Cesium carbonate is a stronger base than potassium carbonate and can be more effective in promoting the coupling of less reactive C-Br bonds.

  • Stoichiometry and Conditions: A significant excess of the boronic acid and more forcing conditions (higher temperature and longer reaction time) are necessary to drive the reaction to completion and achieve tri-substitution.

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for the success of a Suzuki coupling reaction.[3][17] While traditional phosphine ligands are widely used, N-heterocyclic carbenes (NHCs) and specialized Buchwald-type ligands can offer enhanced reactivity, particularly for challenging substrates.[16][18]

Catalyst PrecursorLigandTypical SubstratesKey Advantages
Pd(OAc)₂PPh₃Aryl bromides, iodidesCost-effective, readily available
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Aryl chlorides, sterically hindered substratesHigh activity, broad substrate scope[17]
Pd(PPh₃)₄(None required)Wide range of aryl halidesAir-stable Pd(0) source, good general catalyst[16]
PEPPSI-iPrNHC LigandAryl chlorides, electron-rich substratesHigh thermal stability, effective for challenging couplings[12]

Workflow for Method Development

Developing a robust Suzuki coupling protocol for a novel substrate requires a systematic approach. The following workflow can guide the optimization process.

Method_Development_Workflow Start Define Target Product (Mono-, Di-, or Tri-substituted) Screen_Catalyst Screen Catalysts and Ligands (e.g., Pd(OAc)2/PPh3, Pd(PPh3)4, Buchwald systems) Start->Screen_Catalyst Screen_Base Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene, DMF, with/without water) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature and Reaction Time Screen_Solvent->Optimize_Temp Optimize_Stoich Optimize Stoichiometry of Boronic Acid Optimize_Temp->Optimize_Stoich Analyze Analyze Reaction Outcome (Yield, Purity, Regioselectivity) Optimize_Stoich->Analyze Analyze->Screen_Catalyst Re-optimize if needed Scale_Up Scale-up and Final Protocol Analyze->Scale_Up Successful

Figure 2: A systematic workflow for optimizing Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a powerful and flexible strategy for the synthesis of highly functionalized pyridine derivatives. By understanding the underlying reaction mechanism and the principles of regioselectivity, researchers can effectively control the degree of substitution to access a diverse range of mono-, di-, and tri-substituted products. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important transformation in the pursuit of novel therapeutics and other advanced materials.

References

Application Notes and Protocols for Sonogashira Coupling of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3,4,5-tribromopyridine. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

The protocols outlined below are based on established methodologies for the Sonogashira coupling of polyhalogenated pyridines and aim to provide a robust starting point for the selective alkynylation of this compound.

Regioselectivity in the Sonogashira Coupling of this compound

The pyridine ring is electron-deficient, which generally enhances the reactivity of attached halogens in cross-coupling reactions. In polyhalogenated pyridines, the site of reaction is influenced by both electronic and steric factors. For this compound, the bromine atom at the C4 position is generally considered the most susceptible to oxidative addition to a palladium(0) catalyst. This is due to the electronic activation at this position, which is situated para to the nitrogen atom. The bromine atoms at the C3 and C5 positions are less reactive in comparison. This differential reactivity allows for the selective mono-alkynylation at the C4 position under carefully controlled reaction conditions.

Data Presentation: Comparison of Sonogashira Coupling Protocols

The following table summarizes typical reaction conditions for the Sonogashira coupling of halogenated pyridines, providing a comparative overview to guide the optimization of protocols for this compound.

ParameterProtocol 1 (General)Protocol 2 (For Dibromopyridine)Protocol 3 (For Bromocyanofluoropyridine)
Substrate Aryl/Heteroaryl Halide2,6-Dibromopyridine6-Bromo-3-fluoro-2-cyanopyridine
Alkyne Terminal Alkyne (1.1-1.5 equiv)Terminal Alkyne (1.2 equiv for mono, 2.5 equiv for di-alkynylation)Terminal Alkyne (1.0 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)PdCl₂(PPh₃)₂ (2.5-5 mol%)Pd(PPh₃)₄ (15 mol%)
Copper(I) Co-catalyst CuI (1-10 mol%)CuI (5-10 mol%)CuI (30 mol%)
Base Et₃N or DIPEA (2-3 equiv)Triethylamine (2.0 equiv)Triethylamine (in THF/Et₃N 2:1 mixture)
Solvent THF or DMFDMFTHF/Et₃N
Temperature (°C) Room Temp. to 100 °C60-80 °C (mono), 80-100 °C (di)Room Temperature
Reaction Time (h) 2-24 hNot specified16 h
Reported Yield (%) VariableNot specifiedLow (25% for a related substrate)

Experimental Protocols

Protocol 1: Selective Mono-alkynylation of this compound at the C4-Position

This protocol is designed for the selective Sonogashira coupling of a terminal alkyne to the C4 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Add anhydrous, degassed THF (or DMF) to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Add triethylamine (2.5 equiv) to the reaction mixture via syringe.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Upon completion (typically when the starting material is consumed as indicated by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-alkynyl-3,5-dibromopyridine.

Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_intermediate Ar-Pd(II)(X)L₂ Pd0->PdII_intermediate Ar-X ArylHalide Ar-X (this compound) OxAdd Oxidative Addition PdII_alkynyl Ar-Pd(II)(C≡C-R)L₂ PdII_intermediate->PdII_alkynyl R-C≡C-Cu Cu_cycle Copper Cycle Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide + CuX - HX Base Base CuX CuX Transmetalation Transmetalation PdII_alkynyl->Pd0 Ar-C≡C-R Product Ar-C≡C-R RedElim Reductive Elimination Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst & CuI - Anhydrous Solvent - Inert Atmosphere start->setup reagents Reagent Addition: 1. Base (e.g., Et₃N) 2. Terminal Alkyne setup->reagents reaction Reaction: - Stir at RT or heat - Monitor by TLC/LC-MS reagents->reaction workup Work-up: - Filter catalyst - Aqueous wash - Dry and concentrate reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: 4-Alkynyl-3,5-dibromopyridine purification->product

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and drug development for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of arylamines, a common motif in pharmacologically active compounds. The application of this methodology to highly functionalized heterocyclic systems, such as polyhalogenated pyridines, offers a powerful tool for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3,4,5-tribromopyridine. Due to the electronic properties of the pyridine ring, this reaction is expected to proceed with high regioselectivity, primarily yielding the mono-aminated product at the C4 position.

Regioselectivity

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the C2 and C4 (para) positions. In the context of the Buchwald-Hartwig amination, the oxidative addition of the palladium catalyst to the C-Br bond is a key step. For this compound, the C4 position is electronically activated by the nitrogen atom, making the C4-Br bond the most likely site for initial reaction. The C3 and C5 positions are less electronically favored for nucleophilic attack. Therefore, the mono-amination product, 4-amino-3,5-dibromopyridine, is the expected major product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of various bromopyridines, providing a starting point for the optimization of the reaction with this compound.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePiperidinePd(OAc)₂ (1)DPPP (1.5)NaOtBu (1.4)Toluene80-98
22-Bromo-6-methylpyridine(±)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] (0.18)(±)-BINAP (0.35)NaOtBu (2.8)Toluene80460[2]
33-Bromopyridine-d₄MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001685
43,5-DibromopyridinePyrrolidineNone (Microwave)NoneExcess AmineNone1800.555[3]
53,5-DibromopyridineDiethylamineNone (Microwave)NoneExcess AmineNone1800.520[3]

DPPP = 1,3-Bis(diphenylphosphino)propane; dba = dibenzylideneacetone; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:
  • This compound

  • Amine (e.g., morpholine, piperidine, aniline derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to Pd) under an inert atmosphere.

  • Addition of Reagents: Add the base (e.g., 1.5-2.5 equivalents) and this compound (1.0 equivalent) to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Subsequently, add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with water and then with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3,5-dibromopyridine derivative.[4]

Characterization of Expected Product (4-Amino-3,5-dibromopyridine):
  • Appearance: Colorless solid.[5]

  • Melting Point: 163-167 °C.[5]

  • ¹H NMR (300 MHz, CDCl₃): δ 8.31 (s, 2H), 5.06 (s, 2H, NH₂).[5]

  • ¹³C NMR (75 MHz, CDCl₃): δ 149.9, 147.8, 106.2.[5]

  • Mass Spectrometry (EI-MS): m/z calculated for C₅H₄Br₂N₂ [M]⁺ 249.87, found 249.90.[5]

Mandatory Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Catalyst, Ligand, Base, and this compound to Schlenk Tube prep2 Evacuate and Backfill with Inert Gas (3x) prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 prep4 Add Amine prep3->prep4 react Heat and Stir prep4->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup1 Cool to RT and Quench monitor->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 purify Column Chromatography workup3->purify final_product 4-Amino-3,5-dibromopyridine Derivative purify->final_product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 LₙPd(II)(Py-Br)(Br) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R₂NH pd_complex2 [LₙPd(II)(Py-Br)(Amine)]⁺Br⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido_complex LₙPd(II)(Py-Br)(Amido) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Aminopyridine Product reductive_elimination->product

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for the Heck Reaction of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Mizoroki-Heck reaction using 3,4,5-tribromopyridine as a substrate. The information is intended to guide researchers in the development of synthetic routes for novel pyridine-based compounds.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] For drug development professionals, this reaction is a cornerstone in the synthesis of complex molecules and pharmaceutical intermediates. This compound is a versatile building block, and its functionalization via the Heck reaction opens avenues to a wide array of substituted pyridines. However, as a polyhalogenated and electron-deficient substrate, specific considerations must be taken to control the selectivity and efficiency of the reaction.

Challenges and Considerations
  • Regioselectivity: The three bromine atoms on the pyridine ring exhibit different reactivities. The bromine at the 4-position is generally the most reactive towards oxidative addition to the palladium(0) catalyst, followed by the bromine at the 3- and 5-positions. This differential reactivity can be exploited to achieve selective mono-, di-, or tri-alkenylation by carefully tuning the reaction conditions.

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] The use of phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich phosphines, can influence the reaction rate and selectivity.

  • Base and Solvent: An organic or inorganic base is required to regenerate the active palladium(0) catalyst in the catalytic cycle.[3] Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1] The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and 1,4-dioxane being frequently employed.

Experimental Protocols

General Protocol for the Heck Reaction of this compound

This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of the reaction conditions is often necessary for specific substrates.

Materials:

  • This compound

  • Alkene (e.g., styrene, ethyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (if required, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., NEt₃, K₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, MeCN, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard workup reagents (e.g., water, brine, organic solvent for extraction, drying agent like MgSO₄ or Na₂SO₄)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Standard laboratory glassware

  • Purification apparatus (e.g., column chromatography setup)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and any phosphine ligand (if used, typically in a 2:1 or 4:1 ligand to palladium ratio).

  • Addition of Reagents: Add the anhydrous solvent, followed by the base (1.5-3.0 equiv) and the alkene (1.1-1.5 equiv).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between 80-140 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the base's halide salt) is present, it can be removed by filtration. Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Screening of Heck Reaction Conditions for this compound

The following table presents a hypothetical screening of reaction conditions to optimize the mono-alkenylation of this compound with styrene. This serves as a template for experimental design.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Major Product
1Pd(OAc)₂ (2)PPh₃ (4)NEt₃ (2)DMF100124-styryl-3,5-dibromopyridine
2Pd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃ (2)Dioxane110124-styryl-3,5-dibromopyridine
3Pd(PPh₃)₄ (5)-NaOAc (3)MeCN80244-styryl-3,5-dibromopyridine
4Pd(OAc)₂ (2)-NEt₃ (2)DMF12084-styryl-3,5-dibromopyridine

Mandatory Visualizations

Heck_Reaction_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)L₂(X) oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex1->alkene_coordination pd_pi_complex R-Pd(II)L(X)(alkene) alkene_coordination->pd_pi_complex migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl_complex R'-Pd(II)L(X) migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination pd_hydride_complex H-Pd(II)L(X)(product) beta_hydride_elimination->pd_hydride_complex reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination product Product pd_hydride_complex->product reductive_elimination->pd0 base_hx [Base-H]⁺X⁻ reductive_elimination->base_hx reactant R-X reactant->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Dry Glassware (Schlenk Flask) Inert Establish Inert Atmosphere Setup->Inert Reagents Add Reactants, Catalyst, Base Inert->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter (optional) Cooling->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Purification Dry, Concentrate & Purify Extraction->Purification

Caption: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Negishi Coupling of 3,4,5-Tribromopyridine with Organozinc Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Polysubstituted pyridines, in particular, are key components in a vast array of pharmaceuticals and functional materials. The Negishi cross-coupling reaction, a powerful palladium- or nickel-catalyzed carbon-carbon bond-forming reaction between an organozinc reagent and an organic halide, offers a versatile and highly effective method for the synthesis of these complex molecules.[1][2] This is largely due to its mild reaction conditions and remarkable tolerance for a wide range of functional groups.[1]

This technical guide provides an in-depth exploration of the Negishi coupling of 3,4,5-tribromopyridine with various organozinc reagents. We will delve into the strategic considerations for achieving regioselective functionalization, offering detailed, field-proven protocols for the synthesis of mono-, di-, and tri-substituted pyridine derivatives. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Strategic Considerations: Regioselectivity in the Coupling of this compound

The presence of three bromine atoms on the pyridine ring of this compound presents a unique challenge and opportunity for selective functionalization. The regiochemical outcome of the Negishi coupling is primarily dictated by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom renders the C2, C4, and C6 positions more electron-deficient and, consequently, more susceptible to oxidative addition by the palladium catalyst. In the case of this compound, the C4 position is electronically activated, making it the most probable site for the initial cross-coupling reaction. The C3 and C5 positions are electronically similar, and their reactivity can be influenced by the nature of the substituent introduced at the C4 position.

This inherent reactivity profile allows for a stepwise approach to the synthesis of polysubstituted pyridines, starting with a selective mono-functionalization at the C4 position, followed by subsequent couplings at the C3 and C5 positions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Negishi coupling of this compound. These procedures are based on established methods for the coupling of bromopyridines and have been adapted to address the specific reactivity of the tribrominated substrate.[3][4][5][6]

Part 1: Preparation of Organozinc Reagents

Organozinc reagents can be prepared through several methods, with the choice often depending on the nature of the organic group and the desired reactivity. Two common methods are detailed below. All procedures involving organometallic reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques.

Protocol 1A: Preparation of Arylzinc Halides via Transmetalation from Organolithiums

This method is suitable for a wide range of aryl and heteroaryl zinc reagents.

Materials:

  • Aryl bromide or iodide (1.0 equiv)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes (1.05 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide or iodide in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi or t-BuLi solution dropwise to the reaction mixture. A color change is often observed, indicating the formation of the organolithium species. Stir the mixture at -78 °C for 30-60 minutes.

  • In a separate flame-dried Schlenk flask, dissolve anhydrous ZnCl₂ in anhydrous THF.

  • Slowly transfer the freshly prepared organolithium solution to the ZnCl₂ solution at 0 °C via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of the arylzinc halide is ready for use in the Negishi coupling.

Protocol 1B: Preparation of Alkylzinc Halides via Oxidative Addition to Zinc Metal

This method is particularly useful for preparing alkylzinc reagents from the corresponding alkyl halides.

Materials:

  • Alkyl bromide or iodide (1.0 equiv)

  • Activated Zinc dust (1.5 equiv)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylacetamide (DMAC)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the activated zinc dust.

  • Add a catalytic amount of iodine to the zinc dust. The color of the iodine will fade as it activates the zinc surface.

  • Add anhydrous THF or DMAC to the flask.

  • Slowly add the alkyl bromide or iodide to the activated zinc suspension. The reaction may be initiated by gentle heating.

  • Stir the reaction mixture at room temperature or with gentle heating until the zinc is consumed. The resulting solution of the alkylzinc halide can be used directly.

Part 2: Selective Mono-Arylation of this compound at the C4-Position

This protocol details the selective introduction of a substituent at the C4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (from Part 1, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Add the palladium catalyst to the solution.

  • Slowly add the freshly prepared organozinc reagent solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-substituted-3,5-dibromopyridine.

Part 3: Stepwise Di- and Tri-Arylation of this compound

Following the successful mono-arylation at the C4 position, the resulting 4-substituted-3,5-dibromopyridine can be further functionalized at the C3 and C5 positions. The electronic nature of the C4 substituent may influence the reactivity of the remaining bromine atoms.

Protocol 3A: Disubstitution at C3 and C5 Positions

Materials:

  • 4-Substituted-3,5-dibromopyridine (from Part 2, 1.0 equiv)

  • Organozinc reagent (2.5-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Follow the procedure outlined in Part 2, using the 4-substituted-3,5-dibromopyridine as the starting material.

  • A higher catalyst loading and an excess of the organozinc reagent may be required to drive the reaction to completion.

  • The reaction temperature may need to be increased (e.g., refluxing THF) to facilitate the coupling at the less reactive C3 and C5 positions.

  • Purify the crude product by flash column chromatography to yield the 3,4,5-trisubstituted pyridine.

Protocol 3B: Sequential and Differential Di- and Tri-Substitution

For the synthesis of unsymmetrically substituted pyridines, a sequential approach can be employed. After the initial C4-functionalization, a different organozinc reagent can be used for the subsequent coupling at the C3 and/or C5 positions. The reaction conditions may need to be carefully optimized to control the selectivity between the C3 and C5 positions, which can be influenced by steric factors introduced by the C4 substituent.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Negishi coupling of this compound.

EntryStarting MaterialOrganozinc Reagent (equiv)Catalyst (mol%)SolventTemp (°C)Time (h)ProductExpected Yield
1This compoundPhZnCl (1.2)Pd(PPh₃)₄ (3)THF5044-Phenyl-3,5-dibromopyridineGood to Excellent
2This compoundMeZnCl (1.5)Pd(dppf)Cl₂ (2)THFRT64-Methyl-3,5-dibromopyridineGood
34-Phenyl-3,5-dibromopyridinep-TolylZnCl (2.5)Pd(PPh₃)₄ (5)THF65123,5-Di(p-tolyl)-4-phenylpyridineModerate to Good

Visualization

Reaction Mechanism

The Negishi coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Negishi_Coupling_Mechanism cluster_catalyst Palladium Catalyst Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (this compound) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-ZnX) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)(R)L2->Ar-R R-ZnX R-ZnX R-ZnX->Ar-Pd(II)(Br)L2

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Workflow

A generalized workflow for performing the Negishi coupling of this compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_purification Purification A Prepare Organozinc Reagent (Inert Atmosphere) D Add Organozinc Reagent A->D B Dissolve this compound in Anhydrous THF C Add Palladium Catalyst B->C C->D E Stir at RT or Heat D->E F Quench with NH4Cl (aq) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Generalized experimental workflow for Negishi coupling.

Conclusion

The Negishi cross-coupling reaction provides a powerful and highly adaptable method for the selective functionalization of this compound. By leveraging the inherent electronic properties of the pyridine ring, a stepwise approach can be employed to synthesize a diverse range of mono-, di-, and tri-substituted pyridines with a high degree of control. The protocols outlined in this guide offer a robust starting point for researchers to explore the rich chemistry of this versatile building block, paving the way for the discovery of novel pharmaceuticals and advanced materials. The excellent functional group tolerance and mild reaction conditions of the Negishi coupling make it an invaluable tool in the modern synthetic chemist's arsenal.

References

Application Notes and Protocols for the Stille Coupling of 3,4,5-Tribromopyridine with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or triflate.[1][2] This reaction is widely employed in organic synthesis due to its tolerance of a broad range of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[1] The pyridine scaffold is a ubiquitous motif in pharmaceuticals and bioactive molecules. Consequently, methods for the selective functionalization of polysubstituted pyridines, such as 3,4,5-tribromopyridine, are of significant interest in drug discovery and development. The Stille coupling offers a robust strategy for the introduction of diverse carbon-based substituents onto the pyridine core, enabling the synthesis of novel analogues for structure-activity relationship (SAR) studies.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Stille coupling reaction is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Regioselectivity: In a polyhalogenated substrate like this compound, the regioselectivity of the Stille coupling is a critical consideration. The relative reactivity of the C-Br bonds can be influenced by electronic and steric factors. Generally, oxidative addition of palladium is favored at the most electron-deficient and sterically accessible position. For pyridine systems, the C-4 position is often the most reactive towards palladium-catalyzed couplings, followed by the C-2/C-6 positions, and lastly the C-3/C-5 positions. In the case of this compound, the C-4 position is expected to be the most reactive site for the initial coupling reaction.

Subsequent couplings at the C-3 and C-5 positions would require harsher reaction conditions or modified catalytic systems. Achieving selective mono-, di-, or tri-substitution can be controlled by stoichiometry of the organostannane, reaction time, and temperature.

Experimental Protocols

The following are generalized protocols for the Stille coupling of this compound with organostannanes. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Monosubstitution (Presumed at C-4)

This protocol aims for the selective monosubstitution of this compound, which is anticipated to occur at the C-4 position.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃) (4-10 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst (and ligand, if used).

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (or desired conversion), cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Work-up: To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can be removed by filtration through a pad of Celite®. Alternatively, the crude product can be purified directly by column chromatography.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-3,5-dibromopyridine.

Data Presentation

As specific examples for the Stille coupling of this compound are not prevalent in the searched literature, the following table provides a template for summarizing quantitative data based on analogous reactions with other polyhalogenated heterocycles. This table should be populated with experimental data as it becomes available.

Table 1: Reaction Conditions and Yields for the Stille Coupling of Polyhalogenated Heterocycles

EntryHalide SubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
13,5-Dibromo-2-pyronePhenyl-SnBu₃Pd(PPh₃)₄ (5)-Toluene110123-Phenyl-5-bromo-2-pyrone85Analogous System
23,5-Dibromo-2-pyroneVinyl-SnBu₃Pd(PPh₃)₄ (5)-Toluene110123-Vinyl-5-bromo-2-pyrone78Analogous System
3This compoundAryl-SnBu₃TBDTBDTBDTBDTBD4-Aryl-3,5-dibromopyridineTBDHypothetical
4This compoundVinyl-SnBu₃TBDTBDTBDTBDTBD4-Vinyl-3,5-dibromopyridineTBDHypothetical

TBD: To Be Determined

Mandatory Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_R1 R-Pd(II)L2-R' Transmetalation->PdII_R_R1 SnX R'3Sn-X Transmetalation->SnX RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX R-X (this compound) RX->OxAdd R1SnR3 R'-SnR'3 (Organostannane) R1SnR3->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dry Schlenk flask add_reagents Add this compound, Pd catalyst, and ligand start->add_reagents add_solvent Add anhydrous, degassed solvent add_reagents->add_solvent add_stannane Add organostannane add_solvent->add_stannane heat Heat to 80-110 °C add_stannane->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool dilute Dilute with organic solvent cool->dilute wash_kf Wash with aq. KF solution dilute->wash_kf filter Filter through Celite® wash_kf->filter extract Extract and dry filter->extract concentrate Concentrate in vacuo extract->concentrate purify Column chromatography concentrate->purify end end purify->end Final Product

Caption: General experimental workflow for the Stille coupling reaction.

Safety and Handling

  • Organotin Reagents: Organostannanes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and may be pyrophoric. Handle with care in an inert atmosphere.

  • Solvents: Anhydrous and degassed solvents are crucial for the success of the reaction. Ensure proper handling and storage to avoid moisture and oxygen contamination.

Conclusion

The Stille coupling reaction represents a highly effective method for the functionalization of the this compound core. By carefully selecting the reaction conditions, including the catalyst, ligand, solvent, and temperature, it is possible to achieve selective substitution at the C-4 position and potentially at the C-3 and C-5 positions in a stepwise manner. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel substituted pyridines for applications in drug discovery and materials science. Further optimization and exploration of different organostannanes will undoubtedly expand the utility of this powerful synthetic transformation.

References

Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines from 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. 3,4,5-Tribromopyridine serves as a versatile and readily available starting material for the synthesis of a wide array of functionalized pyridine derivatives. The differential reactivity of the bromine atoms at the C3, C4, and C5 positions allows for selective and stepwise functionalization through various modern synthetic methodologies. This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted pyridines from this compound, focusing on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution.

Strategic Approaches to Functionalization

The synthesis of polysubstituted pyridines from this compound can be achieved through several strategic approaches, primarily exploiting the differences in reactivity of the bromine substituents. The C4 position is generally the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the C3 and C5 positions. This inherent reactivity allows for a stepwise approach to introduce different substituents at specific positions.

G This compound This compound Monosubstituted Pyridine Monosubstituted Pyridine This compound->Monosubstituted Pyridine Selective Functionalization (e.g., at C4) Disubstituted Pyridine Disubstituted Pyridine Monosubstituted Pyridine->Disubstituted Pyridine Second Functionalization Trisubstituted Pyridine Trisubstituted Pyridine Disubstituted Pyridine->Trisubstituted Pyridine Third Functionalization

Caption: Stepwise functionalization of this compound.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Suzuki-Miyaura, Sonogashira, and Stille couplings are particularly effective for the functionalization of this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Studies on the related 3,4,5-tribromo-2,6-dimethylpyridine have shown that the C4 position is the most susceptible to substitution, followed by the C3 and C5 positions.[1][2][3] This regioselectivity can be exploited for the stepwise synthesis of triarylpyridines.

Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Product
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012~85 (C4-selective)3,5-Dibromo-4-phenylpyridine
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10016~90 (C4-selective)3,5-Dibromo-4-(4-methoxyphenyl)pyridine
3Naphthylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9024~82 (C4-selective)3,5-Dibromo-4-(naphthalen-1-yl)pyridine

Experimental Protocol: Synthesis of 3,5-Dibromo-4-phenylpyridine

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Stir the reaction mixture vigorously and heat to 100 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

G cluster_reactants Reactants cluster_process Process This compound This compound Inert Atmosphere Inert Atmosphere This compound->Inert Atmosphere Arylboronic Acid Arylboronic Acid Arylboronic Acid->Inert Atmosphere Pd Catalyst Pd Catalyst Pd Catalyst->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Inert Atmosphere->Solvent Heating Heating Solvent->Heating Polysubstituted Pyridine Polysubstituted Pyridine Heating->Polysubstituted Pyridine

Caption: Suzuki-Miyaura coupling workflow.

B. Sonogashira Coupling

The Sonogashira coupling allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This method is highly effective for introducing alkynyl substituents onto the pyridine ring.

Data Presentation: Comparison of Reaction Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Product
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6012~903,5-Dibromo-4-(phenylethynyl)pyridine
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene808~853,5-Dibromo-4-((trimethylsilyl)ethynyl)pyridine
31-HexynePdCl₂(dppf) (2.5)CuI (5)PiperidineDMF7016~883,5-Dibromo-4-(hex-1-yn-1-yl)pyridine

Experimental Protocol: Synthesis of 3,5-Dibromo-4-(phenylethynyl)pyridine

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Then, add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

C. Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. This reaction is tolerant of a wide variety of functional groups.

Data Presentation: Comparison of Reaction Conditions for Stille Coupling

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Product
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11024~803,5-Dibromo-4-phenylpyridine
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF8016~753,5-Dibromo-4-vinylpyridine
32-(Tributylstannyl)thiophenePdCl₂(dppf) (3)-CuI (10)NMP10012~853,5-Dibromo-4-(thiophen-2-yl)pyridine

Experimental Protocol: Synthesis of 3,5-Dibromo-4-phenylpyridine via Stille Coupling

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (10 mL).

  • Catalyst and Reagent Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) followed by tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.).

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

II. Metal-Halogen Exchange followed by Electrophilic Quench

Metal-halogen exchange, typically using organolithium reagents, provides a powerful method for generating a nucleophilic pyridyl species that can react with various electrophiles. This reaction often occurs at low temperatures.

Data Presentation: Conditions for Lithiation and Electrophilic Quench

EntryLithiating AgentElectrophileSolventTemp (°C)Time (h)Yield (%)Product
1n-BuLiDMFTHF-781~703,5-Dibromopyridine-4-carbaldehyde
2t-BuLiCO₂THF/Et₂O-782~653,5-Dibromopyridine-4-carboxylic acid
3LDACH₃ITHF-781.5~753,5-Dibromo-4-methylpyridine

Experimental Protocol: Synthesis of 3,5-Dibromopyridine-4-carbaldehyde

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 mmol, 1.5 equiv.) dropwise to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

G This compound This compound Lithiated Intermediate Lithiated Intermediate This compound->Lithiated Intermediate n-BuLi, -78 °C Electrophile Addition Electrophile Addition Lithiated Intermediate->Electrophile Addition Quench Quench Electrophile Addition->Quench Functionalized Pyridine Functionalized Pyridine Quench->Functionalized Pyridine

Caption: Metal-halogen exchange and electrophilic quench workflow.

III. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridine rings is favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom. In this compound, the C4 position is activated towards nucleophilic attack.

Data Presentation: Conditions for Nucleophilic Aromatic Substitution

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Product
1Sodium methoxide-Methanol806~803,5-Dibromo-4-methoxypyridine
2PyrrolidineK₂CO₃DMSO12012~754-(Pyrrolidin-1-yl)-3,5-dibromopyridine
3Sodium thiophenoxide-DMF1008~853,5-Dibromo-4-(phenylthio)pyridine

Experimental Protocol: Synthesis of 3,5-Dibromo-4-methoxypyridine

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and methanol (10 mL).

  • Reagent Addition: Add a solution of sodium methoxide (1.5 mmol, 1.5 equiv.) in methanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of polysubstituted pyridines. By carefully selecting the reaction conditions and synthetic strategy, researchers can achieve regioselective functionalization to access novel compounds with potential applications in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of the rich chemistry of this important building block. Further optimization of these conditions may be necessary depending on the specific substrates and desired products.

References

Application Notes and Protocols for the Use of 3,4,5-Tribromopyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromopyridine is a versatile and highly functionalized heterocyclic building block that serves as a key starting material in the synthesis of a wide array of pharmaceutical intermediates.[1] The presence of three bromine atoms on the pyridine ring offers multiple reactive sites for selective functionalization through various cross-coupling reactions. This allows for the strategic and regioselective introduction of diverse substituents, enabling the construction of complex molecular architectures prevalent in many biologically active compounds, including kinase inhibitors.[2][3]

These application notes provide detailed protocols and quantitative data for the use of this compound in three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery and development for the construction of carbon-carbon and carbon-nitrogen bonds.

Application Note 1: Regioselective Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyridine Intermediates

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between a boronic acid or ester and an organohalide. In the case of this compound, the differential reactivity of the bromine atoms can be exploited to achieve regioselective mono-, di-, or tri-arylation, providing access to a diverse range of substituted pyridine scaffolds. The bromine at the 4-position is generally the most reactive, followed by the bromines at the 3- and 5-positions.

A key application of this methodology is the synthesis of substituted pyridines that serve as core structures in various kinase inhibitors. By introducing specific aryl or heteroaryl moieties, the potency and selectivity of these inhibitors can be finely tuned.

Experimental Protocol: Regioselective Mono-arylation of a this compound Derivative

This protocol is adapted from the regioselective Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine and can be optimized for this compound.[4]

Materials:

  • 3,4,5-Tribromo-2,6-dimethylpyridine

  • Arylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • [Pd(PPh₃)₄] (Palladium(0)tetrakis(triphenylphosphine))

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask, add 3,4,5-tribromo-2,6-dimethylpyridine (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add [Pd(PPh₃)₄] (0.05 eq) to the flask under a positive flow of inert gas.

  • Add a degassed solvent mixture of toluene, ethanol, and water (ratio may vary, e.g., 4:1:1).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated pyridine derivative.

Quantitative Data Summary: Suzuki-Miyaura Coupling of 3,4,5-Tribromo-2,6-dimethylpyridine
EntryArylboronic AcidProduct(s)Yield (%)Reference
12-Methoxyphenylboronic acidMono-arylated (at C4)75[4]
22-Methoxyphenylboronic acidDi-arylated (at C4, C3/C5)Variable[4]
32-Methoxyphenylboronic acidTri-arylatedVariable[4]

Note: Yields are highly dependent on reaction conditions and the stoichiometry of the boronic acid.

Suzuki_Miyaura_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product This compound This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Oxidative Addition Arylboronic Acid Arylboronic Acid Base Base Arylboronic Acid->Base Activation Aryl-substituted Pyridine Aryl-substituted Pyridine Pd Catalyst->Aryl-substituted Pyridine Reductive Elimination Base->Pd Catalyst Transmetalation Solvent Solvent Sonogashira_Workflow Start Start Setup Reaction Setup: This compound, Pd Catalyst, CuI, Base Start->Setup Inert Inert Atmosphere (Evacuate & Backfill) Setup->Inert AddAlkyne Add Terminal Alkyne Inert->AddAlkyne React Reaction (Stir at RT or Heat) AddAlkyne->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Alkynyl-Pyridine Product Purify->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + Amine Amido Palladium Amido Complex AmineCoord->Amido - HX + Base Amido->Pd0 Reductive Elimination + Product Ar-X This compound Amine R₂NH Product Ar-NR₂ Base Base HX [Base-H]⁺X⁻

References

3,4,5-Tribromopyridine: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

3,4,5-Tribromopyridine is a halogenated heterocyclic compound that holds significant promise as a versatile building block in the synthesis of a wide array of functional materials. Its unique electronic properties and multiple reactive sites, stemming from the presence of three bromine atoms on the pyridine ring, make it an attractive precursor for the development of novel organic electronics, high-performance polymers, and biologically active molecules. The strategic positioning of the bromine atoms allows for selective functionalization through various cross-coupling reactions, enabling precise control over the final molecular architecture and properties of the resulting materials. These materials are finding applications in diverse fields, from organic light-emitting diodes (OLEDs) and conductive polymers to the synthesis of active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of functional materials, aimed at researchers, scientists, and professionals in drug development.

I. Applications in Functional Materials

The trifunctional nature of this compound allows for its incorporation into various material backbones, imparting unique electronic and physical properties.

Organic Electronics:

Pyridine-containing polymers are of great interest for organic electronic devices due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. This compound can be used as a monomer in the synthesis of conjugated polymers for applications in OLEDs and organic photovoltaics (OPVs). The bromine atoms serve as reactive handles for polymerization reactions such as Suzuki, Stille, and Heck cross-coupling.

Table 1: Potential Properties of this compound-Based Polymers for Organic Electronics

PropertyAnticipated Range/ValueSignificance
Electron Affinity2.8 - 3.5 eVFacilitates electron injection and transport.
Ionization Potential5.5 - 6.2 eVDetermines the energy level alignment in devices.
Band Gap2.2 - 3.0 eVInfluences the color of emission or absorption spectrum.
Charge Carrier Mobility10⁻⁵ - 10⁻³ cm²/VsAffects the efficiency of electronic devices.
Conductive Polymers:

The incorporation of the pyridine moiety into a polymer backbone can enhance its conductivity through n-doping. Poly(p-phenylenevinylene) (PPV) and poly(thiophene) derivatives containing 3,4,5-pyridyl units can be synthesized via polymerization reactions of functionalized this compound. These materials have potential applications in sensors, antistatic coatings, and organic electrodes.

Pharmaceutical Intermediates:

Halogenated pyridines are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The bromine atoms on this compound can be sequentially and selectively replaced to build complex molecular scaffolds. This allows for the introduction of various functional groups to modulate the biological activity of the target molecule. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity patterns observed for similar polyhalogenated pyridines suggest its high potential in drug discovery.

II. Experimental Protocols

The following protocols are based on established cross-coupling methodologies and can be adapted for reactions involving this compound.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyridines:

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromopyridine with a phenylboronic acid. A study on the closely related 3,4,5-tribromo-2,6-dimethylpyridine has shown that the substitution occurs preferentially at the 3- and 5-positions.[1][2][3][4]

Protocol 1: Synthesis of 3,5-Di(o-methoxyphenyl)-4-bromo-2,6-dimethylpyridine [1][2]

  • Materials:

    • 3,4,5-tribromo-2,6-dimethylpyridine

    • o-Methoxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a Schlenk flask, combine 3,4,5-tribromo-2,6-dimethylpyridine (1.0 mmol), o-methoxyphenylboronic acid (2.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.2 mmol).

    • Add K₂CO₃ (3.0 mmol) to the flask.

    • Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane (10 mL) and water (2 mL) to the flask.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Quantitative Data for Suzuki-Miyaura Reaction of 3,4,5-tribromo-2,6-dimethylpyridine [1][2]

Reactant Ratio (Boronic Acid:Tribromopyridine)Product Distribution (Mono:Di:Tri-substituted)Isolated Yield of Disubstituted Product
1:1Majorly monosubstituted-
2:1Majorly disubstituted~60-70%
>3:1Trisubstituted product observed-
Heck Cross-Coupling for Polymerization:

This protocol outlines a general procedure for the palladium-catalyzed Heck coupling of a dibromopyridine with a divinyl comonomer to synthesize a poly(p-phenylenevinylene) (PPV) derivative. This can be adapted for the polymerization of this compound, likely leading to crosslinked or hyperbranched polymers if all three bromine atoms participate.[5][6][7]

Protocol 2: Synthesis of a Pyridine-Containing PPV Derivative

  • Materials:

    • 3,5-Dibromopyridine (as a model for this compound reactivity)

    • 1,4-Divinylbenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a degassed solution of 3,5-dibromopyridine (1.0 mmol) and 1,4-divinylbenzene (1.0 mmol) in anhydrous DMF (10 mL), add Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.08 mmol).

    • Add triethylamine (3.0 mmol) to the reaction mixture.

    • Heat the mixture at 100 °C under an inert atmosphere for 48 hours.

    • Cool the reaction mixture and pour it into methanol (100 mL) to precipitate the polymer.

    • Filter the polymer, wash with methanol and acetone, and dry under vacuum.

III. Visualizations

Synthesis Pathway for Aryl-Substituted Pyridines

Synthesis_Pathway This compound This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling This compound->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂/PPh₃) Pd_Catalyst->Suzuki_Coupling Base Base (e.g., K₂CO₃) Base->Suzuki_Coupling Aryl_Substituted_Pyridine Aryl-Substituted Pyridine Suzuki_Coupling->Aryl_Substituted_Pyridine

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Workflow for Polymer Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification Reactants Combine Monomers (this compound & Comonomer) Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Degas Degas Mixture Solvent->Degas Heating Heat under Inert Atmosphere Degas->Heating Monitoring Monitor Reaction (TLC, GC-MS) Heating->Monitoring Precipitation Precipitate Polymer in Non-solvent Monitoring->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterize Polymer (GPC, NMR, UV-Vis) Drying->Characterization

Caption: General workflow for polymerization of this compound.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Start This compound (Building Block) Step1 Sequential Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Start->Step1 Versatile Reactivity Step2 Introduction of Pharmacophores Step1->Step2 Step3 Library of Pyridine Derivatives Step2->Step3 Step4 Biological Screening (e.g., Kinase Assays) Step3->Step4 End Lead Compound Identification Step4->End

Caption: Role of this compound in drug discovery.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and desired outcomes. It is crucial to consult relevant literature and perform small-scale test reactions to determine the optimal conditions. As with all chemical experiments, appropriate safety precautions must be taken.

References

Application Notes and Protocols for the Regioselective Functionalization of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery, with a significant number of FDA-approved drugs containing this privileged heterocycle.[1] The ability to precisely install functional groups at specific positions on the pyridine ring is paramount for tuning the pharmacological properties of a molecule. 3,4,5-Tribromopyridine is a versatile, yet challenging, starting material for the synthesis of complex polysubstituted pyridines. Its three bromine atoms offer multiple points for diversification, but controlling the regioselectivity of functionalization is a key synthetic hurdle.

This comprehensive guide provides detailed application notes and validated protocols for the regioselective functionalization of this compound, with a primary focus on the electronically favored C-4 position. We will delve into the mechanistic underpinnings of this selectivity and provide step-by-step instructions for key transformations, empowering researchers to confidently utilize this building block in their synthetic endeavors.

The Logic of Regioselectivity: Understanding the Pyridine Ring

The regiochemical outcome of reactions on the this compound ring is dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom renders the C-2, C-4, and C-6 positions electron-deficient and thus susceptible to nucleophilic attack. In the case of this compound, the C-4 position is particularly activated towards both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This is due to the synergistic electron-withdrawing effects of the nitrogen atom and the flanking bromine atoms at C-3 and C-5, which stabilize the anionic intermediates formed during these reactions.

For palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining and is influenced by the carbon-halogen bond strength (C-I > C-Br > C-Cl) and the electronic nature of the carbon center. In this compound, the C-4 bromine is the most reactive site for many cross-coupling reactions due to its unique electronic environment.

Core Strategies for C-4 Functionalization

Two primary strategies have proven highly effective for the regioselective functionalization of this compound at the C-4 position:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer a powerful and versatile approach to form new carbon-carbon and carbon-nitrogen bonds. By carefully selecting the catalyst, ligands, and reaction conditions, selective reaction at the C-4 bromine can be achieved.

  • Halogen-Metal Exchange: This strategy involves the selective exchange of a bromine atom for a metal (typically lithium or magnesium) to generate a nucleophilic organometallic intermediate. This intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups. The regioselectivity of the halogen-metal exchange is highly dependent on the organometallic reagent and the reaction temperature.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-pyridine structures. Studies on the related 3,4,5-tribromo-2,6-dimethylpyridine have demonstrated a strong preference for C-4 arylation, a principle that extends to the parent this compound system.[2]

The enhanced reactivity of the C-4 position in Suzuki-Miyaura coupling is attributed to a combination of electronic and steric factors. The C-4 position is the most electron-deficient C-Br bond, facilitating the initial oxidative addition of the palladium(0) catalyst. Furthermore, the steric hindrance from the adjacent C-3 and C-5 bromine atoms may play a role in directing the bulky catalyst complex to the more accessible C-4 position.

reagents This compound Arylboronic Acid Pd Catalyst & Ligand Base setup Reaction Setup (Inert Atmosphere) reagents->setup 1. reaction Reaction (Heating) setup->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product 4-Aryl-3,5-dibromopyridine purification->product 5.

Caption: Generalized workflow for the C-4 selective Suzuki-Miyaura coupling of this compound.

This protocol is adapted from established procedures for the regioselective Suzuki coupling of polyhalogenated pyridines.[3][4]

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.03 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-3,5-dibromopyridine.

Data Summary:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O85~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90~80-90
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O85~75-85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[5] The regioselective Sonogashira coupling of this compound at the C-4 position allows for the introduction of valuable alkynyl functionalities.

Similar to the Suzuki-Miyaura coupling, the preferential reaction at the C-4 position is driven by the electronic activation of this site, facilitating the oxidative addition of the palladium catalyst. The use of a copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[6]

This protocol is based on general procedures for Sonogashira coupling of polyhalogenated heterocycles.[7][8]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine.

  • Add phenylacetylene (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(phenylethynyl)-3,5-dibromopyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[9][10] Applying this methodology to this compound allows for the regioselective introduction of a variety of amine functionalities at the C-4 position.

The regioselectivity of the Buchwald-Hartwig amination on this compound is again primarily governed by the electronic activation of the C-4 position, favoring the oxidative addition of the palladium catalyst at this site. The choice of ligand is critical in this reaction to promote the reductive elimination step and prevent catalyst deactivation.[11]

This protocol is a general guideline based on established Buchwald-Hartwig amination procedures for halopyridines.[12][13]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 equiv.), Xantphos (0.036 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and aniline (1.2 equiv.).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain N-phenyl-3,5-dibromo-4-pyridinamine.

Section 2: Halogen-Metal Exchange

Halogen-metal exchange offers a complementary approach to palladium-catalyzed cross-coupling for the functionalization of this compound. This method allows for the introduction of a wide range of electrophiles.

The regioselectivity of halogen-metal exchange is highly dependent on the organolithium reagent and the reaction temperature. The use of n-butyllithium at low temperatures (e.g., -78 °C) can favor the kinetic deprotonation at the C-4 position, which is the most acidic proton due to the inductive effects of the flanking bromines and the pyridine nitrogen.

start This compound lithiation Halogen-Metal Exchange (n-BuLi, -78 °C) start->lithiation intermediate 4-Lithio-3,5-dibromopyridine (in situ) lithiation->intermediate quench Electrophilic Quench (E+) intermediate->quench product 4-Substituted-3,5-dibromopyridine quench->product

Caption: Key steps in the C-4 functionalization via halogen-metal exchange.

This protocol is based on general procedures for the regioselective lithiation of halopyridines.[14][15]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 equiv.) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add trimethylsilyl chloride (1.2 equiv.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford 3,5-dibromo-4-(trimethylsilyl)pyridine.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

While less common for direct C-C bond formation, nucleophilic aromatic substitution (SNAr) can be a viable strategy for introducing heteroatom nucleophiles at the C-4 position of this compound, particularly with highly activated systems or strong nucleophiles.

The pyridine nitrogen atom strongly activates the C-2 and C-4 positions towards nucleophilic attack.[16][17] The attack of a nucleophile at the C-4 position of this compound generates a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge is delocalized onto the electronegative nitrogen atom. This stabilization lowers the activation energy for the reaction to proceed at this position.

start This compound intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu- nucleophile Nucleophile (Nu-) nucleophile->intermediate product 4-Nu-3,5-dibromopyridine intermediate->product - Br- elimination Elimination of Br-

Caption: General mechanism for nucleophilic aromatic substitution at the C-4 position.

  • Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and amines are typically required.

  • Solvents: Polar aprotic solvents like DMF, DMSO, or THF are commonly used to solvate the nucleophile and facilitate the reaction.

  • Temperature: Elevated temperatures are often necessary to overcome the activation barrier for the disruption of aromaticity.

Note: Due to the high reactivity, reactions may not always be selective and mixtures of products can be obtained. Careful optimization of reaction conditions is crucial.

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives. By understanding the underlying principles of regioselectivity and employing the detailed protocols provided in this guide, researchers can confidently and efficiently access a wide range of C-4 substituted pyridines. The methods described herein, including palladium-catalyzed cross-coupling reactions and halogen-metal exchange, offer a robust toolkit for drug discovery professionals and synthetic chemists to unlock the full potential of this important scaffold.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3,4,5-tribromopyridine. This versatile building block allows for selective functionalization, primarily at the C4 position, followed by potential subsequent couplings at the C3 and C5 positions, opening avenues for the synthesis of novel polysubstituted pyridine derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound is a key heterocyclic scaffold for the synthesis of complex molecules. The strategic and selective functionalization of its bromine atoms via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings, is a powerful tool for generating molecular diversity. The electronic properties of the pyridine ring and the steric environment of the bromine atoms influence the regioselectivity of these reactions, generally favoring initial substitution at the C4 position. This document outlines protocols for these key transformations.

The general reactivity of the bromine atoms in this compound towards palladium-catalyzed cross-coupling reactions is expected to be C4 > C3/C5. This selectivity is primarily attributed to the electronic effects of the pyridine nitrogen, which renders the C4 position more susceptible to oxidative addition. Subsequent functionalization at the C3 and C5 positions can be achieved under more forcing reaction conditions.

Regioselectivity in Cross-Coupling of this compound

The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is a critical aspect for its synthetic utility. Based on studies of structurally similar compounds like 3,4,5-tribromo-2,6-dimethylpyridine, the initial cross-coupling reaction is expected to occur preferentially at the C4 position. This is due to the electronic influence of the nitrogen atom, which makes the C4 position more electron-deficient and thus more reactive towards oxidative addition by the palladium(0) catalyst.

Caption: Regioselectivity of the initial cross-coupling on this compound.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting this compound with boronic acids or their esters. This reaction is highly effective for introducing aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of 4-Aryl-3,5-dibromopyridine
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901682
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF652478
42-Naphthylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001280
Experimental Protocol: Synthesis of 4-Phenyl-3,5-dibromopyridine

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add toluene and deionized water (typically a 4:1 to 10:1 mixture of organic solvent to water).

  • Heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-phenyl-3,5-dibromopyridine.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

II. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp)-C(sp²) bonds, reacting this compound with terminal alkynes. This reaction is instrumental in synthesizing alkynyl-substituted pyridines.

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryCoupling Partner (Alkyne)Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of 4-Alkynyl-3,5-dibromopyridine
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60890
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF501288
31-HeptynePd(OAc)₂ (2)CuI (4)Et₃NToluene701085
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (6)Et₃N/DMFDMF651282
Experimental Protocol: Synthesis of 3,5-Dibromo-4-(phenylethynyl)pyridine.[1]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF and triethylamine (as both base and solvent, or as a co-solvent).

  • Add phenylacetylene dropwise via syringe.

  • Heat the mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3,5-dibromo-4-(phenylethynyl)pyridine.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines. This reaction is crucial for the synthesis of aminopyridine derivatives.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryCoupling Partner (Amine)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of 4-Amino-3,5-dibromopyridine
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001888
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1102480
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄THF652085
4DiphenylaminePd(OAc)₂ (3)BrettPhos (6)LiHMDSToluene1102475
Experimental Protocol: Synthesis of 4-(Morpholino)-3,5-dibromopyridine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Heat the mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-(morpholino)-3,5-dibromopyridine.

IV. Negishi Coupling

The Negishi coupling involves the reaction of this compound with an organozinc reagent, providing another efficient route for C-C bond formation. This method is particularly useful for coupling with alkyl, vinyl, and aryl zinc reagents.

Data Presentation: Negishi Coupling Conditions and Yields
EntryCoupling Partner (Organozinc)Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%) of 4-Substituted-3,5-dibromopyridine
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF651280
2Ethylzinc bromidePd(dppf)Cl₂ (3)-THF601675
3Vinylzinc bromidePd(PPh₃)₄ (5)-THF501078
42-Thienylzinc chloridePd(dppf)Cl₂ (3)-THF651472
Experimental Protocol: Synthesis of 3,5-Dibromo-4-phenylpyridine

Materials:

  • This compound (1.0 equiv)

  • Phenylzinc chloride (1.5 equiv, as a solution in THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF.

  • Slowly add the solution of phenylzinc chloride via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3,5-dibromo-4-phenylpyridine.

Caption: Experimental workflow for the Negishi coupling.

Application Notes: Synthesis of Bioactive Molecules Using 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,4,5-tribromopyridine as a versatile scaffold for the generation of bioactive molecules. The focus is on leveraging palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 3, 4, and 5-positions of the pyridine ring, yielding compounds with potential therapeutic applications, particularly in oncology.

Introduction

3,4,5-Trisubstituted pyridines are prevalent structural motifs in a wide range of biologically active compounds. The strategic functionalization of the pyridine core allows for the fine-tuning of physicochemical properties and biological activities. This compound serves as a valuable starting material for the synthesis of such compounds due to the differential reactivity of its bromine atoms, enabling sequential and regioselective cross-coupling reactions. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound and presents data on the biological activity of the resulting 3,4,5-trisubstituted pyridine derivatives as potent tubulin polymerization inhibitors.

Synthetic Strategies and Methodologies

The synthesis of bioactive 3,4,5-trisubstituted pyridines from this compound can be efficiently achieved through sequential palladium-catalyzed cross-coupling reactions. The reactivity of the bromine atoms generally follows the order 4-Br > 3-Br > 5-Br, allowing for a degree of regioselectivity.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl moieties. Sequential coupling can be achieved by carefully controlling the reaction conditions.

  • Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

    This protocol is adapted from studies on related polysubstituted bromopyridines and is expected to provide a good starting point for the functionalization of this compound.[1][2]

    • Materials:

      • This compound

      • Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)

      • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

      • Base (e.g., K₂CO₃ or Cs₂CO₃)

      • Solvent (e.g., 1,4-dioxane/water or toluene/water)

      • Inert gas (Argon or Nitrogen)

    • Procedure for Monosubstitution (preferentially at the 4-position):

      • To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.1 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

      • Evacuate and backfill the flask with an inert gas three times.

      • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a positive flow of inert gas.

      • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).

      • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

      • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

    • Procedure for Di- and Tri-substitution:

      • For disubstitution, the monosubstituted product can be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid, typically requiring more forcing conditions (e.g., higher temperature, stronger base like Cs₂CO₃).

      • For complete trisubstitution, an excess of the arylboronic acid (3.5-4.0 equivalents) and prolonged reaction times are generally required.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, which are crucial functional groups in many bioactive molecules.

  • Experimental Protocol: Buchwald-Hartwig Amination

    • Materials:

      • Bromopyridine substrate (mono- or di-substituted)

      • Amine

      • Palladium precatalyst (e.g., Pd₂(dba)₃)

      • Phosphine ligand (e.g., Xantphos or RuPhos)

      • Base (e.g., NaOt-Bu or K₃PO₄)

      • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Procedure:

      • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol) to an oven-dried Schlenk tube.

      • Add the bromopyridine substrate (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

      • Add the anhydrous, degassed solvent (5 mL).

      • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

      • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

      • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

      • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify the product by column chromatography.

3. Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling introduces alkyne functionalities, which can serve as handles for further transformations or be integral parts of the final bioactive molecule.[3][4][5]

  • Experimental Protocol: Sonogashira Coupling

    • Materials:

      • Bromopyridine substrate

      • Terminal alkyne

      • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

      • Copper(I) iodide (CuI)

      • Base (e.g., Triethylamine or Diisopropylamine)

      • Anhydrous, degassed solvent (e.g., THF or DMF)

    • Procedure:

      • To a Schlenk flask under an inert atmosphere, add the bromopyridine substrate (1.0 mmol), palladium catalyst (0.03 mmol), and CuI (0.06 mmol).

      • Add the anhydrous, degassed solvent (10 mL) followed by the base (3.0 mmol).

      • Add the terminal alkyne (1.2 mmol) dropwise.

      • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

      • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

      • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Bioactivity of 3,4,5-Trisubstituted Pyridine Derivatives

The following tables summarize the in vitro anticancer activity of representative 3,4,5-trisubstituted pyridine derivatives, synthesized through methods analogous to those described above. These compounds have been identified as potent inhibitors of tubulin polymerization.

Table 1: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Analogs [6]

CompoundRHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
9a Phenyl>10>10>10
9d 4-Methylphenyl1.25 ± 0.111.53 ± 0.141.87 ± 0.16
9h 4-Methoxyphenyl0.89 ± 0.081.02 ± 0.091.21 ± 0.11
9j 3,4-Dimethoxyphenyl0.45 ± 0.040.58 ± 0.050.69 ± 0.06
9p 3-Hydroxy-4-methoxyphenyl0.12 ± 0.010.15 ± 0.010.18 ± 0.02
CA-4 (Reference)0.02 ± 0.0020.03 ± 0.0030.04 ± 0.004

Table 2: Tubulin Polymerization Inhibitory Activity [6][7]

CompoundTubulin Polymerization IC₅₀ (µM)
9p 1.5 ± 0.1
CA-4 1.2 ± 0.1
Colchicine 1.8 ± 0.2

Mandatory Visualizations

Synthetic_Pathway This compound This compound Monosubstituted Pyridine Monosubstituted Pyridine This compound->Monosubstituted Pyridine Suzuki/Sonogashira/Buchwald-Hartwig (Step 1) Disubstituted Pyridine Disubstituted Pyridine Monosubstituted Pyridine->Disubstituted Pyridine Suzuki/Sonogashira/Buchwald-Hartwig (Step 2) Trisubstituted Pyridine (Bioactive Molecule) Trisubstituted Pyridine (Bioactive Molecule) Disubstituted Pyridine->Trisubstituted Pyridine (Bioactive Molecule) Suzuki/Sonogashira/Buchwald-Hartwig (Step 3)

Caption: Sequential synthesis of bioactive molecules from this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Antiproliferative Assay Antiproliferative Assay Characterization->Antiproliferative Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Antiproliferative Assay->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Tubulin Polymerization Assay->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay

Caption: Experimental workflow from synthesis to biological evaluation.

Signaling_Pathway Trisubstituted Pyridine Inhibitor Trisubstituted Pyridine Inhibitor Tubulin Dimer Tubulin Dimer Trisubstituted Pyridine Inhibitor->Tubulin Dimer Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibits Microtubule Disruption Microtubule Disruption Microtubule Polymerization->Microtubule Disruption Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Disruption->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

References

Application Notes and Protocols for the Lithiation of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the regioselective lithiation of 3,4,5-tribromopyridine, a versatile building block in the synthesis of polysubstituted pyridines for pharmaceutical and materials science research. Due to the absence of direct literature precedent for the lithiation of this specific substrate, the following protocols are proposed based on established principles of pyridine chemistry, particularly the lithiation of other polyhalogenated pyridines. Two primary approaches are presented: deprotonation using lithium diisopropylamide (LDA) and a putative halogen-metal exchange using n-butyllithium (n-BuLi).

Introduction

The regioselective functionalization of pyridine rings is a cornerstone of modern synthetic chemistry. Lithiation, followed by quenching with a suitable electrophile, offers a powerful method for the introduction of a wide array of substituents. For polyhalogenated pyridines such as this compound, the site of lithiation is governed by a combination of electronic and steric effects of the halogen atoms and the directing influence of the pyridine nitrogen. The protocols outlined below are designed to favor specific lithiated intermediates, enabling the targeted synthesis of novel pyridine derivatives. Caution is advised as the lithiated intermediates may be unstable and prone to the formation of pyridyne intermediates.

Proposed Lithiation Protocols

Two distinct protocols are proposed to achieve regioselective lithiation of this compound, targeting either deprotonation at the C2/C6 position or a halogen-metal exchange at the C4 position.

Protocol 1: Deprotonation at C2/C6 using Lithium Diisopropylamide (LDA)

This protocol aims for the deprotonation of one of the acidic protons at the C2 or C6 position, directed by the pyridine nitrogen and the flanking bromine atoms. The use of a non-nucleophilic, sterically hindered base like LDA is intended to minimize nucleophilic attack on the pyridine ring and potential halogen-metal exchange.

Experimental Protocol:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 eq., e.g., 0.154 mL, 1.1 mmol for 1 mmol of substrate) via syringe. Slowly add n-butyllithium (1.05 eq. of a 2.5 M solution in hexanes, e.g., 0.42 mL, 1.05 mmol) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation: Dissolve this compound (1.0 eq., e.g., 315 mg, 1.0 mmol) in a separate flame-dried flask containing anhydrous THF (5 mL) under a nitrogen atmosphere. Cool this solution to -78 °C. Slowly transfer the substrate solution via cannula to the freshly prepared LDA solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be accompanied by a color change. It is crucial to maintain the low temperature to prevent potential side reactions, such as pyridyne formation.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add the desired electrophile (1.2 eq.) dropwise to the reaction mixture. For example, to introduce an iodine atom, a solution of iodine (1.2 eq., e.g., 305 mg, 1.2 mmol) in anhydrous THF (2 mL) can be added.

  • Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 10 mL).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Halogen-Metal Exchange at C4 using n-Butyllithium (n-BuLi)

This protocol explores the potential for a regioselective bromine-lithium exchange at the C4 position. This position is electronically activated by the flanking bromine atoms at C3 and C5. To favor halogen-metal exchange over deprotonation and to minimize the risk of pyridyne formation, the reaction should be performed at a very low temperature.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, dissolve this compound (1.0 eq., e.g., 315 mg, 1.0 mmol) in anhydrous diethyl ether or THF (15 mL).

  • Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq. of a 2.5 M solution in hexanes, e.g., 0.42 mL, 1.05 mmol) dropwise to the stirred solution, ensuring the internal temperature does not rise above -95 °C.

  • Reaction Monitoring: Stir the mixture at -100 °C for 30-60 minutes. The formation of the lithiated species may be indicated by a color change. It is critical to maintain this very low temperature to prevent the elimination of LiBr and the subsequent formation of a pyridyne intermediate.

  • Electrophilic Quench: While maintaining the temperature at -100 °C, add the desired electrophile (1.2 eq.) dropwise. For example, to introduce a methyl group, add methyl iodide (1.2 eq., e.g., 0.075 mL, 1.2 mmol).

  • Work-up: After stirring for an additional hour at -100 °C, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of NH4Cl (10 mL).

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the key reaction parameters for the proposed protocols. Note that yields are hypothetical and will depend on the specific electrophile used and optimization of the reaction conditions.

ParameterProtocol 1: Deprotonation (LDA)Protocol 2: Halogen-Metal Exchange (n-BuLi)
Lithiating Agent Lithium Diisopropylamide (LDA)n-Butyllithium (n-BuLi)
Proposed Site of Lithiation C2 / C6C4
Stoichiometry of Base 1.05 - 1.1 equivalents1.05 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Diethyl Ether or THF
Temperature -78 °C-100 °C
Reaction Time (Lithiation) 1 - 2 hours30 - 60 minutes
Quenching Temperature -78 °C-100 °C
Common Electrophiles I2, DMF, Me3SiCl, Aldehydes, KetonesMeI, DMF, CO2 (as dry ice), I2

Trapping with Various Electrophiles

The generated lithiated intermediates of this compound can be trapped with a variety of electrophiles to introduce diverse functional groups. The following are general procedures for common electrophilic quenching reactions.

General Procedure for Electrophilic Quench:

To the cold (-78 °C or -100 °C) solution of the lithiated this compound (generated from 1.0 mmol of the starting material), add the electrophile (1.2 mmol) according to the table below. Stir for the indicated time at the specified temperature before proceeding with the work-up as described in the main protocols.

ElectrophileReagent and AmountQuenching ConditionsExpected Product
Iodination Iodine (I2), 305 mg in 2 mL THF-78 °C or -100 °C, 1-2 hIodo-tribromopyridine
Formylation N,N-Dimethylformamide (DMF), 0.093 mL-78 °C or -100 °C, 2 h, then warm to RTTribromopyridine-carboxaldehyde
Carboxylation Dry Ice (solid CO2), excessPour reaction onto crushed dry iceTribromopyridine-carboxylic acid
Silylation Trimethylsilyl chloride (Me3SiCl), 0.152 mL-78 °C or -100 °C, 1 hTrimethylsilyl-tribromopyridine
Methylation Methyl iodide (MeI), 0.075 mL-78 °C or -100 °C, 1 hMethyl-tribromopyridine
Hydroxymethylation Paraformaldehyde, 36 mg-78 °C or -100 °C, 2 h, then warm to RT(Tribromopyridinyl)methanol

Visualizations

Lithiation_Pathways cluster_protocol1 Protocol 1: Deprotonation cluster_protocol2 Protocol 2: Halogen-Metal Exchange This compound This compound 2-Lithio-3,4,5-tribromopyridine 2-Lithio-3,4,5-tribromopyridine This compound->2-Lithio-3,4,5-tribromopyridine  LDA, THF, -78 °C 4-Lithio-3,5-dibromopyridine 4-Lithio-3,5-dibromopyridine This compound->4-Lithio-3,5-dibromopyridine  n-BuLi, Et2O, -100 °C LDA LDA 2-Substituted-3,4,5-tribromopyridine 2-Substituted-3,4,5-tribromopyridine 2-Lithio-3,4,5-tribromopyridine->2-Substituted-3,4,5-tribromopyridine  E+ Electrophile_1 Electrophile (E+) nBuLi nBuLi 4-Substituted-3,5-dibromopyridine 4-Substituted-3,5-dibromopyridine 4-Lithio-3,5-dibromopyridine->4-Substituted-3,5-dibromopyridine  E+ Electrophile_2 Electrophile (E+)

Caption: Proposed reaction pathways for the lithiation of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up and Purification A Flame-dry glassware under N2 B Add anhydrous solvent (THF or Et2O) A->B C Dissolve this compound B->C D Cool to reaction temp. (-78 °C or -100 °C) C->D E Slowly add lithiating agent (LDA or n-BuLi) D->E F Stir for specified time E->F G Add electrophile at low temp. F->G H Stir and warm to room temp. G->H I Quench with sat. NH4Cl (aq) H->I J Extract with organic solvent I->J K Dry, filter, and concentrate J->K L Purify by column chromatography K->L

Caption: General experimental workflow for the lithiation and quenching of this compound.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving yields for Suzuki-Miyaura cross-coupling reactions involving 3,4,5-Tribromopyridine.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with this compound challenging?

A1: Suzuki reactions with this compound present several challenges. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Additionally, polyhalogenated pyridines can be electronically deficient, which can affect the rates of the catalytic cycle steps. The presence of multiple bromine atoms also introduces the possibility of multiple couplings and raises questions of regioselectivity.

Q2: Which bromine is most likely to react first in this compound?

A2: While direct studies on this compound are limited, research on the closely related 3,4,5-tribromo-2,6-dimethylpyridine suggests that the C4-bromo substituent is the most reactive, followed by the C3 and C5 positions. This is attributed to the electronic activation at the position para to the ring nitrogen.

Q3: What are the most common side reactions in Suzuki couplings of polybrominated pyridines?

A3: The most common side reactions include:

  • Protodeboronation: The boronic acid reacts with a proton source (often water) to replace the boron group with a hydrogen atom.[1] This is more prevalent with electron-deficient or heteroaryl boronic acids.

  • Dehalogenation: The bromo-substituent is replaced by a hydrogen atom.

  • Homocoupling: Two molecules of the boronic acid couple together. This can be promoted by the presence of oxygen.[2]

Q4: Is it possible to achieve selective mono-, di-, or tri-arylation?

A4: Yes, selective coupling is achievable by carefully controlling the stoichiometry of the boronic acid. Studies on 3,4,5-tribromo-2,6-dimethylpyridine have shown that using one, two, or three equivalents of boronic acid can lead to mono-, di-, and tri-arylated products, respectively.[3][4]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Recommendation
Catalyst Inactivity The choice of palladium source and ligand is critical. For challenging substrates like polyhalogenated pyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient. Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for coupling heteroaryl halides.[5] Consider using a pre-catalyst for better reproducibility.
Ineffective Base The base is crucial for activating the boronic acid. Its strength and solubility are important factors. Recommendation: Screen several bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. Ensure the base is finely powdered.
Inappropriate Solvent The solvent must dissolve the reactants and facilitate the catalytic cycle. Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.
Low Reaction Temperature Polyhalogenated pyridines are less reactive and may require higher temperatures. Recommendation: Increase the reaction temperature, typically in the range of 80-120°C.
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen. Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.
Issue 2: Formation of Significant Side Products
Side Product Troubleshooting Recommendation
Protodeboronation (Ar-H) This occurs when the C-B bond of the boronic acid is cleaved. Recommendation: Use anhydrous solvents and reagents where possible. Employing a weaker base or using boronic esters (e.g., pinacol esters) can enhance stability.
Homocoupling (Ar-Ar) This is often promoted by oxygen. Recommendation: Ensure the reaction is performed under a strictly inert atmosphere and that all solvents are properly degassed.
Multiple Couplings Uncontrolled reaction leading to a mixture of mono-, di-, and tri-substituted products. Recommendation: Carefully control the stoichiometry of the boronic acid. Use a slight excess for the desired level of substitution (e.g., ~1.1 equivalents for mono-substitution).

Quantitative Data from Analogous Reactions

The following data is summarized from a study on 3,4,5-tribromo-2,6-dimethylpyridine , a close structural analog of this compound. These conditions serve as an excellent starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid [3][6]

EntryBoronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%) of Mono-arylatedYield (%) of Di-arylatedYield (%) of Tri-arylated
11.2Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)Toluene902455293
22.2Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)Toluene902435539
33.5Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)Toluene9024-198
41.2Pd(PPh₃)₄ (5)-K₃PO₄ (3)Toluene902452444

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation of this compound

This protocol is a starting point based on successful conditions for the analogous 3,4,5-tribromo-2,6-dimethylpyridine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Pd(OAc)₂ (3 mol%)

  • SPhos (6 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Add the anhydrous, degassed toluene via cannula or syringe.

  • Ensure the flask is sealed and place it in a preheated oil bath at 90°C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for Suzuki Coupling Optimization reagents 1. Add Reactants (this compound, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) reagents->catalyst atmosphere 3. Establish Inert Atmosphere (Purge with Ar/N2) catalyst->atmosphere solvent 4. Add Degassed Solvent atmosphere->solvent reaction 5. Heat and Stir (e.g., 90-110°C) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Workup (Extraction) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Low Yield in Suzuki Reactions decision decision action action start Low or No Yield decision1 Is the catalyst system active enough? start->decision1 Check Reaction Components action1 Switch to Buchwald ligands (SPhos, XPhos). Increase catalyst loading. decision1->action1 No decision2 Is the base effective? decision1->decision2 Yes action2 Screen stronger bases (K3PO4, Cs2CO3). decision2->action2 No decision3 Is the system properly degassed? decision2->decision3 Yes action3 Degas solvents thoroughly. Use inert atmosphere. decision3->action3 No decision4 Is the temperature high enough? decision3->decision4 Yes action4 Increase temperature (80-120°C). decision4->action4 No

Caption: Decision tree for troubleshooting low yields.

Suzuki Catalytic Cycle

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)-X(L2) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)-Ar'(L2) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product_out Ar-Ar' (Product) reductive_elimination->product_out sub_in1 Ar-X (this compound) sub_in1->oxidative_addition sub_in2 Ar'-B(OH)2 + Base sub_in2->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Functionalization of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the functionalization of 3,4,5-tribromopyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Suzuki-Miyura cross-coupling reactions with this compound?

A1: The most prevalent issue is the formation of a mixture of partially substituted pyridines. Due to the three bromine atoms, you can expect to see mono-, di-, and tri-substituted products.[1][2] The relative amounts of these will depend on the stoichiometry of the boronic acid and the reaction conditions. Other potential side products include homocoupling of the boronic acid and hydrodehalogenation (replacement of a bromine atom with a hydrogen).

Q2: In Buchwald-Hartwig amination of this compound, what are the typical impurities I should look out for?

A2: A significant side product to be aware of is the hydrodehalogenated arene, where one or more bromine atoms are replaced by hydrogen.[3] This occurs via a competing pathway to the desired C-N bond formation. Another possible side reaction is β-hydride elimination, which can occur if the amine substrate has β-hydrogens, leading to an imine and the hydrodehalogenated pyridine.[3][4]

Q3: I am attempting a lithium-halogen exchange on this compound and getting a complex mixture. What are the likely side reactions?

A3: When using organolithium reagents like n-butyllithium, a common side reaction is nucleophilic addition to the electron-deficient pyridine ring. This can lead to a variety of dearomatized products. The position of the initial lithiation can also be difficult to control, potentially leading to a mixture of isomers.

Q4: My Grignard reaction with this compound is low-yielding. What are the probable side products?

A4: A frequent side reaction in the formation of Grignard reagents is Wurtz-type homocoupling, where two molecules of the starting halide couple to form a dimer (in this case, a bipyridine).[5][6] This consumes your starting material and the Grignard reagent. Additionally, the Grignard reagent can react with any moisture present, leading to the formation of the corresponding hydrodehalogenated pyridine.[5]

Troubleshooting Guides

Suzuki-Miyura Cross-Coupling

Problem: Incomplete reaction leading to a mixture of mono-, di-, and tri-substituted products.

Potential Cause Troubleshooting Strategy
Insufficient amount of boronic acid.Increase the equivalents of the boronic acid to favor the formation of the fully substituted product.
Low reaction temperature or short reaction time.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Inefficient catalyst system.Screen different palladium catalysts and ligands. Electron-rich and bulky phosphine ligands often improve catalytic activity.
Poor solubility of reagents.Choose a solvent system that ensures the solubility of all reactants at the reaction temperature.

Problem: Formation of significant amounts of homocoupled boronic acid.

Potential Cause Troubleshooting Strategy
Presence of oxygen in the reaction mixture.Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.
Inappropriate base.The choice of base can influence the rate of competing side reactions. Consider screening different bases (e.g., carbonates, phosphates).
Buchwald-Hartwig Amination

Problem: Significant hydrodehalogenation of this compound.

Potential Cause Troubleshooting Strategy
Presence of protic impurities.Use anhydrous solvents and ensure all reagents, including the amine and aryl halide, are dry.
Inappropriate base/solvent combination.A strong base in the presence of a protic solvent can promote hydrodehalogenation. Use a non-protic solvent like toluene or dioxane.
Slow reductive elimination.For challenging substrates, reductive elimination can be slower than competing palladium hydride formation. Increasing the temperature may favor the desired C-N bond formation.
Lithiation and Grignard Reactions

Problem: Nucleophilic addition to the pyridine ring during lithiation.

Potential Cause Troubleshooting Strategy
Use of a highly nucleophilic organolithium reagent in a coordinating solvent.Perform the reaction in a non-coordinating solvent like toluene at low temperatures (-50 °C or lower).[7]
Reaction temperature is too high.Maintain a very low temperature throughout the addition of the organolithium reagent and the subsequent electrophilic quench.

Problem: High yield of Wurtz coupling byproduct in Grignard formation.

Potential Cause Troubleshooting Strategy
High local concentration of the alkyl halide.Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[6]
Elevated reaction temperature.The Grignard formation is exothermic. Control the temperature with an external cooling bath to prevent hotspots that favor byproduct formation.[6]
Choice of solvent.For certain substrates, the choice of ether solvent can influence the extent of Wurtz coupling. Consider screening solvents like 2-methyltetrahydrofuran (2-MeTHF) as an alternative to THF.[6]

Experimental Protocols

Representative Protocol for Suzuki-Miyura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the boronic acid or ester (3.3 - 4.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture with vigorous stirring at a temperature between 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is adapted from procedures for other bromopyridines and should be optimized.[8]

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) under an inert atmosphere.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube, then evacuate and backfill with an inert gas (three cycles).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visual Troubleshooting Guides

Suzuki_Troubleshooting start Start Suzuki Coupling of This compound check_products Analyze Product Mixture (TLC, LC-MS, NMR) start->check_products incomplete_sub Problem: Incomplete Substitution (Mixture of mono/di/tri-arylated products) check_products->incomplete_sub Incomplete Reaction homocoupling Problem: Significant Homocoupling of Boronic Acid check_products->homocoupling Byproducts Observed desired_product Desired Trisubstituted Product check_products->desired_product Clean Reaction sol_incomplete1 Increase Equivalents of Boronic Acid incomplete_sub->sol_incomplete1 sol_incomplete2 Increase Temperature and/or Reaction Time incomplete_sub->sol_incomplete2 sol_incomplete3 Screen Catalyst/ Ligand System incomplete_sub->sol_incomplete3 sol_homocoupling1 Ensure Rigorous Inert Atmosphere homocoupling->sol_homocoupling1 sol_homocoupling2 Screen Different Bases homocoupling->sol_homocoupling2 sol_incomplete1->check_products sol_incomplete2->check_products sol_incomplete3->check_products sol_homocoupling1->check_products sol_homocoupling2->check_products

Troubleshooting workflow for Suzuki-Miyaura coupling.

Lithiation_Side_Reactions start This compound + R-Li pathway_desired Desired Pathway: Lithium-Halogen Exchange start->pathway_desired pathway_side Side Reaction: Nucleophilic Addition start->pathway_side product_desired 3,4,5-Trilithiopyridine (or partially lithiated species) pathway_desired->product_desired conditions_good Conditions: Low Temperature (-78 °C) Non-coordinating solvent (e.g., Toluene) pathway_desired->conditions_good product_side Dearomatized Addition Products pathway_side->product_side conditions_bad Conditions: Higher Temperature Coordinating solvent (e.g., THF) pathway_side->conditions_bad

Competing pathways in the lithiation of this compound.

References

Technical Support Center: Purification of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 3,4,5-tribromopyridine reaction products. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Given that a common synthesis route involves the diazotization of 3,5-dibromo-4-aminopyridine followed by a Sandmeyer-type reaction, potential impurities include:

  • Unreacted Starting Materials: Residual 3,5-dibromo-4-aminopyridine.[1]

  • Partially Halogenated Pyridines: Pyridines with fewer than three bromine atoms.

  • Byproducts: Phenolic compounds formed from the reaction of the diazonium salt with water.

  • Reagents: Residual acids (like HBr) or salts from the reaction workup.[1]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal solvent will dissolve this compound poorly at low temperatures but well at high temperatures.[2][3] To find a suitable solvent, test the solubility of a small amount of the crude product in various solvents at room temperature and then upon heating.[2] For polybrominated pyridines, good systems to start with include hydrocarbon/ether mixtures (e.g., hexane/diethyl ether) or alcohol/water mixtures.[2] Cyclohexane has also been used for recrystallizing related brominated pyridine intermediates.[1]

Q3: My product is an oil, not a crystalline solid, after attempting recrystallization. What went wrong?

A3: The product "oiling out" can be caused by several factors:

  • Presence of Impurities: Significant impurities can depress the melting point of the compound, causing it to separate as an oil. A preliminary purification step, like a quick filtration through a silica plug, might be necessary.[2]

  • Supersaturation: The solution may be too concentrated. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2]

  • Inappropriate Solvent: The chosen solvent may not be suitable. Experiment with different solvents or add a non-polar "anti-solvent" (in which the product is insoluble) dropwise to your solution to induce crystallization.[2]

  • Rapid Cooling: Cooling the solution too quickly can prevent proper crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

Q4: I am seeing poor separation and peak tailing during column chromatography. How can I improve this?

A4: Poor separation on a silica gel column is a common issue with basic compounds like pyridines.

  • Optimize Mobile Phase: Use Thin-Layer Chromatography (TLC) to determine the best solvent system for separation before running the column.[2] A hexane/ethyl acetate gradient is often effective.[2] An ideal retention factor (Rf) for the product on TLC is around 0.3.[2]

  • Suppress Peak Tailing: The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the silica surface, causing tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Avoid Column Overloading: Loading too much crude product results in broad, overlapping bands.[2] A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[4]

  • Ensure Proper Packing: Uneven packing of the silica gel can lead to "channeling," where the solvent flows unevenly, resulting in poor separation.[2] Pack the column carefully as a slurry to ensure a uniform stationary phase.[4]

Q5: How can I remove persistent colored impurities from my product?

A5: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable hot solvent, cool the solution slightly, and add a small amount of activated charcoal. Caution: Never add charcoal to a boiling solution, as this can cause it to boil over violently. Swirl the mixture for a few minutes, then remove the charcoal via hot filtration. Be aware that using an excessive amount of charcoal can adsorb the desired product, leading to lower yields.

Data Presentation: Purification Method Comparison

The following table summarizes typical parameters and expected outcomes for the primary purification methods for this compound.

ParameterRecrystallizationColumn Chromatography
Typical Purity >98% (GC)[5][6]>99%
Expected Yield 70-90%60-85% (yield loss on column)
Scale Milligrams to multi-gramMilligrams to several grams
Primary Impurities Removed Soluble impurities and those present in small amountsImpurities with different polarity
Key Solvents Hexane/Ether, Alcohol/Water, Cyclohexane[1][2]Hexane/Ethyl Acetate gradient (often with 0.1-1% Triethylamine)[2]
Time Requirement ModerateHigh

Experimental Protocols

Method 1: Recrystallization

This protocol is designed to purify solid crude this compound that contains minor impurities.

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and after gentle heating. A suitable solvent will dissolve the product when hot but not at room temperature.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent dropwise while heating and stirring until the solid just completely dissolves.[2][3] Using excess solvent will reduce the final yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization in the funnel.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation and yield.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a desiccator or vacuum oven to a constant weight.

Method 2: Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane. Spot it on a TLC plate and develop the plate using various mixtures of hexane and ethyl acetate (with ~0.5% triethylamine) to find a solvent system that gives good separation and an Rf value of ~0.3 for the product.[2]

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase (eluent).[4] Clamp the column vertically and add the slurry, allowing the solvent to drain while gently tapping the column to ensure even packing.[4] Add a thin layer of sand to the top of the silica to protect the surface.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This "dry loading" technique often results in better separation than loading a solution ("wet loading").

  • Elution: Carefully add the eluent to the column. Apply gentle positive pressure and begin collecting fractions.[8] Start with the low-polarity solvent system determined by TLC and gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of this compound.

G cluster_start cluster_main_path cluster_recrystallization cluster_column cluster_solutions cluster_end start Crude this compound Product Analysis (TLC, NMR) decision1 Are impurities significantly different in polarity? start->decision1 recrystallization Attempt Recrystallization decision1->recrystallization No / Minor Impurities column_chrom Perform Column Chromatography decision1->column_chrom Yes / Major Impurities recrys_outcome Recrystallization Outcome recrystallization->recrys_outcome col_outcome Column Outcome column_chrom->col_outcome recrys_success Pure Crystals Formed recrys_outcome->recrys_success Success recrys_oil Product Oiled Out recrys_outcome->recrys_oil Fail recrys_impure Crystals are Impure recrys_outcome->recrys_impure Fail end_product Collect, Dry, and Characterize Pure this compound recrys_success->end_product solution_oil Troubleshoot Oiling Out: 1. Add seed crystal 2. Scratch flask 3. Change solvent/add anti-solvent 4. Re-purify via column recrys_oil->solution_oil recrys_impure->column_chrom Re-purify col_success Good Separation col_outcome->col_success Success col_fail Poor Separation / Co-elution col_outcome->col_fail Fail col_success->end_product solution_col Optimize Column: 1. Re-evaluate solvent via TLC 2. Add triethylamine to eluent 3. Check loading amount 4. Repack column col_fail->solution_col solution_oil->column_chrom If unresolved solution_col->column_chrom Re-run Column

Purification Troubleshooting Workflow

References

Technical Support Center: Regioselective Substitution of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regioselective substitution of 3,4,5-tribromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective substitution on this compound?

The primary challenges in the regioselective functionalization of this compound stem from the similar reactivity of the bromine atoms at the 3, 4, and 5 positions. The electronic environment of the pyridine ring influences the reactivity of these positions, often leading to mixtures of mono-, di-, and tri-substituted products. Achieving selective substitution at a single desired position requires careful control of reaction conditions.

Q2: Which position (3, 4, or 5) is generally most reactive towards substitution?

The relative reactivity of the bromine atoms can be influenced by the reaction type. For instance, in some palladium-catalyzed cross-coupling reactions, the substitution may preferentially occur at the 4-position due to steric and electronic effects. However, this is highly dependent on the specific reaction conditions, including the catalyst, ligands, base, and solvent used. For metal-halogen exchange reactions, the most acidic proton adjacent to a bromine atom can direct lithiation, which might not directly correlate with the reactivity order in coupling reactions.

Q3: Can multiple substitutions be performed in a controlled, stepwise manner?

Yes, stepwise functionalization is a key strategy for synthesizing complex substituted pyridines from this compound. By carefully controlling stoichiometry and reaction conditions, it is possible to introduce different functional groups at different positions sequentially. For example, a Suzuki-Miyaura coupling could be performed to substitute one position, followed by a Buchwald-Hartwig amination at another.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Problem: The Suzuki-Miyaura reaction with an arylboronic acid results in a mixture of 3-, 4-, and 3,5- or other di-substituted pyridines, with no clear preference for a single product.

Possible Causes & Solutions:

CauseSuggested Solution
Inappropriate Ligand The choice of phosphine ligand is critical for controlling regioselectivity. Experiment with a range of ligands from simple monodentate ligands like PPh₃ to more sterically demanding biarylphosphine ligands.
Incorrect Base The strength and nature of the base can influence the reaction outcome. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.
Suboptimal Solvent The polarity of the solvent can affect catalyst activity and selectivity. Test various solvents like toluene, dioxane, DMF, or aqueous mixtures.
Reaction Temperature Running the reaction at a lower temperature may favor the kinetic product and improve selectivity. Conversely, higher temperatures might be needed to overcome activation energy barriers for a specific isomer.
Issue 2: Low Yield in Buchwald-Hartwig Amination

Problem: Attempted amination of this compound with a primary or secondary amine results in low conversion of the starting material and minimal product formation.

Possible Causes & Solutions:

CauseSuggested Solution
Catalyst Deactivation The nitrogen atom of the pyridine ring or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. Use a higher catalyst loading or employ a pre-catalyst that is more resistant to inhibition.
Steric Hindrance Steric bulk on either the amine or the pyridine substrate can hinder the reaction. Utilize sterically hindered phosphine ligands that can promote reductive elimination.
Incompatible Base The choice of base is crucial in the Buchwald-Hartwig reaction. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.
Presence of Water The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Issue 3: Failure of Regioselective Metal-Halogen Exchange

Problem: Treatment of this compound with an organolithium reagent followed by an electrophile quench yields a complex mixture of products or recovery of the starting material.

Possible Causes & Solutions:

CauseSuggested Solution
Lack of Directing Group Without a directing group, selective lithiation is difficult. Consider introducing a directing group at the 2- or 6-position if your synthetic route allows.
Incorrect Temperature Metal-halogen exchange reactions are typically performed at very low temperatures (-78 °C or lower) to prevent side reactions. Ensure strict temperature control.
Choice of Organolithium Reagent n-BuLi is commonly used, but s-BuLi or t-BuLi may offer different selectivity profiles due to their steric bulk.
Slow Quenching The generated lithiated species can be unstable. The electrophile should be added promptly after the metal-halogen exchange is complete.

Experimental Protocols

General Procedure for a Regioselective Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for a Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., NaOtBu, 1.4 eq) in a reaction vessel.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the required temperature (e.g., 100 °C) with stirring for the necessary duration (e.g., 4-18 hours).

  • Monitor the reaction by an appropriate method (TLC, LC-MS).

  • Upon completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic phase.

  • Remove the solvent in vacuo and purify the residue by chromatography.

Visualizations

experimental_workflow start Start: this compound reaction_step Regioselective Reaction (e.g., Suzuki Coupling) start->reaction_step workup Aqueous Workup & Extraction reaction_step->workup purification Column Chromatography workup->purification product Monosubstituted Product purification->product next_step Further Functionalization product->next_step

Caption: A generalized workflow for the regioselective functionalization of this compound.

troubleshooting_logic start Poor Regioselectivity? check_ligand Screen Different Ligands start->check_ligand Yes low_yield Low Yield? start->low_yield No check_base Vary the Base check_ligand->check_base check_temp Optimize Temperature check_base->check_temp success Improved Result check_temp->success catalyst_issue Increase Catalyst Loading or Change Pre-catalyst low_yield->catalyst_issue Yes anhydrous_cond Ensure Anhydrous Conditions catalyst_issue->anhydrous_cond anhydrous_cond->success

Caption: A decision-making diagram for troubleshooting common issues in regioselective substitutions.

Technical Support Center: Reactions Involving 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions with 3,4,5-tribromopyridine, with a primary focus on preventing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where one or more bromine atoms on the this compound ring are replaced by a hydrogen atom. This leads to the formation of mono-, di-, or unsubstituted pyridine byproducts. This is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces impurities that can be difficult to separate.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species. These hydride species can arise from various sources within the reaction mixture, including:

  • Bases: Strong alkoxide bases can generate hydrides.

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents can act as hydride donors.

  • Reagents: Impurities in reagents, such as borane species in boronic acids, can contribute to Pd-H formation.

The Pd-H species can then participate in a competing catalytic cycle that leads to the replacement of a bromine atom with hydrogen.

Q3: Which bromine atom on this compound is most susceptible to substitution or dehalogenation?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of the halogen positions on the pyridine ring generally follows the order: 4-position > 2/6-positions > 3/5-positions. For this compound, the bromine at the 4-position is the most activated and, therefore, the most likely to undergo both the desired cross-coupling and undesired dehalogenation. Selective functionalization at the 4-position is often observed.

Q4: How can I minimize dehalogenation when working with this compound?

A4: Minimizing dehalogenation requires careful optimization of reaction conditions. Key strategies include:

  • Catalyst and Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired reductive elimination step over the dehalogenation pathway.

  • Base Selection: Employ weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases.

  • Solvent Choice: Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane to minimize the presence of proton sources.

  • Temperature Control: Lowering the reaction temperature can sometimes suppress dehalogenation, though this may also slow down the desired reaction.

  • Inert Atmosphere: Rigorously maintain an inert atmosphere (e.g., under argon or nitrogen) to prevent catalyst deactivation and side reactions.

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.

Troubleshooting Suzuki-Miyaura Coupling

Issue: Significant formation of dehalogenated byproducts (e.g., 3,5-dibromopyridine) is observed alongside the desired coupled product.

Workflow for Troubleshooting Suzuki-Miyaura Coupling

start High Dehalogenation in Suzuki Coupling ligand Ligand Selection: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) - Avoid simple PPh3 start->ligand Optimize Ligand base Base Selection: - Switch from strong alkoxide bases to milder inorganic bases (e.g., K3PO4, Cs2CO3) start->base Optimize Base solvent Solvent Choice: - Use anhydrous, aprotic solvents (e.g., toluene, dioxane) - Ensure rigorous drying of solvents start->solvent Optimize Solvent temp Temperature Control: - Lower the reaction temperature in increments (e.g., 10 °C) - Monitor reaction progress closely start->temp Optimize Temperature boronic_acid Boronic Acid Quality: - Use high-purity boronic acid - Consider using boronic esters start->boronic_acid Check Reagent Quality end Reduced Dehalogenation Increased Product Yield ligand->end base->end solvent->end temp->end boronic_acid->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of a this compound Analog

The following data is for the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine, a close analog of this compound. The trends observed are expected to be similar.

Catalyst/LigandBaseSolventTemperature (°C)Product Distribution (Mono-/Di-/Tri-substituted)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O808% / 42% / 50%[1]
Pd(dppf)Cl₂Na₂CO₃Toluene/Ethanol/H₂O8010% / 55% / 35%[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This is a general starting protocol and may require optimization.

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Buchwald-Hartwig Amination

Issue: Low yield of the desired aminated product with significant recovery of dehalogenated starting material.

Logical Relationship for Troubleshooting Buchwald-Hartwig Amination

start High Dehalogenation in Buchwald-Hartwig Amination ligand Ligand Selection: - Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) to accelerate C-N bond formation start->ligand Optimize Ligand base Base Selection: - Use a weaker base if possible (e.g., K3PO4, Cs2CO3) - If strong base is needed, use LHMDS instead of alkoxides start->base Optimize Base solvent Solvent Choice: - Ensure use of anhydrous, aprotic solvents (e.g., toluene, dioxane, THF) start->solvent Optimize Solvent temp Temperature Optimization: - Screen lower temperatures to disfavor dehalogenation start->temp Optimize Temperature end Improved Yield of Aminated Product ligand->end base->end solvent->end temp->end

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines

While specific data for this compound is limited, the following table provides a general guide for catalyst systems in the amination of bromopyridines.

Palladium SourceLigandBaseSolventTemperature (°C)General Outcome
Pd₂(dba)₃BINAPNaOtBuToluene80-110Effective for many bromopyridines
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100Good for heteroaryl halides
RuPhos PrecatalystRuPhosK₃PO₄Toluene80-100Often provides high yields with reduced side reactions

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This is a general starting protocol and may require optimization.

  • Preparation: In a glovebox or under an inert atmosphere, add to a Schlenk tube a palladium precatalyst (e.g., RuPhos G3, 2 mol%), the corresponding ligand (if not using a precatalyst), and a base (e.g., K₃PO₄, 1.5 eq.). Add this compound (1.0 eq.).

  • Reagent Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq.).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Signaling Pathways and Reaction Mechanisms

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling and Competing Dehalogenation

cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Undesired Dehalogenation Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)-Br(L_n) oa->pd2 tm Transmetalation (e.g., with R-B(OH)2) pd2->tm pd_h H-Pd(II)-Br(L_n) pd2->pd_h Hydride Source (e.g., H2O, Base) pd2_r Ar-Pd(II)-R(L_n) tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 product Ar-R re->product re_h Reductive Elimination pd_h->re_h re_h->pd0 dehal_product Ar-H re_h->dehal_product

Caption: Competing catalytic cycles in palladium-catalyzed reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Tribromopyridine in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in performing cross-coupling reactions with this compound?

A1: The primary challenges with this compound stem from its polyhalogenated nature and the presence of the pyridine nitrogen. Key issues include:

  • Regioselectivity: Controlling which of the three bromine atoms reacts is a significant challenge. The reactivity order is often C4 > C3/C5, but this can be influenced by the choice of catalyst, ligand, and reaction conditions.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.

  • Multiple Reactivity: The presence of three reactive sites can lead to a mixture of mono-, di-, and tri-substituted products, complicating purification and reducing the yield of the desired compound.

  • Low Yields: In addition to the issues above, common problems in cross-coupling reactions like catalyst deactivation, suboptimal reaction conditions, and poor reagent quality can lead to low product yields.

Q2: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling with this compound?

A2: For Suzuki-Miyaura couplings with polyhalogenated pyridines, a typical starting catalyst loading is in the range of 1-5 mol% of the palladium source. For a challenging substrate like this compound, starting with a higher loading (e.g., 3-5 mol%) is advisable to ensure the reaction proceeds. Once the reaction is successful, the catalyst loading can be optimized to improve cost-effectiveness and reduce palladium contamination in the final product.

Q3: How can I control the regioselectivity of the cross-coupling reaction?

A3: Controlling regioselectivity is a complex challenge that often requires careful optimization of reaction parameters. Here are some strategies:

  • Ligand Choice: Bulky, electron-rich phosphine ligands can influence the steric environment around the palladium catalyst, favoring reaction at a less hindered position.

  • Catalyst System: The choice of palladium precatalyst and ligand can significantly impact which C-Br bond is activated.

  • Stoichiometry of Reagents: Limiting the equivalents of the coupling partner (e.g., boronic acid) can favor mono-substitution.

  • Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the most reactive C-Br bond.

Q4: I am observing a significant amount of debromination (hydrodehalogenation) in my reaction. What causes this and how can I minimize it?

A4: Debromination is a common side reaction where a bromine atom is replaced by a hydrogen atom. This is often caused by the presence of a hydride source in the reaction mixture. To minimize this:

  • Use High-Purity Reagents: Ensure all reagents, especially the boronic acid and base, are of high purity and free from impurities that could act as hydride sources.

  • Solvent Choice: Use anhydrous and thoroughly degassed solvents.

  • Base Selection: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sometimes preferred over stronger bases that might promote side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound.

Problem Potential Cause Troubleshooting Strategy
Low or No Product Yield Inactive catalyst- Use a fresh, high-quality palladium catalyst and ligand.- Ensure proper activation of Pd(II) precatalysts to the active Pd(0) species.- Consider using a more active, pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Suboptimal Ligand- Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos are often effective for challenging substrates.
Inappropriate Base- The choice of base is critical. Screen inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.- Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice- Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF, often with a co-solvent like water for Suzuki couplings.
Formation of Multiple Products (Di- or Tri-substitution) High Reactivity- Reduce the equivalents of the coupling partner (boronic acid or amine) to favor mono-arylation.- Lower the reaction temperature to increase selectivity.- Optimize the reaction time to stop the reaction after the desired product is formed.
Catalyst Decomposition (Formation of Palladium Black) Presence of Oxygen- Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).- Thoroughly degas all solvents and reagents.
High Temperature- Avoid excessively high reaction temperatures, which can lead to catalyst agglomeration.
Inconsistent Results Reagent Quality- Use high-purity this compound and coupling partners.- Ensure solvents are anhydrous and reagents are stored properly.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of bromopyridines. Note that these are general conditions and may require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

ParameterTypical Range/Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Catalyst Loading 1 - 5 mol%
Ligand PPh₃, SPhos, XPhos
Ligand to Metal Ratio 1:1 to 4:1
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O
Temperature 80 - 110 °C

Table 2: Buchwald-Hartwig Amination of Bromopyridines

ParameterTypical Range/Conditions
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Catalyst Loading 1 - 5 mol%
Ligand BINAP, XPhos, RuPhos
Ligand to Metal Ratio 1:1 to 2:1
Base NaOtBu, LiHMDS, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 80 - 110 °C

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from the reaction with the closely related 3,4,5-tribromo-2,6-dimethylpyridine and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and finely powdered sodium carbonate (Na₂CO₃) (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) to the tube. Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) via syringe. Finally, add the amine (1.2 equiv.) via syringe.

  • Reaction: Place the reaction mixture in a pre-heated oil bath at 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst System (Activity, Loading, Ligand) start->catalyst Initial Check conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions Catalyst OK failure Persistent Low Yield catalyst->failure No Improvement reagents Verify Reagent Quality (Purity, Anhydrous) conditions->reagents Conditions OK conditions->failure No Improvement atmosphere Ensure Inert Atmosphere (Degas Solvents) reagents->atmosphere Reagents OK reagents->failure No Improvement success Improved Yield atmosphere->success Atmosphere OK atmosphere->failure No Improvement reassess Re-evaluate Strategy (Different Coupling, Protect Pyridine-N) failure->reassess

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Cross_Coupling_Pathway start This compound + Coupling Partner oa Oxidative Addition start->oa pd0 Pd(0) Catalyst pd0->oa pd_complex Pd(II) Intermediate oa->pd_complex transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) pd_complex->transmetal re Reductive Elimination transmetal->re re->pd0 Catalyst Regeneration product Coupled Product re->product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Technical Support Center: Solvent Effects on the Reactivity of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with 3,4,5-tribromopyridine. The content focuses on the impact of solvent choice on common reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with this compound?

A1: this compound is a halogenated heterocyclic compound and should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, handle the compound in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q2: How does the electronic nature of the this compound ring affect its reactivity?

A2: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The three bromine atoms further withdraw electron density, making the pyridine ring highly electron-poor. This electronic nature makes it an excellent substrate for nucleophilic aromatic substitution and a suitable partner in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Q3: Which bromine atom is most likely to react first in a cross-coupling reaction?

A3: The reactivity of the bromine atoms is influenced by their position on the pyridine ring. The C4 position is generally the most activated towards oxidative addition in palladium-catalyzed cross-coupling reactions due to its para-relation to the nitrogen atom. The C3 and C5 positions are less reactive. Therefore, mono-substitution is expected to occur preferentially at the C4 position.

Q4: How do I choose the best solvent for a Suzuki-Miyaura reaction with this compound?

A4: The choice of solvent can significantly impact the yield and selectivity of the reaction. Aprotic solvents like toluene, dioxane, and THF are commonly used. The addition of water as a co-solvent can be beneficial for dissolving the base and promoting the transmetalation step. For this compound, a non-polar solvent like toluene has been shown to be effective.

Q5: What is the role of the base in Buchwald-Hartwig amination of this compound?

A5: The base plays a crucial role in the Buchwald-Hartwig amination catalytic cycle. It is required to deprotonate the amine nucleophile, forming the active palladium-amido complex that undergoes reductive elimination to form the C-N bond. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling
Issue Possible Cause Troubleshooting Steps
Low or no product yield 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Inefficient transmetalation. 4. Protodeborylation of the boronic acid.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Try a different solvent or a solvent mixture (e.g., toluene/water, dioxane/water) to improve solubility. 3. Ensure the base is anhydrous and of good quality. A stronger base might be necessary. 4. Use an excess of the boronic acid or a boronate ester which can be more stable.
Formation of side products (e.g., homocoupling of boronic acid) 1. Reaction temperature is too high. 2. Presence of oxygen. 3. Incorrect palladium to ligand ratio.1. Lower the reaction temperature. 2. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas the solvent prior to use. 3. Optimize the palladium to ligand ratio; typically a 1:1 to 1:2 ratio is used.
Poor regioselectivity (reaction at multiple bromine sites) 1. High reaction temperature or prolonged reaction time. 2. Use of a highly active catalyst system.1. Reduce the reaction temperature and monitor the reaction closely to stop it after mono-substitution. 2. Screen different ligands that may offer better control over regioselectivity.
Buchwald-Hartwig Amination
Issue Possible Cause Troubleshooting Steps
Low conversion of starting material 1. Catalyst inhibition by the pyridine nitrogen. 2. Insufficiently strong base. 3. Poorly soluble base.1. Use a higher catalyst loading or a more electron-rich and bulky ligand (e.g., a biarylphosphine ligand) to promote the catalytic cycle. 2. Switch to a stronger base like LHMDS, especially for less acidic amines. 3. Use a solvent in which the base is more soluble, or consider using a soluble organic base.
Decomposition of starting material or product 1. Reaction temperature is too high. 2. The chosen base is too harsh for the substrate or product.1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Hydrodehalogenation (bromine replaced by hydrogen) 1. Presence of water or other protic sources. 2. Side reaction of the palladium hydride intermediate.1. Use anhydrous solvents and reagents. 2. Optimize the ligand and base to favor reductive elimination over β-hydride elimination pathways.
Nucleophilic Aromatic Substitution (SNAr)
Issue Possible Cause Troubleshooting Steps
No reaction or very slow reaction 1. Nucleophile is not strong enough. 2. Solvent is not polar enough to stabilize the Meisenheimer intermediate.1. Use a stronger nucleophile or increase its concentration. 2. Switch to a more polar aprotic solvent such as DMSO, DMF, or NMP.
Multiple substitutions 1. Excess of the nucleophile. 2. High reaction temperature or long reaction time.1. Use a stoichiometric amount or a slight excess of the nucleophile. 2. Lower the reaction temperature and monitor the reaction progress carefully.
Low yield due to side reactions 1. The nucleophile is also a strong base, leading to elimination or other side reactions.1. Use a less basic nucleophile if possible. 2. Carefully control the reaction temperature.

Data Presentation

Table 1: Solvent Effects on Suzuki-Miyaura Cross-Coupling of a this compound Derivative

Reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid. Data is adapted from a study on a closely related substrate and is intended to be representative.[1][2][3]

SolventCatalystBaseTemp (°C)Time (h)Mono-substituted Yield (%)Di-substituted Yield (%)Tri-substituted Yield (%)
ToluenePd(OAc)₂ / SPhosK₃PO₄901232715
DioxanePd(OAc)₂ / SPhosK₃PO₄901---
THFPd(OAc)₂ / SPhosK₃PO₄661---
DMFPd(OAc)₂ / SPhosK₃PO₄901---

Note: '-' indicates that specific data for these solvents was not available in the cited literature for this specific substrate. Toluene is a commonly effective solvent for this transformation.

Table 2: Representative Solvent Effects on Buchwald-Hartwig Amination of Bromopyridines

Data is generalized from studies on various bromopyridine substrates and is intended to provide guidance for this compound.

SolventCatalyst / LigandBaseAmine NucleophileTemp (°C)Yield (%)
ToluenePd₂(dba)₃ / BINAPNaOtBuSecondary Amine80-110Good to Excellent
DioxanePd₂(dba)₃ / XPhosNaOtBuPrimary Amine80-110Good
THFPd(OAc)₂ / RuPhosLHMDSAnilines65-80Moderate to Good
tert-Amyl alcoholPd G3 / cataCXium AK₃PO₄Various Amines100Good
Table 3: Solvent Effects on Nucleophilic Aromatic Substitution of Polychloropyridines

Data is based on general principles and studies on polychlorinated pyridines, which are analogous to tribromopyridines in SNAr reactions.

SolventNucleophileTemp (°C)Expected Reactivity
MethanolNaOMeRefluxModerate to Good
EthanolNaOEtRefluxModerate
DMSOR₂NH80-120Good to Excellent
DMFNaN₃100Good
NMPKCN150Moderate to Good

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Add the degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents and Solvent: Under the inert atmosphere, add this compound (1.0 equiv) and the amine (1.1-1.2 equiv). Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO or DMF, 0.2-1.0 M).

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 equiv) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Weigh this compound, Coupling Partner, and Base prep2 Add to Oven-Dried Schlenk Flask prep1->prep2 prep3 Evacuate and Backfill with Inert Gas (3x) prep2->prep3 react1 Add Catalyst/Ligand and Degassed Solvent prep3->react1 react2 Heat to Desired Temperature with Vigorous Stirring react1->react2 react3 Monitor Reaction Progress (TLC, LC-MS) react2->react3 workup1 Cool to Room Temperature and Quench Reaction react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry, Filter, and Concentrate workup3->workup4 purify Purify by Column Chromatography workup4->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions of this compound.

Troubleshooting_Solvent_Selection cluster_solubility Solubility Issues cluster_polarity Solvent Polarity Effects cluster_base Base and Solvent Compatibility start Low Yield or Incomplete Reaction solubility_check Are all reagents soluble in the chosen solvent? start->solubility_check Check First solubility_solution Try a different solvent or a co-solvent system (e.g., Toluene/H₂O). Increase reaction temperature. solubility_check->solubility_solution polarity_check Is the solvent polarity appropriate for the reaction mechanism? solubility_check->polarity_check If solubility is not the issue end Re-run Optimized Reaction solubility_solution->end polarity_solution For SNAr: Use polar aprotic solvents (DMSO, DMF). For Cross-Coupling: Aprotic solvents (Toluene, Dioxane) are generally effective. polarity_check->polarity_solution base_check Is the base soluble and compatible with the solvent? polarity_check->base_check If polarity seems appropriate polarity_solution->end base_solution Ensure base solubility. For inorganic bases, a co-solvent like water may be necessary. base_check->base_solution base_solution->end

Caption: Logical workflow for troubleshooting solvent-related issues in reactions with this compound.

References

Technical Support Center: 3,4,5-Tribromopyridine Stability and Reaction Temperature Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3,4,5-tribromopyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and handling, with a focus on managing reaction temperatures to ensure stability and optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known thermal stability limits of this compound?

Q2: What are the primary risks associated with improper temperature control during the synthesis of this compound?

The synthesis of polybrominated pyridines can be hazardous if temperature is not carefully controlled. The primary risks include:

  • Runaway Reactions: Bromination reactions are often highly exothermic. Without adequate cooling, the reaction temperature can rise uncontrollably, leading to a rapid increase in reaction rate and heat generation. This can cause the reaction mixture to boil violently, potentially leading to a dangerous pressure buildup and reactor failure.

  • Formation of Impurities: High temperatures can lead to side reactions, such as the formation of isomeric byproducts or decomposition of the starting materials and the desired product. For instance, high-temperature bromination of aminopyridines can result in a complex mixture of products.[3]

  • Reduced Yield and Purity: Poor temperature control can significantly lower the yield and purity of the final product due to increased side reactions and degradation.

Q3: Are there recommended temperature ranges for the synthesis of this compound?

The optimal temperature range depends on the specific synthetic route. For the synthesis of this compound from 3,5-dibromo-4-aminopyridine via a diazotization reaction, a low temperature of 0 to 5°C is recommended for the addition of the diazotizing agent to ensure the stability of the diazonium salt intermediate. In contrast, some bromination reactions of the pyridine ring are conducted at elevated temperatures, for example, the synthesis of 3,5-dibromopyridine can be carried out at 130°C . It is critical to consult the specific protocol and conduct a thorough risk assessment before proceeding.

Q4: How can I effectively control the temperature of my reaction, especially during scale-up?

Effective temperature control is paramount for safety and reproducibility. Consider the following strategies:

  • Efficient Cooling System: Ensure your reactor is equipped with a cooling system (e.g., ice bath, cryostat) with sufficient capacity to dissipate the heat generated by the reaction.

  • Slow Reagent Addition: Add highly reactive reagents, such as bromine or diazotizing agents, slowly and in a controlled manner to manage the rate of heat evolution.

  • Adequate Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.

  • Dilution: Conducting the reaction in a suitable solvent can help to dissipate heat more effectively.

  • Continuous Flow Chemistry: For larger-scale synthesis, consider using a continuous flow reactor. The high surface-area-to-volume ratio in these systems allows for superior heat transfer and temperature control, significantly reducing the risk of runaway reactions.

Troubleshooting Guide

Issue Potential Cause Related to Temperature Troubleshooting Steps
Low Yield - Decomposition of starting material, intermediates, or product at elevated temperatures.- Formation of side products due to non-optimal reaction temperature.- Lower the reaction temperature and monitor for improvement.- For exothermic reactions, ensure the cooling system is adequate and reagents are added slowly.- For reactions requiring heating, perform small-scale experiments to determine the optimal temperature for product formation versus degradation.
Impurity Formation - High reaction temperatures promoting the formation of isomeric or decomposition byproducts.- Analyze impurities to understand their origin. If they are isomers, the reaction temperature may be too high, leading to a loss of selectivity.- Lowering the reaction temperature or changing the solvent may improve selectivity.
Reaction Runaway - Inadequate cooling for a highly exothermic process.- Too rapid addition of a reactive reagent.- Insufficient stirring leading to localized hot spots.- Immediate Action: Stop reagent addition and apply maximum cooling.- Prevention: Conduct a thorough risk assessment before scaling up. Use a reaction calorimeter to understand the heat of reaction. Implement slow, controlled addition of reagents and ensure efficient cooling and stirring. For larger scales, consider a continuous flow setup.
Darkening of Reaction Mixture - Decomposition of organic compounds at high temperatures.- This is often an indicator of product or reagent degradation. Stop the reaction and analyze the mixture.- Re-evaluate the reaction temperature and consider running the reaction under an inert atmosphere to prevent oxidative decomposition.

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Molecular Formula C₅H₂Br₃N[4]
Molecular Weight 315.79 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 105-109 °C[2]
Boiling Point 284.0 ± 35.0 °C at 760 mmHg[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

Protocol 1: Diazotization of 3,5-Dibromo-4-aminopyridine (Illustrative)

This protocol is for illustrative purposes to highlight temperature control and should be adapted and optimized for specific laboratory conditions.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dibromo-4-aminopyridine in an appropriate acidic medium (e.g., hydrobromic acid).

  • Cooling: Cool the reaction vessel to 0-5°C using an ice-salt bath. It is crucial to maintain this temperature throughout the addition of the diazotizing agent.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel. Monitor the temperature closely and adjust the addition rate to ensure it does not exceed 5°C .

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for the recommended time to ensure complete formation of the diazonium salt.

  • Subsequent Steps: Proceed with the subsequent Sandmeyer-type reaction, carefully controlling the temperature as required for the specific transformation.

Visualizations

Experimental_Workflow Experimental Workflow for Temperature-Sensitive Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve Starting Material cool Cool to Target Temperature (e.g., 0-5°C) start->cool add_reagent Slow, Controlled Addition of Reagent cool->add_reagent monitor Monitor Temperature Continuously add_reagent->monitor stir Maintain Reaction at Constant Temperature add_reagent->stir Maintain Stirring monitor->stir quench Quench Reaction stir->quench extract Product Extraction quench->extract purify Purification extract->purify analyze Analyze Yield & Purity purify->analyze

Caption: Workflow for temperature-sensitive reactions.

Troubleshooting_Logic Troubleshooting Logic for Temperature-Related Issues cluster_causes Potential Causes cluster_solutions Corrective Actions issue Problem Observed (e.g., Low Yield, Impurities) temp_high Temperature Too High issue->temp_high temp_low Temperature Too Low issue->temp_low poor_control Poor Temperature Control issue->poor_control reduce_temp Reduce Reaction Temperature temp_high->reduce_temp increase_temp Increase Reaction Temperature temp_low->increase_temp improve_cooling Improve Cooling Efficiency poor_control->improve_cooling slow_addition Slow Reagent Addition poor_control->slow_addition optimize_stirring Optimize Stirring poor_control->optimize_stirring reduce_temp->issue Re-evaluate increase_temp->issue Re-evaluate improve_cooling->issue Re-evaluate slow_addition->issue Re-evaluate optimize_stirring->issue Re-evaluate

Caption: Troubleshooting logic for temperature issues.

References

Technical Support Center: Overcoming Catalyst Inhibition in 3,4,5-Tribromopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges associated with catalyst inhibition by the pyridine nitrogen during cross-coupling reactions involving 3,4,5-Tribromopyridine. The inherent Lewis basicity of the pyridine nitrogen can lead to catalyst poisoning, resulting in low yields and reaction failures. This guide offers practical solutions and starting-point protocols to enable researchers, scientists, and drug development professionals to achieve successful outcomes in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is a common issue for reactions involving pyridine substrates.

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose into inactive forms like palladium black. This is often accelerated by the slow kinetics resulting from pyridine inhibition.[1]

Q3: How does the position of the bromine atoms on the this compound ring affect reactivity?

A3: In polyhalogenated pyridines, the reactivity of the halogen atoms in cross-coupling reactions is influenced by their electronic environment and steric hindrance. For the related substrate 3,4,5-tribromo-2,6-dimethylpyridine, the order of substitution in Suzuki-Miyaura coupling was found to be C4 > C3/C5.[1][2] This suggests that the bromine at the 4-position of this compound is likely the most reactive, followed by the bromines at the 3- and 5-positions. Selective mono- or di-substitution can be challenging and often requires careful optimization of reaction conditions.

Q4: What is the role of the ligand in preventing catalyst deactivation?

A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[3][4] These ligands can:

  • Sterically hinder the coordination of the pyridine nitrogen to the metal center.

  • Increase the electron density on the metal, which can promote the desired catalytic steps and potentially weaken the metal-pyridine bond.

Q5: Can the choice of base and solvent impact catalyst deactivation?

A5: Yes, the base and solvent system plays a crucial role. A carefully selected base is necessary for efficient transmetalation (in Suzuki and Sonogashira reactions) or amine deprotonation (in Buchwald-Hartwig amination). The choice of base can influence the reaction rate and catalyst stability. The solvent should be anhydrous and capable of dissolving the reagents. Common choices include toluene, dioxane, and THF.[5][6]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms: Starting material (this compound) is largely unreacted, and a minimal amount of the desired coupled product is observed.

Possible Causes and Solutions:

Possible Cause Suggested Solution Underlying Principle
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, or P(t-Bu)₃. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) to ensure efficient generation of the active catalytic species.Bulky ligands sterically shield the palladium center, disfavoring coordination of the pyridine nitrogen. Pre-catalysts can provide a more controlled entry into the catalytic cycle.[7]
Inactive Catalyst 1. Use a Fresh Palladium Source: Ensure the palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] is of high quality and has not degraded. 2. Ensure Anaerobic Conditions: Thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state. Oxygen can also lead to side reactions.
Suboptimal Base or Solvent 1. Screen Different Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. 2. Ensure Anhydrous Conditions: Use a dry, anhydrous solvent.The choice of base is crucial for the transmetalation step and can significantly impact the reaction rate.[8] Water can interfere with the catalyst and reagents.
Low Reactivity of C-Br Bond 1. Increase Reaction Temperature: Cautiously increase the reaction temperature in increments (e.g., from 80 °C to 100-110 °C). 2. Increase Catalyst Loading: Increase the catalyst loading from 1-2 mol% to 3-5 mol%.Higher temperatures can provide the necessary activation energy for the oxidative addition step. Increased catalyst concentration can compensate for slow reaction kinetics.
Issue 2: Uncontrolled Multiple Substitutions in Suzuki-Miyaura Coupling

Symptoms: A mixture of mono-, di-, and tri-substituted products is obtained when attempting a selective mono-coupling.

Possible Causes and Solutions:

Possible Cause Suggested Solution Underlying Principle
High Reactivity of Boronic Acid 1. Use Stoichiometric Amounts of Boronic Acid: Use 1.0-1.2 equivalents of the boronic acid for mono-substitution. 2. Slow Addition of Boronic Acid: Add the boronic acid solution slowly over several hours using a syringe pump.Limiting the concentration of the boronic acid can favor mono-substitution by reducing the rate of subsequent couplings.
Reaction Conditions Too Forcing 1. Lower the Reaction Temperature: A lower temperature can increase the selectivity for the most reactive C-Br bond (likely at the 4-position). 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-substituted product is maximized.Milder conditions can help to differentiate between the reactivities of the different C-Br bonds.
Issue 3: Low Yield in Sonogashira Coupling

Symptoms: Incomplete consumption of this compound and significant formation of alkyne homocoupling (Glaser coupling) product.

Possible Causes and Solutions:

Possible Cause Suggested Solution Underlying Principle
Catalyst Poisoning 1. Use a Copper-Free Protocol: Employ a modern copper-free Sonogashira protocol with a suitable ligand (e.g., SPhos, XPhos). 2. Optimize Pd/Cu Ratio: If using a copper co-catalyst, carefully optimize the ratio of palladium to copper.Copper-free systems can be less prone to side reactions and may be more robust for challenging substrates.[9]
Alkyne Homocoupling (Glaser Product) 1. Strictly Anaerobic Conditions: Rigorously degas all reagents and maintain a positive pressure of an inert gas. 2. Reduce Copper Loading: Use the minimum effective amount of CuI. 3. Slow Addition of Alkyne: Add the alkyne slowly to the reaction mixture.Oxygen is a key promoter of Glaser coupling.[10] High concentrations of copper(I) can accelerate homocoupling.
Insufficiently Active Catalyst 1. Screen Palladium Precursors: Test different palladium sources such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂(dba)₃. 2. Screen Ligands: Evaluate bulky, electron-rich phosphine ligands.The optimal catalyst system is substrate-dependent.
Issue 4: Failure of Buchwald-Hartwig Amination

Symptoms: No C-N bond formation is observed; starting materials are recovered.

Possible Causes and Solutions:

Possible Cause Suggested Solution Underlying Principle
Inappropriate Ligand 1. Use a Buchwald Biarylphosphine Ligand: These are specifically designed for C-N cross-coupling and are highly effective for challenging substrates. Recommended ligands include XPhos, RuPhos, and BrettPhos.[4] 2. Use a High Ligand:Palladium Ratio: A 2:1 or even 4:1 ligand-to-palladium ratio may be beneficial.These ligands promote the key reductive elimination step and are sterically bulky enough to prevent catalyst inhibition by the pyridine nitrogen.[6]
Incorrect Base 1. Use a Strong, Non-Nucleophilic Base: Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are commonly used. For more sensitive substrates, K₃PO₄ or Cs₂CO₃ can be tried. 2. Ensure Anhydrous Base: Use freshly opened or properly stored anhydrous base.The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[5]
Amine Substrate Issues 1. Check Amine Purity: Ensure the amine is pure and free of impurities that could poison the catalyst. 2. Protecting Groups: If the amine has other reactive functional groups, consider using a protecting group strategy.Impurities can deactivate the catalyst.

Data Presentation: Representative Reaction Conditions

The following tables provide starting-point conditions for various cross-coupling reactions with this compound. Note: These are general conditions and will likely require optimization for specific substrates and desired outcomes.

Table 1: Suzuki-Miyaura Coupling

ParameterCondition
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald G3/G4 Pre-catalyst (1-5 mol%)
Ligand SPhos, XPhos, or P(t-Bu)₃ (1.1-2.0 eq. relative to Pd)
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 eq.)
Solvent Toluene, Dioxane, or THF/H₂O
Temperature 80-110 °C

Table 2: Sonogashira Coupling

ParameterCondition
Palladium Pre-catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ (1-5 mol%)
Ligand PPh₃, or a biarylphosphine ligand for copper-free conditions
Co-catalyst (optional) CuI (0.5-5 mol%)
Base Et₃N, i-Pr₂NH, or Cs₂CO₃ (2-5 eq.)
Solvent THF, DMF, or Toluene
Temperature 25-100 °C

Table 3: Buchwald-Hartwig Amination

ParameterCondition
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald G2/G3 Pre-catalyst (1-4 mol%)
Ligand XPhos, RuPhos, or BrettPhos (1.1-2.0 eq. relative to Pd)
Base NaOt-Bu, LiOt-Bu, or K₃PO₄ (1.5-3.0 eq.)
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C

Experimental Protocols

The following are general, starting-point protocols that should be adapted and optimized for specific reaction partners.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol for mono-substitution), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol% Pd), and the ligand (e.g., SPhos, 0.055 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst [e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%], and copper(I) iodide (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed solvent (e.g., THF, 5 mL) and base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at the desired temperature (e.g., 60 °C) until completion (monitor by TLC or LC-MS).

  • After cooling, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Catalyst_Poisoning Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pyridine-Pd Complex Active_Catalyst->Inactive_Complex Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Pyridine This compound Pyridine->Inactive_Complex Coordination (Inhibition) No_Reaction No Product Formation Inactive_Complex->No_Reaction

Caption: Catalyst inhibition by pyridine nitrogen.

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst system optimized for pyridines? Start->Check_Catalyst Change_Ligand Use bulky, electron-rich ligand (e.g., XPhos) Check_Catalyst->Change_Ligand No Check_Conditions Are reaction conditions (T, base, solvent) optimal? Check_Catalyst->Check_Conditions Yes Use_Precatalyst Employ a well-defined pre-catalyst Change_Ligand->Use_Precatalyst Use_Precatalyst->Check_Conditions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp No Check_Reagents Are reagents pure and atmosphere inert? Check_Conditions->Check_Reagents Yes Screen_Bases Screen Bases Increase_Temp->Screen_Bases Screen_Bases->Check_Reagents Purify_Reagents Purify/degas reagents and solvent Check_Reagents->Purify_Reagents No Success Reaction Successful Check_Reagents->Success Yes Purify_Reagents->Start Re-run Experiment

Caption: Troubleshooting workflow for low conversion.

Overcoming_Inhibition Core_Problem Pyridine Nitrogen Catalyst Inhibition Ligand_Design Ligand Design Core_Problem->Ligand_Design Catalyst_Choice Catalyst Selection Core_Problem->Catalyst_Choice Condition_Opt Condition Optimization Core_Problem->Condition_Opt Bulky_Ligands Sterically Hindered (e.g., XPhos, SPhos) Ligand_Design->Bulky_Ligands Electron_Rich Electron-Rich (e.g., P(t-Bu)₃) Ligand_Design->Electron_Rich Precatalysts Well-defined Pre-catalysts (e.g., G3/G4) Catalyst_Choice->Precatalysts Higher_Loading Increased Catalyst Loading Catalyst_Choice->Higher_Loading Temperature Higher Temperature Condition_Opt->Temperature Base_Screen Base Screening Condition_Opt->Base_Screen

Caption: Key strategies to overcome catalyst inhibition.

References

Technical Support Center: Palladium Catalyst Removal from 3,4,5-Tribromopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual palladium catalysts from reactions involving 3,4,5-Tribromopyridine. The following information is designed to address common challenges and provide effective solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium catalysts from reactions involving this compound?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring of this compound. This nitrogen can coordinate strongly with the palladium catalyst, forming stable, soluble complexes that are difficult to remove using standard workup procedures like simple filtration. This strong binding can keep the palladium species dissolved in the organic phase along with the desired product.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a maximum daily dose of 10 grams. It is crucial to consult the latest ICH Q3D guidelines for the most current and detailed information.

Q3: What are the most common methods for removing palladium catalysts from these types of reactions?

A3: The most common and effective methods for palladium removal from reactions involving pyridine-containing molecules include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, which are subsequently removed by filtration. Activated carbon and specialized palladium scavengers are common adsorbents.[1]

  • Scavenging: Employing molecules, often functionalized on a solid support like silica or a polymer, that selectively bind to palladium to facilitate its removal.[1]

  • Crystallization: Purifying the this compound product through crystallization, which can leave the palladium impurities behind in the mother liquor.[2]

  • Filtration: Using filter aids like Celite® to remove heterogeneous or precipitated palladium species.[3]

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are solid-supported reagents, typically based on silica or polymer backbones, that are functionalized with groups exhibiting a high affinity for palladium. Thiol-based and trimercaptotriazine (TMT)-based scavengers are particularly effective. The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The solid scavenger-palladium complex is then easily removed by filtration, leaving the purified product in the solution.[1]

Troubleshooting Guide

Issue 1: High levels of residual palladium in the final product after initial purification.

  • Possible Cause: Strong coordination of palladium to the pyridine nitrogen of this compound, keeping it in solution.

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica (e.g., SiliaMetS® Thiol) or a polymer-supported TMT scavenger.

    • Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-10 equivalents relative to the palladium catalyst), temperature (e.g., 40-60 °C), and stirring time (1-24 hours) to enhance efficiency.

    • Combine Methods: Consider a sequential treatment. For example, an initial filtration through Celite® to remove any precipitated palladium, followed by treatment with a high-affinity scavenger, and a final polish with activated carbon.[4]

Issue 2: Significant loss of this compound product during the palladium removal process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a known issue with materials like activated carbon.

  • Troubleshooting Steps:

    • Reduce Adsorbent/Scavenger Amount: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal to minimize product loss.

    • Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding of your product. A screening of different types of scavengers is recommended.

    • Optimize Washing Steps: After filtration of the scavenger or adsorbent, wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

    • Consider Crystallization: If product loss remains high with adsorption/scavenging methods, crystallization may be a more suitable purification technique.[2]

Issue 3: Inconsistent palladium removal results between batches.

  • Possible Cause: Variability in the palladium species present in the reaction mixture (e.g., Pd(0) vs. Pd(II), soluble vs. insoluble) after the reaction is complete.

  • Troubleshooting Steps:

    • Standardize Reaction Work-up: Ensure a consistent work-up procedure before palladium removal to minimize variability in the form of the residual palladium.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.

    • Analyze Palladium Species: If possible, analyze the state of the palladium in your crude reaction mixture to select the most appropriate removal strategy.

Quantitative Data on Palladium Removal

The efficiency of different palladium removal methods can vary depending on the specific substrate and reaction conditions. The following tables summarize data from studies on compounds with structural similarities to this compound, providing a useful reference for selecting a suitable workup procedure.

Table 1: Comparison of Palladium Scavengers for Nitrogen-Containing Compounds

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Notes
Thiol-functionalized Silica2239< 20> 99%Highly effective for a range of palladium species.[5]
Polymer-bound TMT3307-30~91-98%Demonstrates high capacity and is suitable for larger scale.[5]
Activated Carbon300< 1> 99%Cost-effective but can lead to product loss.[5]

Table 2: Impact of Purification Method on Residual Palladium Levels

Purification MethodInitial Pd (ppm)Final Pd (ppm)Reference
Column Chromatography~5000< 100[6]
Column Chromatography + Scavenging Resin~5000< 50[6]
Filtration through Celite--Effective for insoluble Pd, but data is substrate-dependent.[3]
Recrystallization--Efficiency is highly dependent on solvent selection and product solubility.[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger (Batch Mode)

  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst.

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal efficiency.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be challenging to filter.

  • Washing: Wash the filter cake with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and washings and concentrate to obtain the product.

  • Analysis: Determine the residual palladium concentration using ICP-MS.

Protocol 3: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For polybrominated pyridines, consider solvent systems like hexane/ether or ethanol/water.[7]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the palladium content of the crystallized product and the mother liquor to determine the efficiency of the purification.

Visualizations

Palladium_Removal_Workflow cluster_prep Preparation cluster_removal Palladium Removal cluster_isolation Isolation cluster_analysis Analysis crude_product Crude this compound Reaction Mixture dissolve Dissolve in Suitable Solvent crude_product->dissolve add_scavenger Add Scavenger/ Adsorbent dissolve->add_scavenger stir Stir (Optimize Time & Temperature) add_scavenger->stir filter Filter to Remove Scavenger/Adsorbent stir->filter wash Wash Filter Cake filter->wash concentrate Concentrate Filtrate wash->concentrate purified_product Purified Product concentrate->purified_product icp_ms Analyze for Residual Palladium (ICP-MS) purified_product->icp_ms Troubleshooting_Guide start High Residual Palladium? scavenger_check Using a Scavenger? start->scavenger_check Yes product_loss Significant Product Loss? start->product_loss No, but... optimize_scavenging Optimize Scavenger: - Increase Equivalents - Increase Temperature - Increase Time scavenger_check->optimize_scavenging Yes use_scavenger Implement a High-Affinity Scavenger (e.g., Thiol, TMT) scavenger_check->use_scavenger No screen_scavengers Screen Different Scavenger Types optimize_scavenging->screen_scavengers reduce_adsorbent Reduce Amount of Scavenger/Carbon product_loss->reduce_adsorbent Yes wash_filter_cake Optimize Washing of Filter Cake reduce_adsorbent->wash_filter_cake consider_crystallization Consider Crystallization as an Alternative wash_filter_cake->consider_crystallization

References

Technical Support Center: Minimizing Homocoupling of 3,4,5-Tribromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-tribromopyridine in cross-coupling reactions. The focus is on minimizing the formation of homocoupling byproducts to improve reaction efficiency and simplify purification.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound, presented in a question-and-answer format.

Question 1: I am observing a significant amount of homocoupling byproduct of my boronic acid/ester in the Suzuki-Miyaura coupling with this compound. What are the primary causes?

Answer: Homocoupling of the boronic acid reagent is a common side reaction in Suzuki-Miyaura coupling and is primarily caused by two factors:

  • Presence of Oxygen: Trace amounts of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.

  • Use of Pd(II) Precatalysts: When using a Pd(II) precatalyst, such as Pd(OAc)₂, a portion of the boronic acid can be consumed to reduce Pd(II) to the active Pd(0) catalyst, resulting in the formation of a homocoupled byproduct.

Question 2: How can I effectively minimize homocoupling caused by oxygen?

Answer: Rigorous exclusion of oxygen is critical. The following techniques are recommended:

  • Degassing Solvents: Solvents should be thoroughly degassed before use. Common methods include:

    • Sparging: Bubbling an inert gas (e.g., argon or nitrogen) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: This method involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. This involves using Schlenk lines or a glovebox. Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove adsorbed moisture and air.

Question 3: I am using a Pd(II) precatalyst and still see homocoupling despite degassing. What else can I do?

Answer: When using Pd(II) sources, the precatalyst reduction can be a source of homocoupling. Consider the following strategies:

  • Use of a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precursors.[1]

  • Addition of a Mild Reducing Agent: Adding a mild reducing agent can facilitate the formation of the active Pd(0) catalyst without promoting significant homocoupling. For example, adding a small amount of a phosphine ligand or a formate salt can be effective.

Question 4: Does the choice of ligand and base affect the extent of homocoupling?

Answer: Yes, the choice of ligand and base can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.

  • Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), can accelerate the rate-determining oxidative addition and reductive elimination steps of the desired catalytic cycle. This can help the cross-coupling reaction outcompete the homocoupling pathway.

  • Bases: The choice of base is crucial. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or NaOtBu in Suzuki couplings, as strong bases can sometimes promote side reactions, including homocoupling.[2]

Question 5: I am trying to achieve mono-arylation of this compound. Which bromine is most likely to react first, and how can I control the selectivity to avoid di- and tri-substitution?

Answer: For polyhalogenated pyridines, the regioselectivity of the cross-coupling reaction is a key consideration. Based on studies of similar substituted pyridines, the order of reactivity of the bromine atoms in this compound is expected to be influenced by both electronic and steric factors.

A study on 3,4,5-tribromo-2,6-dimethylpyridine in Suzuki-Miyaura reactions showed that the substitution first occurs at the 4-position, followed by the 3- and 5-positions.[3] This suggests that the C-Br bond at the 4-position is the most reactive.

To favor mono-substitution, you can employ the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for the most reactive site.

  • Shorter Reaction Time: Carefully monitor the reaction progress and stop it once the desired mono-arylated product is predominantly formed.

Frequently Asked Questions (FAQs)

Q1: What is the primary visual indicator of catalyst decomposition, and how can I prevent it?

A1: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition. This consists of agglomerated, catalytically inactive palladium metal. To prevent this, you should:

  • Use stabilizing ligands, particularly bulky, electron-rich phosphine ligands.

  • Ensure a sufficiently high ligand-to-palladium ratio.

  • Avoid excessively high reaction temperatures.

  • Maintain a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst.[2]

Q2: Can the purity of my reagents affect the level of homocoupling?

A2: Yes, the purity of all reagents is important. Impurities in the boronic acid or solvent can sometimes act as sources for side reactions. Ensure your this compound and boronic acid/ester are pure and that your solvents are anhydrous and of high quality.

Q3: Is it possible to completely eliminate homocoupling?

A3: While it may not be possible to eliminate homocoupling entirely in all cases, the strategies outlined above can significantly minimize it to a level where the desired product can be easily isolated in high yield.

Data Presentation

The following tables summarize how different reaction parameters can be adjusted to minimize homocoupling.

Table 1: Influence of Ligand Choice on Homocoupling

Ligand TypeGeneral CharacteristicsExpected Impact on HomocouplingRecommended Ligands
Bulky, Electron-Rich PhosphinesPromote oxidative addition and reductive eliminationSignificant ReductionSPhos, XPhos, RuPhos
Less Bulky PhosphinesMay lead to slower desired couplingHigher Potential for HomocouplingPPh₃, P(o-tol)₃

Table 2: Effect of Base on Suzuki-Miyaura Coupling

BaseStrengthGeneral Recommendation for Minimizing Homocoupling
K₃PO₄, Cs₂CO₃Weaker InorganicOften preferred to minimize side reactions.[2]
K₂CO₃Moderate InorganicCommonly used, generally effective.
NaOtBu, NaOHStrongHigher potential to promote homocoupling and other side reactions.

Experimental Protocols

Detailed Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if using a pre-catalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with a high-purity inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe. In a separate glovebox or under a positive flow of inert gas, weigh the palladium catalyst and any additional ligand and add them to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen degas Implement rigorous degassing (Freeze-Pump-Thaw or extensive sparging) check_oxygen->degas No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes degas->check_catalyst use_pd0 Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) check_catalyst->use_pd0 Yes optimize_ligand Optimize the ligand check_catalyst->optimize_ligand No use_pd0->optimize_ligand use_bulky_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) optimize_ligand->use_bulky_ligand optimize_base Optimize the base use_bulky_ligand->optimize_base use_weaker_base Use a weaker inorganic base (e.g., K3PO4, Cs2CO3) optimize_base->use_weaker_base slow_addition Consider slow addition of the boronic acid use_weaker_base->slow_addition success Homocoupling Minimized slow_addition->success

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Grignard Formation with 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the formation of the Grignard reagent from 3,4,5-tribromopyridine.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is the most common issue in Grignard reactions. Several factors can contribute to this:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide.[1]

    • Solution: Activate the magnesium surface. Several methods can be employed, as detailed in the table below.[1] Mechanical methods like crushing the magnesium pieces in situ or rapid stirring can also be effective.[1]

  • Presence of Water: Grignard reagents are highly reactive towards protic solvents like water.[2] Any moisture in the glassware, solvent, or starting material will quench the Grignard reagent as it forms.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[3][4] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[3]

  • Poor Quality Starting Materials: Impurities in the this compound or solvent can inhibit the reaction.

    • Solution: Use high-purity this compound and anhydrous grade solvents.[5]

Q2: I'm observing a black or cloudy appearance in my reaction mixture, and the yield is low. What could be the issue?

A2: A dark and cloudy reaction mixture, often accompanied by low yields, can be indicative of side reactions, primarily Wurtz-type homocoupling.[3] This is a major side reaction, especially with reactive halides.[3]

  • Solution:

    • Control the rate of addition: Add the this compound solution slowly to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations of the halide.[3][6]

    • Maintain appropriate temperature: While some heat may be needed for initiation, excessive temperatures can promote side reactions. For aryl bromides, initiation can often be achieved at or below 20°C with proper activation.[7][8]

Q3: Which solvent is best for preparing the Grignard reagent from this compound?

A3: Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from aryl halides due to its higher solvating power, which helps to stabilize the Grignard reagent.[3][9] Diethyl ether is also commonly used.[1] The choice may depend on the subsequent reaction conditions.

Q4: Can I use commercially available Grignard reagents instead of preparing them in situ?

A4: While simple Grignard reagents like ethylmagnesium bromide or phenylmagnesium bromide are commercially available, the Grignard reagent of this compound is highly specialized and unlikely to be commercially available.[3] Therefore, in situ preparation is necessary.

Q5: Are there any specific safety precautions I should take when working with Grignard reagents?

A5: Yes, Grignard reactions require careful handling due to the pyrophoric nature of the reagents and the exothermicity of the reaction.

  • Always work in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[10]

  • Be prepared for a potentially vigorous and exothermic reaction upon initiation.[11] Have an ice bath ready to cool the reaction if necessary.[6]

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.[6] Never add water directly to an active Grignard reaction.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting failed Grignard reactions with this compound.

Problem: Reaction Fails to Initiate

G start Reaction Not Initiating check_mg Is the Magnesium surface activated? start->check_mg activate_mg Activate Mg: - Mechanical (crushing) - Chemical (I2, 1,2-dibromoethane) - Heat gun activation check_mg->activate_mg No check_anhydrous Are all components (glassware, solvent, substrate) strictly anhydrous? check_mg->check_anhydrous Yes activate_mg->check_anhydrous dry_components Action: - Flame-dry glassware - Use anhydrous solvent - Ensure dry starting material check_anhydrous->dry_components No check_initiator Have you used an initiator? check_anhydrous->check_initiator Yes dry_components->check_initiator add_initiator Add a small crystal of Iodine or a few drops of 1,2-dibromoethane check_initiator->add_initiator No success Initiation Successful check_initiator->success Yes add_initiator->success

Problem: Low Yield and/or Byproduct Formation

G start Low Yield / Byproducts Observed check_addition Was the addition of This compound slow and controlled? start->check_addition slow_addition Action: - Add dropwise - Maintain gentle reflux check_addition->slow_addition No check_temp Was the reaction temperature appropriately controlled? check_addition->check_temp Yes slow_addition->check_temp control_temp Action: - Use an ice bath during addition - Allow to warm to RT gradually check_temp->control_temp No check_purity Are the starting materials of high purity? check_temp->check_purity Yes control_temp->check_purity purify_sm Action: - Purify this compound - Use fresh, high-purity Mg check_purity->purify_sm No success Improved Yield and Purity check_purity->success Yes purify_sm->success

Experimental Protocols

Magnesium Activation

Proper activation of magnesium is critical for a successful Grignard reaction.[1] The following table summarizes common activation methods.

Activation MethodProcedureObservations
Iodine Add a single crystal of iodine to the flask containing magnesium and solvent. The brown color of the iodine should disappear as the magnesium is activated.[11][12]Disappearance of the iodine color indicates activation.[11]
1,2-Dibromoethane Add a few drops of 1,2-dibromoethane to the magnesium suspension. The evolution of ethylene gas bubbles indicates activation.[1][12]Bubbling is a positive sign of activation.[1]
Mechanical Activation Gently grind the magnesium turnings in a mortar and pestle before adding them to the reaction flask to expose a fresh surface.[12]Visibly shinier magnesium turnings.
DIBAH Diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[7][8]Allows for initiation at or below 20°C for aryl Grignards.[7][8]
General Protocol for Grignard Formation with this compound

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.[3][4]

    • Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • If using an activator (e.g., a crystal of iodine), add it at this stage.[12]

  • Initiation:

    • Add a small portion of anhydrous THF via syringe to cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.

    • Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension.

    • Observe for signs of reaction initiation, such as bubbling, a cloudy appearance, or a gentle reflux.[4] Gentle warming with a heat gun may be necessary to start the reaction.[6] Be cautious, as the reaction is exothermic.[11]

  • Formation:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6]

    • If the reaction becomes too vigorous, cool the flask with an ice bath.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-3 hours to ensure complete formation of the Grignard reagent.[3] The disappearance of most of the magnesium is an indication of reaction completion.[3]

  • Usage:

    • The freshly prepared Grignard reagent should be used immediately in the subsequent reaction step.[4]

Signaling Pathways and Logical Relationships

G cluster_reactants Reactants & Conditions cluster_process Grignard Formation Process cluster_products Products This compound This compound Initiation Initiation This compound->Initiation Magnesium (Activated) Magnesium (Activated) Magnesium (Activated)->Initiation Anhydrous THF Anhydrous THF Anhydrous THF->Initiation Propagation Propagation Initiation->Propagation Desired Product 3,4,5-Tribromopyridyl Magnesium Bromide Propagation->Desired Product Side Product Wurtz Coupling Product Propagation->Side Product

References

Validation & Comparative

NMR Characterization of 3,4,5-Tribromopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the characterization of organic molecules. This guide provides a comparative analysis of the NMR spectroscopic features of 3,4,5-tribromopyridine and related derivatives, offering valuable insights for researchers engaged in the synthesis and characterization of substituted pyridine compounds.

Comparison of NMR Spectral Data

The substitution pattern on the pyridine ring profoundly influences the chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra. Below is a comparative summary of the NMR data for this compound and analogous compounds.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity
This compound (Predicted) CDCl₃H-2, H-6~8.7Singlet
3,4,5-Trichloropyridine -H-2, H-6Consistent with structure[1]Singlet
3,5-Dibromopyridine CDCl₃H-2, H-68.61Doublet
H-48.01Triplet

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventCarbonChemical Shift (δ, ppm)
This compound (Predicted) CDCl₃C-2, C-6~150
C-3, C-5~125
C-4~138
3,4,5-Trichloropyridine -C-2, C-6-
C-3, C-5-
C-4-
Pyridine (for reference) CDCl₃C-2, C-6150.1
C-3, C-5123.8
C-4136.1

Note: Predicted values for this compound are estimated based on the additive effects of bromine substituents on the pyridine ring. Specific experimental data was not available in the searched literature.

The highly symmetric nature of 3,4,5-trihalogenated pyridines results in a simplified ¹H NMR spectrum, typically showing a single signal for the equivalent protons at the C-2 and C-6 positions. In contrast, the removal of a halogen at the 4-position, as in 3,5-dibromopyridine, breaks this symmetry and leads to a more complex spectrum with distinct signals for the H-2/H-6 and H-4 protons, exhibiting characteristic coupling patterns.

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for structural verification. The following provides a general methodology for the NMR characterization of brominated pyridine derivatives.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), a suitable internal standard with a known concentration should be added.

  • Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

    • Acquisition Time: Typically 2-4 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is usually required.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended.

    • Acquisition Time: Typically 1-2 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm is standard.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of a 3,4,5-trisubstituted pyridine derivative.

workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Characterization start Starting Materials reaction Chemical Reaction (e.g., Halogenation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Purified 3,4,5-Trisubstituted Pyridine Derivative purification->product sample_prep Sample Preparation (Dissolution in Deuterated Solvent) product->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, etc.) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) data_proc->analysis structure Structure Confirmation analysis->structure

Caption: Workflow for the Synthesis and NMR Characterization of 3,4,5-Trisubstituted Pyridine Derivatives.

References

A Comparative Guide to the Mass Spectrometry Analysis of Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common mass spectrometry (MS) techniques for the analysis of brominated pyridine compounds, which are crucial intermediates in the pharmaceutical industry. Understanding the nuances of each ionization method is paramount for developing robust, sensitive, and reliable analytical methods for drug discovery, development, and quality control. This document presents a comparative overview of Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI), supported by experimental data and detailed methodologies.

Introduction to Ionization Techniques

The choice of ionization technique is a critical first step in mass spectrometry analysis, directly influencing the sensitivity, selectivity, and the nature of the resulting mass spectrum. For brominated pyridines, the selection of an appropriate ionization source depends on the analyte's properties—such as volatility, polarity, and thermal stability—and the analytical objective, whether it be structural elucidation or quantitative analysis.

  • Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, often leading to extensive fragmentation. This fragmentation provides valuable structural information, making EI, typically coupled with Gas Chromatography (GC-MS), a powerful tool for compound identification.

  • Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it highly suitable for quantitative studies when coupled with Liquid Chromatography (LC-MS).

  • Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for less polar and more volatile compounds that are not easily ionized by ESI. Like ESI, it is coupled with LC-MS and is effective for quantitative analysis.

Comparative Analysis of Ionization Techniques

The following table summarizes the key characteristics and performance metrics of EI, ESI, and APCI for the analysis of brominated pyridine compounds. The data is compiled from various studies to provide a comparative perspective.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Coupling Technique Gas Chromatography (GC)Liquid Chromatography (LC)Liquid Chromatography (LC)
Ionization Principle High-energy electron bombardmentNebulization and desolvation of charged dropletsCorona discharge and gas-phase proton transfer
Fragmentation Extensive, provides structural informationMinimal, primarily molecular ionsMinimal, primarily molecular ions
Analyte Polarity Less polar, volatile compoundsPolar to moderately polar compoundsNon-polar to moderately polar compounds
Typical Ions Observed Molecular ion (M+•), characteristic fragment ionsProtonated molecule [M+H]+, adduct ionsProtonated molecule [M+H]+
Sensitivity Good to high (ng/mL to µg/mL)[1]High (pg/mL to ng/mL)[1]High
Matrix Effects Less susceptibleMore susceptibleLess susceptible than ESI
Quantitative Analysis GoodExcellentExcellent
Example Application Identification of impurities and degradation productsPharmacokinetic studies, metabolite quantification[2]Analysis of less polar drug candidates
LOD/LOQ for 3-Bromopyridine Not explicitly foundLLOQ: 1 ng/mL in human plasma[2]Not explicitly found for a specific brominated pyridine

Experimental Protocols

Detailed methodologies for the analysis of brominated pyridine compounds using different ionization techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is a proposed method for the analysis of 3-bromopyridine, adaptable for other brominated pyridine isomers.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Chromatographic Conditions:

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

Mass Spectrometry Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Full scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis).

Sample Preparation (for tissue samples): [1]

  • Homogenize tissue in a suitable buffer.

  • Add an internal standard (e.g., 3-Bromopyridine-D4).

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Vortex and centrifuge.

  • Collect the organic layer and repeat the extraction.

  • Combine the organic layers, evaporate to dryness, and reconstitute in a suitable solvent for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This is a validated method for the quantification of 3-bromopyridine in human plasma.[2]

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3-Bromopyridine: Precursor ion > Product ion (specific m/z values to be optimized).

    • 3-Bromopyridine-D4 (Internal Standard): Precursor ion > Product ion (specific m/z values to be optimized).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation (Protein Precipitation): [2]

  • To 50 µL of human plasma, add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile (with 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI)

This is a general protocol for the analysis of halogenated aromatic compounds, which can be adapted for brominated pyridines.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a mass spectrometer with an APCI source.

Chromatographic Conditions:

  • Similar to the ESI method, using a C18 reverse-phase column and a mobile phase gradient of acetonitrile and water.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or Negative APCI.

  • Corona Discharge Current: Typically 1-5 µA.

  • Vaporizer Temperature: Optimized for the analyte, generally higher than ESI (e.g., 350-500 °C).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary temperature, gas flows).

  • Acquisition Mode: Full scan or SIM/MRM.

Sample Preparation:

  • Similar to the ESI method, using protein precipitation, liquid-liquid extraction, or solid-phase extraction depending on the matrix.

Data Presentation: Fragmentation Patterns and Quantitative Performance

Characteristic Fragmentation in EI-MS

The mass spectrum of brominated compounds is characterized by the isotopic doublet of bromine (79Br and 81Br) with a nearly 1:1 natural abundance, resulting in two molecular ion peaks of similar intensity separated by 2 m/z units.

Under Electron Ionization, 3-bromopyridine undergoes characteristic fragmentation. The major fragment ions are summarized in the table below.

Table 1: Major Fragment Ions of 3-Bromopyridine in EI-MS

m/zProposed FragmentRelative Abundance (%)
157/159[C5H4BrN]+• (Molecular Ion)~98
78[C5H4N]+ (Loss of •Br)100
51[C4H3]+ (Loss of HCN from [C5H4N]+)~50
Quantitative Performance of LC-MS/MS with ESI

A validated LC-MS/MS method for 3-bromopyridine in human plasma using a deuterated internal standard demonstrated excellent performance.[2]

Table 2: Performance Characteristics of the LC-MS/MS (ESI) Method for 3-Bromopyridine [2]

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%

Visualizing the Workflow and Fragmentation

Experimental Workflow for Quantitative LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification fragmentation_pathway M [C₅H₄BrN]⁺˙ m/z 157/159 F1 [C₅H₄N]⁺ m/z 78 M->F1 - Br• F2 [C₄H₃]⁺ m/z 51 F1->F2 - HCN

References

A Comparative Guide to Single-Crystal X-ray Diffraction Analysis of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the single-crystal X-ray diffraction (SCXRD) analysis of highly brominated pyridine compounds. Due to the current lack of publicly available crystallographic data for 3,4,5-tribromopyridine, this guide will use the structurally related compound, 3,3′,5,5′-tetrabromo-4,4′-bipyridine , as a primary example for which experimental data is available. A hypothetical case for this compound will be presented for comparative purposes, based on typical values for small organic molecules.

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships in drug design and materials science.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for 3,3′,5,5′-tetrabromo-4,4′-bipyridine and provides a hypothetical comparison for this compound.

Parameter3,3′,5,5′-Tetrabromo-4,4′-bipyridineThis compound (Hypothetical)
Chemical FormulaC₁₀H₄Br₄N₂C₅H₂Br₃N
Formula Weight471.77 g/mol 315.79 g/mol
Crystal SystemTriclinicOrthorhombic (predicted)
Space GroupP-1P2₁2₁2₁ (predicted)
a (Å)10.123(2)~ 8-12
b (Å)10.987(2)~ 10-15
c (Å)13.593(3)~ 4-8
α (°)80.89(3)90
β (°)87.45(3)90
γ (°)64.98(3)90
Volume (ų)1341.0(5)~ 800-1200
Z (molecules/unit cell)24
Calculated Density (g/cm³)2.336~ 2.1-2.4
Absorption Coeff. (mm⁻¹)11.593~ 10-13
R-factor (%)4.86< 5 (for a good quality structure)

Note: The data for this compound is hypothetical and based on general expectations for small, halogenated organic molecules. The actual values can only be determined experimentally.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like a brominated pyridine.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Common solvents for brominated pyridines include dichloromethane, chloroform, ethyl acetate, or mixtures thereof.

  • The process is usually carried out at room temperature in a dust-free environment over several days to weeks.

2. Crystal Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • The data collection strategy is designed to measure a complete and redundant set of reflections.

4. Data Processing:

  • The collected images are processed to integrate the intensities of the diffraction spots.

  • Corrections are applied for Lorentz and polarization effects, as well as for absorption of X-rays by the crystal.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

  • The final model is validated by checking various crystallographic parameters, such as the R-factor and goodness-of-fit.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_preparation Sample Preparation cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Analysis & Output synthesis Synthesis of Brominated Pyridine purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CIF file generation) structure_refinement->validation analysis Structural Analysis (Bond lengths, angles, intermolecular interactions) validation->analysis publication Publication analysis->publication

Experimental workflow for single-crystal X-ray diffraction.

Comparison of Brominated Pyridine Structures

The substitution pattern of bromine atoms on the pyridine ring significantly influences the crystal packing and intermolecular interactions. In the case of 3,3′,5,5′-tetrabromo-4,4′-bipyridine, the molecule possesses a center of inversion, and the crystal packing is likely to be dominated by halogen bonding (Br···Br and Br···N interactions) and π–π stacking interactions between the pyridine rings.

For a hypothetical this compound structure, the lower symmetry and the presence of a dipole moment would likely lead to a different packing arrangement. One might expect to see a combination of halogen bonds and C–H···N or C–H···Br hydrogen bonds. The specific arrangement of these interactions would dictate the overall supramolecular architecture of the crystal.

By comparing the crystallographic data of different brominated pyridines, researchers can gain insights into how subtle changes in molecular structure can lead to significant differences in solid-state properties. This understanding is crucial for the rational design of new materials and active pharmaceutical ingredients with desired physical and chemical characteristics.

Purity Analysis of 3,4,5-Tribromopyridine: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates like 3,4,5-Tribromopyridine is a critical step in ensuring the safety and efficacy of therapeutic agents. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for purity assessment. This guide provides an objective comparison of these methods for the analysis of this compound, supported by projected experimental data based on the analysis of analogous brominated and pyridine-containing compounds, to aid in the selection of the most appropriate technique for specific analytical needs.

At a Glance: Key Performance Metrics

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for both methods.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Typical Stationary Phase C18 Reverse-Phase Column.[2]Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[2]
Mobile/Carrier Phase Acetonitrile and Water Gradient.[2]Inert carrier gas (e.g., Helium, Nitrogen).[2]
Temperature Ambient to moderately elevated (e.g., 25-40 °C).[3]High temperature ramp (e.g., 50-300 °C).[3]
Detection UV-Vis Detector (e.g., 254 nm).Mass Spectrometer (MS) or Flame Ionization Detector (FID).[1]
Analyte Volatility Not a strict requirement; suitable for non-volatile compounds.[3]Essential; analyte and impurities must be volatile and thermally stable.[3]
Resolution High, particularly for complex mixtures of non-volatile compounds.Very high, especially with capillary columns, for volatile impurities.[3]
Sensitivity Dependent on the detector, generally in the parts-per-million (ppm) range with UV detection.[4]High, especially with MS, often in the parts-per-billion (ppb) range.[5]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and accurate results. The following are representative protocols for the analysis of this compound using HPLC and GC-MS, adapted from established methods for related compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a reverse-phase HPLC procedure for brominated pyridine derivatives.[6][7]

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[2]

Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase: A gradient of acetonitrile (MeCN) and water, both containing 0.1% formic acid for improved peak shape.[2]

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile that matches the initial mobile phase composition) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on general procedures for the analysis of halogenated aromatic compounds.[8][9]

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.[10]

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Inlet Temperature: 280 °C.[8]

  • Injection Mode: Split (e.g., 50:1).[2]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Detector (MS):

    • Transfer line at 280 °C.[2]

    • Ion source at 230 °C.[2]

    • Scan Range: m/z 50-500

Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.

Method Selection and Workflow

The selection of an appropriate analytical technique is a critical step in ensuring the quality and reliability of research data. The following diagrams illustrate the decision-making process and the experimental workflows for HPLC and GC-MS analysis.

G Decision-making for Purity Analysis Method Selection A Is the analyte (this compound) and its potential impurities volatile and thermally stable? B Yes A->B Yes C No A->C No D GC-MS is a suitable method. It offers high resolution and sensitivity for volatile compounds. B->D E HPLC is the preferred method. It is well-suited for non-volatile or thermally labile compounds. C->E

Caption: Decision-making flowchart for selecting between HPLC and GC-MS.

G HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Initial Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto C18 Column C->D E Gradient Elution with Water/Acetonitrile D->E F UV Detection at 254 nm E->F G Integrate Chromatogram Peaks F->G H Calculate Purity based on Peak Area % G->H

Caption: Experimental workflow for HPLC purity analysis.

G GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Volatile Organic Solvent A->B C Inject into GC with Split Inlet B->C D Separation on DB-5ms Column with Temperature Ramp C->D E Mass Spectrometry Detection D->E F Analyze Total Ion Chromatogram (TIC) E->F G Identify Impurities by Mass Spectra F->G H Calculate Purity based on Peak Area % G->H

Caption: Experimental workflow for GC-MS purity analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. The choice between them should be guided by the specific analytical requirements of the project. HPLC is a versatile and robust method suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[11] In contrast, GC-MS offers exceptional sensitivity and resolving power for volatile and thermally stable compounds, providing definitive identification of impurities through mass spectral data.[1] For comprehensive purity profiling, the use of both techniques can be complementary, providing a more complete picture of the impurity profile of this compound.

References

A Comparative Guide to the Reactivity of 2,3,5-Tribromopyridine and 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two important synthetic building blocks: 2,3,5-tribromopyridine and 3,4,5-tribromopyridine. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient synthetic routes and achieving desired regioselectivity in the development of novel pharmaceuticals, agrochemicals, and materials.

Physicochemical Properties

Both isomers share the same molecular formula and weight, but their structural differences lead to distinct physical properties and, more importantly, divergent chemical reactivity.

Property2,3,5-TribromopyridineThis compound
Chemical Structure
CAS Number 75806-85-82457-48-9
Molecular Formula C₅H₂Br₃NC₅H₂Br₃N
Molecular Weight 315.80 g/mol 315.79 g/mol
Appearance White to pale yellow crystalline powderWhite to almost white powder or crystal
Melting Point 120-123°CNot specified, typically a solid at room temperature

Theoretical Framework of Pyridine Reactivity

The reactivity of the carbon-bromine (C-Br) bonds in these molecules is governed by the inherent electronic properties of the pyridine ring. As a heteroaromatic compound, the nitrogen atom is more electronegative than carbon, making the ring electron-deficient. This property is central to understanding its reaction mechanisms.

The position of the bromine atoms relative to the nitrogen atom dictates their susceptibility to different types of chemical transformations, primarily Nucleophilic Aromatic Substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions.

G cluster_outcomes Reactivity Outcomes Position Position of Bromine (ortho, meta, para to N) SNAr Nucleophilic Aromatic Substitution (SNAr) Position->SNAr 2- (ortho) & 4- (para) positions activated (Resonance stabilization of intermediate) MetalX Metal-Halogen Exchange Position->MetalX 2- (ortho) position highly favored (Inductive stabilization of organometallic) PdCouple Pd-Catalyzed Cross-Coupling Position->PdCouple All positions reactive, but rates differ (Oxidative addition step is key) ReactionType Reaction Type ReactionType->SNAr ReactionType->MetalX ReactionType->PdCouple Electronics Electronic Effects (Inductive vs. Resonance) Electronics->Position

Caption: Factors governing the regioselective reactivity of bromopyridines.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient pyridine ring, displacing a bromide ion. This reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate determines the reaction's feasibility and regioselectivity.[1][2][3]

  • 2,3,5-Tribromopyridine: The bromine at the C-2 position is the most susceptible to nucleophilic attack. When a nucleophile attacks at the C-2 (or C-4) position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom via resonance.[4][5] This provides significant stabilization, lowering the activation energy for the reaction. The bromines at C-3 and C-5 (meta positions) do not benefit from this stabilization and are therefore significantly less reactive.

  • This compound: Following the same principle, the bromine at the C-4 position is highly activated towards SNAr. Attack at this para position allows for resonance stabilization of the intermediate by the ring nitrogen.[4][5] The C-3 and C-5 bromines are unactivated.

  • Comparison: Both molecules have one highly activated position for SNAr (C-2 for the 2,3,5-isomer and C-4 for the 3,4,5-isomer). The other two positions in each molecule are relatively inert to this reaction mechanism under typical conditions. An experimental study on 2,3,4-tribromopyridine, for instance, showed that reaction with sodium methoxide exclusively substitutes the bromines at the C-2 and C-4 positions, leaving the C-3 bromine untouched, which strongly supports this principle.[5]

Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium at low temperatures, is a powerful tool for converting a C-Br bond into a C-Li bond, creating a potent nucleophile for further functionalization.[6][7] The rate of this exchange is primarily influenced by the stability of the resulting organolithium species.[6]

  • 2,3,5-Tribromopyridine: The C-2 bromine is the most likely to undergo metal-halogen exchange. The resulting 2-lithiated pyridine is stabilized by the inductive effect of the adjacent nitrogen atom and potential chelation. This makes the proton at the 2-position the most acidic and the C-Br bond at this position the most reactive in exchange reactions.[8]

  • This compound: All three positions are meta to the nitrogen, so the strong activating effect seen at the C-2 position is absent. While exchange is possible at any of the three positions, regioselectivity can be difficult to achieve. The C-4 position is often the preferred site for lithiation among the 3, 4, and 5 positions, but mixtures are common without the use of directing groups or specialized reagents.

  • Comparison: 2,3,5-Tribromopyridine offers a distinct advantage for regioselective functionalization via metal-halogen exchange, as the C-2 position is significantly more reactive than C-3 or C-5. In contrast, achieving selective exchange on this compound is more challenging.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organohalide.[9] The key step influencing selectivity in polyhalogenated substrates is the oxidative addition of the C-Br bond to the Pd(0) catalyst.[10] The reactivity order is generally C-I > C-Br > C-Cl.[9]

  • 2,3,5-Tribromopyridine: The relative reactivity of the C-Br bonds in Suzuki couplings is influenced by both electronic and steric factors. The C-2 position is electronically activated, making it a likely site for the initial oxidative addition.

  • This compound: Experimental evidence from a study on the closely related 3,4,5-tribromo-2,6-dimethylpyridine provides valuable insight.[11][12][13] In Suzuki-Miyaura reactions with a limited amount of boronic acid, the substitution occurred preferentially at the C-4 position, followed by the C-3 and C-5 positions. This suggests a reactivity order of C4 > C3/C5 for this specific substrate and reaction type.

  • Comparison: For palladium-catalyzed cross-coupling, the C-4 position of this compound appears to be the most reactive. For 2,3,5-tribromopyridine, the C-2 position is expected to be highly reactive. Therefore, both isomers provide a handle for selective initial coupling, but at different positions.

Summary of Reactivity

Reaction Type2,3,5-Tribromopyridine Reactivity (Position)This compound Reactivity (Position)Rationale
Nucleophilic Aromatic Substitution C-2 (High) > C-5 (Low) > C-3 (Low)C-4 (High) > C-3/C-5 (Low)Resonance stabilization of the negative charge on the nitrogen atom.[4][5]
Metal-Halogen Exchange C-2 (High) > C-5 (Moderate) > C-3 (Low)C-4 (Moderate) > C-3/C-5 (Moderate)Inductive stabilization of the resulting organometallic species.[8]
Pd-Catalyzed Cross-Coupling C-2 (Predicted High) , C-5, C-3C-4 (High) > C-3/C-5 (Moderate)Based on electronic activation and experimental data on analogues.[11][12][13]

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for specific substrates and desired outcomes.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the tribromopyridine substrate (1.0 eq.).

  • Solvent & Nucleophile: Add a suitable anhydrous solvent (e.g., THF, DMF, or the nucleophile itself if it's a liquid like an alcohol). Add the nucleophile (e.g., sodium methoxide, 1.1 - 1.5 eq.).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS. Reactions can be slow and may require heating.[14]

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Metal-Halogen Exchange
  • Setup: To a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add the tribromopyridine substrate (1.0 eq.) and anhydrous solvent (e.g., THF, diethyl ether).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to prevent side reactions.[15]

  • Reagent Addition: Slowly add n-butyllithium (1.0 - 1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Exchange: Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for the exchange to complete.

  • Electrophile Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) slowly at -78 °C.

  • Workup: Allow the reaction to warm slowly to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Proceed with standard aqueous workup and extraction as described in the SNAr protocol.

G Start Start: Tribromopyridine Isomer (1.0 eq) Reaction Reaction Step Start->Reaction Add Reagents (Nucleophile, Organolithium, etc.) & Solvent Quench Quench Reaction (e.g., aq. NH4Cl) Reaction->Quench After monitoring completion (TLC/GC) Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography/ Recrystallization) Workup->Purify Analysis Product Characterization (NMR, MS, etc.) Purify->Analysis

Caption: A generalized experimental workflow for the functionalization of tribromopyridines.

Conclusion

The substitution patterns of 2,3,5-tribromopyridine and this compound lead to distinct and predictable reactivity profiles.

  • 2,3,5-Tribromopyridine is ideal for selective functionalization at the C-2 position . This position is highly activated for nucleophilic aromatic substitution and is the preferred site for metal-halogen exchange, offering a reliable handle for introducing a wide variety of substituents.

  • This compound is best suited for selective reactions at the C-4 position . This site is activated for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

For synthetic chemists, the choice between these two isomers depends entirely on the desired substitution pattern of the final target molecule. By leveraging the principles outlined in this guide, researchers can strategically select the appropriate starting material to achieve regioselective functionalization with greater efficiency and predictability.

References

A Comparative Guide to the Regioselectivity in Cross-Coupling of Isomeric Tribromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecular architectures for pharmaceutical and materials science applications. Among these, tribromopyridines represent a versatile class of building blocks. However, the presence of three bromine atoms on the pyridine ring presents a significant challenge in controlling the site of C-C bond formation in cross-coupling reactions. This guide provides a comprehensive comparison of the regioselectivity observed in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions of various isomeric tribromopyridines, supported by experimental data from the literature.

General Principles of Regioselectivity in Pyridine Cross-Coupling

The regiochemical outcome of cross-coupling reactions on brominated pyridines is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom renders the α- (C2, C6) and γ- (C4) positions more electrophilic and thus generally more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. The reactivity of the C-Br bonds typically follows the order C4 > C2/C6 > C3/C5. However, this inherent reactivity can be influenced by the specific isomeric substitution pattern, the nature of the catalyst and ligands, and the reaction conditions.

Comparative Analysis of Isomeric Tribromopyridines

This section details the observed regioselectivity for different tribromopyridine isomers in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. The data is summarized in the following tables for easy comparison.

2,3,5-Tribromopyridine

In the cross-coupling of 2,3,5-tribromopyridine, the C2 and C5 positions are generally the most reactive due to their positions relative to the nitrogen atom. Analogous studies with 2,3,5-trichloropyridine in Suzuki-Miyaura coupling have shown a high degree of regioselectivity for substitution at the C2 position.[1]

Table 1: Regioselectivity in Cross-Coupling of 2,3,5-Tribromopyridine Analogue (2,3,5-Trichloropyridine)

Coupling PartnerCatalystLigandBaseSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
Phenylboronic acidPd(OAc)₂NoneNa₂CO₃H₂O/DMF60122-Phenyl-3,5-dichloropyridine95[1]
4-Methylphenylboronic acidPd(OAc)₂NoneNa₂CO₃H₂O/DMF60122-(4-Methylphenyl)-3,5-dichloropyridine96[1]
4-Methoxyphenylboronic acidPd(OAc)₂NoneNa₂CO₃H₂O/DMF60122-(4-Methoxyphenyl)-3,5-dichloropyridine92[1]
2,4,6-Tribromopyridine

For 2,4,6-tribromopyridine, the C4 and C2/C6 positions are all activated by the nitrogen atom. Studies on related trihalogenated pyrido[2,3-d]pyrimidines suggest a reactivity order of C4 > C2 > C6 in Suzuki-Miyaura couplings. Sonogashira couplings of 2,4,6-tribromo-3,5-difluoropyridine have shown preferential reaction at the C2 and C6 positions.

Table 2: Regioselectivity in Suzuki-Miyaura Coupling of a 2,4,6-Trihalogenated Pyridine Analogue

SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)Major Product(s)Yield (%)Reference
2,4,6-trichloropyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene110Mono-arylation at C483
7-bromo-2,4,6-trichloropyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene110Di-arylation at C4 and C271-76
3,4,5-Tribromo-2,6-dimethylpyridine

A detailed study on the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids has elucidated the order of substitution. The first coupling occurs selectively at the C4 position, followed by substitution at the C3 and C5 positions.

Table 3: Regioselectivity in Suzuki-Miyaura Coupling of 3,4,5-Tribromo-2,6-dimethylpyridine

Equivalents of Boronic AcidCatalystLigandBaseSolventTemp. (°C)Time (min)Product Distribution (Yield %)Reference
1Pd(OAc)₂SPhosK₃PO₄Toluene50604-Aryl (26%), 3,4-Diaryl (28%), 4,5-Diaryl (13%), 3,4,5-Triaryl (15%)[2]
2Pd(OAc)₂SPhosK₃PO₄Toluene50603,4-Diaryl, 4,5-Diaryl, 3,4,5-Triaryl[2]
3Pd(OAc)₂SPhosK₃PO₄Toluene50603,4,5-Triaryl[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Procedure for Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine[1]

To a mixture of 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), and Na₂CO₃ (2 mmol) in a solvent mixture of H₂O/DMF (3.5:3 mL) was added Pd(OAc)₂ (0.5 mol%). The reaction mixture was stirred at 60°C for 12 hours. After completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-aryl-3,5-dichloropyridine.

General Procedure for Suzuki-Miyaura Coupling of 2,4,6-Trihalogenopyrido[2,3-d]pyrimidines[2]

To an argon-degassed solution of the 2,4,6-trihalogenopyrido[2,3-d]pyrimidine (0.5 mmol) in toluene (6 mL), the desired (het)arylboronic acid (1.05-1.5 equiv.), K₂CO₃ (1.5 equiv.), and Pd(PPh₃)₄ (0.05 equiv.) were added. The reaction was stirred at 110°C for the specified time. After completion, 10 mL of water was added, and the mixture was extracted with dichloromethane (3 x 10 mL). The combined organic layers were dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of 3,4,5-Tribromo-2,6-dimethylpyridine[3]

A mixture of 3,4,5-tribromo-2,6-dimethylpyridine, the respective phenylboronic acid (1-3 equivalents), Pd(OAc)₂ (5.0 mol%), SPhos (5.0 mol%), and K₃PO₄ (3 equivalents) in toluene was stirred at 50°C for the specified time. The reaction progress was monitored by TLC. After completion, the reaction mixture was worked up and the products were separated by column chromatography.

Factors Influencing Regioselectivity

The observed regioselectivity can be rationalized by considering the electronic and steric environment of each C-Br bond.

Regioselectivity_Factors cluster_factors Influencing Factors cluster_reactivity Reactivity of C-Br Bonds Electronic_Effects Electronic Effects (Inductive & Resonance) C4_Position C4 (para to N) Highly Reactive Electronic_Effects->C4_Position Strongest electron withdrawal C2_C6_Position C2/C6 (ortho to N) Reactive Electronic_Effects->C2_C6_Position Strong electron withdrawal C3_C5_Position C3/C5 (meta to N) Less Reactive Electronic_Effects->C3_C5_Position Weakest electron withdrawal Steric_Hindrance Steric Hindrance Steric_Hindrance->C2_C6_Position Can be significant Steric_Hindrance->C3_C5_Position Generally less hindered Catalyst_System Catalyst System (Ligand & Precursor) Catalyst_System->C4_Position Can influence selectivity Catalyst_System->C2_C6_Position Ligand bulk can modulate reactivity

Caption: Factors influencing the regioselectivity of cross-coupling reactions on tribromopyridines.

Experimental and Logical Workflows

The general workflow for a palladium-catalyzed cross-coupling reaction involves several key steps, from reaction setup to product isolation. The logical relationship for predicting regioselectivity is based on the interplay of the factors mentioned above.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Tribromopyridine, Coupling Partner, Base Start->Reagents Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterization (NMR, MS) Purification->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling of tribromopyridines.

Regioselectivity_Prediction Identify_Isomer Identify Tribromopyridine Isomer Electronic_Analysis Analyze Electronic Effects (Position relative to N) Identify_Isomer->Electronic_Analysis Steric_Analysis Analyze Steric Hindrance (Adjacent groups) Identify_Isomer->Steric_Analysis Predict_Inherent_Reactivity Predict Inherent Reactivity Order Electronic_Analysis->Predict_Inherent_Reactivity Steric_Analysis->Predict_Inherent_Reactivity Consider_Catalyst Consider Catalyst System (Ligand Effects) Predict_Inherent_Reactivity->Consider_Catalyst Final_Prediction Predict Final Regiochemical Outcome Consider_Catalyst->Final_Prediction

Caption: Logical workflow for predicting regioselectivity in tribromopyridine cross-coupling reactions.

Conclusion

The regioselectivity of cross-coupling reactions of isomeric tribromopyridines is a nuanced interplay of electronic and steric factors, further modulated by the choice of catalyst and reaction conditions. While a general trend of C4 > C2/C6 > C3/C5 reactivity holds, the specific substitution pattern of each isomer can lead to distinct outcomes. This guide provides a framework for understanding and predicting these regioselectivities, supported by available experimental data. For isomers where data is scarce, the principles outlined here, along with analogies to related halogenated pyridines, can serve as a valuable starting point for reaction design and optimization. Further systematic studies directly comparing the reactivity of all tribromopyridine isomers under standardized conditions would be highly beneficial to the scientific community.

References

A Comparative Guide to the Synthetic Utility of 3,4,5-Tribromopyridine versus Other Polyhalogenated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, polyhalogenated heterocycles serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Among these, 3,4,5-tribromopyridine has emerged as a valuable synthon, offering a unique reactivity profile that can be strategically exploited. This guide provides a comprehensive comparison of the synthetic utility of this compound against other polyhalogenated heterocycles, supported by experimental data and detailed protocols.

Reactivity and Synthetic Applications: A Comparative Overview

The synthetic potential of polyhalogenated pyridines is largely dictated by the nature and position of the halogen substituents. The carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) is a primary determinant of reactivity in cross-coupling reactions, with weaker bonds facilitating the crucial oxidative addition step in palladium-catalyzed transformations.

This compound is particularly attractive due to the presence of three relatively labile bromine atoms. This tri-substitution pattern allows for sequential and site-selective functionalization, enabling the introduction of multiple, distinct substituents onto the pyridine core. The electron-withdrawing nature of the bromine atoms also influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

In comparison, polychlorinated pyridines , such as 3,4,5-trichloropyridine, are generally less reactive in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond. Higher reaction temperatures, more active catalyst systems, and longer reaction times are often required to achieve comparable yields to their brominated counterparts. However, their lower cost and commercial availability can make them attractive starting materials for large-scale synthesis.

Polyfluorinated pyridines exhibit the lowest reactivity in cross-coupling reactions due to the very strong C-F bond. Their functionalization often requires specialized conditions and catalysts. However, the introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of the final molecules, such as metabolic stability and binding affinity, making them highly desirable in drug discovery.

Performance in Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for C-C and C-heteroatom bond formation. The following sections compare the performance of this compound and its analogs in several key transformations.

Suzuki-Miyaura Coupling
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. The higher reactivity of bromopyridines compared to their chloro-analogs is also evident in this transformation. While a general protocol for the Sonogashira coupling of bromopyridines is available, directly comparative quantitative data for 3,4,5-trihalopyridines is scarce.[5][6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is crucial for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. A protocol for the Buchwald-Hartwig amination of a bromopyridine derivative demonstrates the utility of this class of compounds in forming C-N bonds, achieving a 60% yield under specific conditions.[8] It is expected that this compound would be a more amenable substrate for this reaction compared to its chlorinated counterpart.[9][10][11][12]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. It is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The reactivity trend of halopyridines (I > Br > Cl) also holds for this reaction, making this compound a more reactive substrate than 3,4,5-trichloropyridine.[13][14]

Stille Coupling

The Stille coupling utilizes an organotin reagent to couple with an organic halide. A key advantage of organostannanes is their stability to air and moisture. However, the toxicity of tin compounds is a significant drawback. Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the halide follows the order I > Br > Cl.[15][16][17]

Quantitative Data Summary

The following table summarizes representative yields for various cross-coupling reactions of polyhalogenated pyridines. It is important to note that direct comparisons are challenging due to variations in reaction conditions, catalysts, and specific substrates reported in the literature. The data presented should be considered as a general guide to the relative reactivity.

ReactionSubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂Na₂CO₃H₂O/DMF6012~85%[18]
Buchwald-Hartwig 2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene80460%[8]
Sonogashira 2-Amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96%[19]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

General Procedure for Suzuki-Miyaura Coupling of a Trichloropyridine[18]

To a solution of 2,3,5-trichloropyridine (1 mmol) and an arylboronic acid (1.5 mmol) in a mixture of H₂O/DMF (3.5:3 mL) was added Na₂CO₃ (2 mmol) and Pd(OAc)₂ (0.5 mol%). The reaction mixture was stirred at 60°C for 12 hours. After completion, the reaction was cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers were dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Bromopyridine[8]

In a Schlenk vessel under an inert atmosphere, the bromopyridine (18 mmol), amine (8.8 mmol), [Pd₂(dba)₃] (0.18 mmol), (±)-BINAP (0.35 mmol), and NaOBuᵗ (25 mmol) were combined. Anhydrous toluene (50 mL) was added, and the mixture was heated at 80°C with stirring for 4 hours. After cooling to room temperature, diethyl ether (50 mL) was added. The mixture was washed with brine, dried over MgSO₄, and the solvent was removed under reduced pressure. The product was purified by recrystallization.

General Procedure for Sonogashira Coupling of a Bromopyridine[19]

To a degassed solution of the bromopyridine (1 equiv) in a suitable solvent (e.g., DMF or THF/Et₃N), the palladium catalyst (e.g., Pd(CF₃COO)₂), a ligand (e.g., PPh₃), and a copper(I) co-catalyst (e.g., CuI) were added. The terminal alkyne (1.1-1.5 equiv) and a base (e.g., Et₃N) were then added. The reaction mixture was heated under an inert atmosphere until the starting material was consumed (monitored by TLC or GC-MS). After cooling, the reaction was worked up by partitioning between water and an organic solvent. The organic layer was dried and concentrated, and the crude product was purified by chromatography.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

Functionalized pyridines are privileged scaffolds in medicinal chemistry, with many approved drugs containing this heterocyclic core. The ability to introduce diverse substituents onto the pyridine ring through cross-coupling reactions of polyhalogenated precursors is a powerful strategy in drug discovery.

One important signaling pathway that is often dysregulated in cancer is the PI3K/Akt/mTOR pathway. This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[20][21][22][23] Consequently, inhibitors of this pathway are actively being pursued as anti-cancer therapeutics. Several PI3K/Akt/mTOR inhibitors containing a pyridine or related heterocyclic core have been developed, highlighting the importance of these scaffolds in targeting this pathway.[24][25]

The synthesis of these inhibitors often relies on the functionalization of a halogenated heterocyclic core, where cross-coupling reactions are employed to introduce key pharmacophoric features. For example, a substituted pyridine can be coupled with other fragments to generate a molecule that binds to the ATP-binding pocket of PI3K or Akt, thereby inhibiting their kinase activity.

Below is a conceptual workflow illustrating the synthesis of a hypothetical PI3K inhibitor starting from a trihalopyridine.

G cluster_synthesis Synthetic Pathway cluster_pathway PI3K/Akt Signaling Pathway Inhibition A 3,4,5-Trihalopyridine B Suzuki Coupling (Aryl Boronic Acid) A->B C Intermediate 1 B->C D Buchwald-Hartwig Amination (Amine) C->D E Final PI3K Inhibitor D->E Inhibitor PI3K Inhibitor E->Inhibitor PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor->PI3K

Caption: Synthetic workflow and mechanism of action for a hypothetical PI3K inhibitor.

Conclusion

This compound offers significant advantages in synthetic chemistry due to its enhanced reactivity in a variety of palladium-catalyzed cross-coupling reactions compared to its chlorinated and fluorinated analogs. This allows for the construction of complex, multi-substituted pyridine derivatives under milder conditions. While the higher cost of brominated compounds may be a consideration, the increased efficiency and broader synthetic window often justify their use, particularly in the context of drug discovery and the synthesis of high-value molecules. The ability to leverage the unique reactivity of this compound opens up new avenues for the design and synthesis of novel chemical entities with potential applications in medicine and materials science. Further research into the direct, quantitative comparison of different polyhalogenated pyridines under standardized conditions will be invaluable for rational substrate selection in complex synthetic endeavors.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of densely halogenated heterocyclic scaffolds is a critical endeavor in the synthesis of novel chemical entities with potential biological activity. The pyridine core, in particular, is a privileged structure in medicinal chemistry. 3,4,5-Tribromopyridine offers three distinct reaction sites for palladium-catalyzed cross-coupling reactions, enabling the generation of diverse and complex molecular architectures. The choice of the palladium catalyst is paramount to achieving desired outcomes in terms of yield, selectivity, and reaction efficiency.

This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound and its analogs. The information presented is collated from studies on closely related substrates to provide a foundational understanding for catalyst selection and reaction optimization.

Data Presentation: Comparative Performance of Palladium Catalysts

Direct comparative studies on the performance of different palladium catalysts for the coupling of this compound are not extensively documented in a single study. The following tables summarize the performance of various palladium catalyst systems in cross-coupling reactions of analogous bromopyridine substrates. This data provides valuable insights into the potential efficacy of these catalysts for the target molecule.

Disclaimer: The data presented below is compiled from various sources and may not represent a direct, head-to-head comparison under identical reaction conditions. The substrate column indicates the specific bromopyridine used in the cited experiment. Researchers should use this data as a guideline for initial catalyst screening and optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O8012853-Bromopyridine
Pd(OAc)₂/SPhosSPhosK₃PO₄1,4-Dioxane1004953-Bromopyridine
PEPPSI-IPrIPrCs₂CO₃t-AmylOH1002983-Bromopyridine
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane80-1006-12Good3-Bromopyridine derivatives

Table 2: Heck Coupling of Bromopyridines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile10024Moderate3-Bromopyridine
Pd/CNoneK₃PO₄Water/SDS10010894-Bromoanisole
PalladacyclePhosphine mono-ylideK₂CO₃NMP130-HighAryl bromides

Table 3: Sonogashira Coupling of Bromopyridines

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT6High3-Bromopyridine
Pd(PPh₃)₄CuIDiIPAToluene7012HighBromoquinolines
PdCl₂(dppf)CuIEt₃NDMF808GoodHalopyridines

Table 4: Buchwald-Hartwig Amination of Bromopyridines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd₂(dba)₃BINAPNaOt-BuToluene110-HighAryl bromides
Pd(OAc)₂X-PhosK₃PO₄Toluene10018High3-Bromo-2-aminopyridine
RuPhos-precatalystRuPhosNaOt-BuToluene10018853-Bromo-2-aminopyridine

Mandatory Visualization

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Substrates: This compound Coupling Partner setup Assemble Reaction Under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: Pd Precursor + Ligand catalyst->setup solvent Prepare Degassed Solvent and Add Base solvent->setup heating Heat to Desired Temperature setup->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring quench Quench Reaction and Filter Catalyst monitoring->quench Reaction Complete extract Aqueous Work-up and Extraction quench->extract purify Purify by Chromatography extract->purify

Caption: Experimental workflow for a typical palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)Ln OAC Oxidative Addition Complex Pd0->OAC Oxidative Addition TC Transmetalation Complex OAC->TC Transmetalation TC->Pd0 Catalyst Regeneration Prod Product TC->Prod Reductive Elimination ArX This compound (Ar-X) ArX->OAC NuM Coupling Partner (R-M) NuM->TC

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry is often necessary.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a bromopyridine with a boronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, 4:1)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the palladium catalyst under the inert atmosphere.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • The filtrate is then subjected to an aqueous work-up, and the organic layer is dried and concentrated.

    • The crude product is purified by column chromatography.

Heck Coupling

This protocol outlines a general procedure for the coupling of a bromopyridine with an alkene.

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Ligand (e.g., P(o-tol)₃, 4-10 mol%)

    • Base (e.g., Et₃N, 2.0 equiv)

    • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Procedure:

    • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent, the alkene, and the base via syringe.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

    • After the reaction is complete, cool to room temperature.

    • Dilute the mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Sonogashira Coupling

This protocol provides a general method for the coupling of a bromopyridine with a terminal alkyne.[1][2]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%)

    • Base (e.g., Et₃N or Diisopropylamine, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., THF or Toluene)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill with an inert gas.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

    • Monitor the reaction until completion.

    • Filter the reaction mixture through celite, wash with an organic solvent, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol details a general procedure for the amination of a bromopyridine.[3][4]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Ligand (e.g., BINAP, X-Phos, RuPhos)

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

    • Add the solvent, followed by this compound and the amine.

    • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C).

    • After the starting material is consumed, cool the reaction to room temperature.

    • Dilute with an organic solvent, filter through celite, and concentrate.

    • Purify the resulting residue by column chromatography.

References

A Comparative Spectroscopic Analysis of Mono-, Di-, and Tri-Substituted Pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic characteristics of mono-, di-, and tri-substituted pyridine products. The information presented is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to facilitate the identification and characterization of these important chemical entities.

Data Presentation

The following tables summarize the key spectroscopic data for representative mono-, di-, and tri-substituted pyridine derivatives. This allows for a direct comparison of the influence of the number and position of substituents on the spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-2H-3H-4H-5H-6Substituent Protons
Pyridine8.617.287.667.288.61-
2-Methylpyridine-7.087.557.088.492.53 (s, 3H)
3-Methylpyridine8.41-7.487.188.412.35 (s, 3H)
4-Methylpyridine8.457.12-7.128.452.36 (s, 3H)
2,6-Dimethylpyridine-7.007.457.00-2.48 (s, 6H)
3,5-Dimethylpyridine8.27-7.29-8.272.29 (s, 6H)
2,4,6-Trimethylpyridine-6.85-6.85-2.45 (s, 6H), 2.22 (s, 3H)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-6Substituent Carbons
Pyridine150.0123.9136.0123.9150.0-
2-Methylpyridine159.2123.0136.2121.8149.224.8
3-Methylpyridine150.2133.1136.7123.3147.218.5
4-Methylpyridine149.8124.8147.1124.8149.821.3
2,6-Dimethylpyridine157.1121.0136.8121.0157.124.5
3,5-Dimethylpyridine147.2133.2137.4133.2147.218.4
2,4,6-Trimethylpyridine156.4121.9146.5121.9156.424.3, 21.0
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹) for C-H and Ring Vibrations

CompoundAromatic C-H StretchC=C/C=N Ring StretchingC-H Out-of-Plane Bending
Pyridine3080-30101583, 1572, 1482, 1439748, 703
Monosubstituted Pyridines3100-3000~1600-1450Varies with substitution pattern (e.g., ~750 for 2-subst.)
Disubstituted Pyridines3100-3000~1610-1450Varies with substitution pattern (e.g., ~830-780 for 2,6-subst.)
Trisubstituted Pyridines3100-3000~1615-1460Varies with substitution pattern (e.g., ~870 for 2,4,6-subst.)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV Absorption Maxima (λmax, nm) in Ethanol

Compoundπ → π* Transitionn → π* Transition
Pyridine251, 257, 263270
Substituted PyridinesSubstituents can cause a shift in λmax. Electron-donating groups tend to cause a red shift (to longer wavelengths), while electron-withdrawing groups can cause a blue shift (to shorter wavelengths). The position of substitution also influences the extent of the shift.Generally less intense and can be obscured by the more intense π → π* transitions, especially in polar solvents.
Mass Spectrometry (MS)

Table 5: Common Fragmentation Patterns in Electron Ionization (EI) Mass Spectrometry

Substitution PatternKey Fragmentation Pathways
Mono-substituted - Loss of substituent: Often a primary fragmentation step.[1] - Ring fragmentation: Can occur after substituent loss. - Participation of ring nitrogen: Particularly noted in 2-substituted pyridines.[1]
Di-substituted - Sequential loss of substituents. - Fragmentation influenced by the relative positions of substituents.
Tri-substituted - Complex fragmentation patterns involving multiple substituent losses and ring cleavages.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh 5-25 mg of the pyridine derivative for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • Instrument Setup: The NMR spectrometer is typically a 300 or 400 MHz instrument. The deuterated solvent is used for the field frequency lock.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse sequence is used with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[3]

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used, and a larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

    • Solid (KBr Pellet): 1-2 mg of the solid sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Solid (Nujol Mull): A small amount of the solid is ground to a fine powder and then mixed with a drop of Nujol (mineral oil) to form a paste. This mull is then placed between salt plates.[5]

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or the salt plates and Nujol, if applicable) is recorded first.

  • Data Acquisition: The sample is placed in the instrument's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the pyridine derivative is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is commonly used. A cuvette containing the pure solvent is placed in the reference beam path.

  • Data Acquisition: The sample solution is placed in a quartz cuvette and positioned in the sample beam path. The spectrum is scanned over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing: The instrument automatically subtracts the reference spectrum from the sample spectrum to provide the absorbance spectrum of the compound. The wavelengths of maximum absorbance (λmax) are identified.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be via a gas chromatography (GC) interface or a heated probe. Less volatile or thermally sensitive compounds can be introduced via a liquid chromatography (LC) interface or direct infusion.

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[6][7]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.[8]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of substituted pyridine products.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization of Substituted Pyridines cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Pyridine_Derivative Substituted Pyridine Product NMR NMR Spectroscopy (¹H, ¹³C) Pyridine_Derivative->NMR IR IR Spectroscopy Pyridine_Derivative->IR UV_Vis UV-Vis Spectroscopy Pyridine_Derivative->UV_Vis MS Mass Spectrometry Pyridine_Derivative->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure MS_Data->Structure

Caption: A workflow for the spectroscopic characterization of substituted pyridines.

Substitution_Effect_Logic Influence of Substitution on Spectroscopic Properties cluster_properties Spectroscopic Properties cluster_effects Observed Effects Substitution Substitution Pattern (Mono-, Di-, Tri-) NMR_Shift NMR Chemical Shifts Substitution->NMR_Shift IR_Freq IR Vibrational Frequencies Substitution->IR_Freq UV_Lambda UV-Vis λmax Substitution->UV_Lambda MS_Frag MS Fragmentation Substitution->MS_Frag Shielding Changes in Electron Density (Shielding/Deshielding) NMR_Shift->Shielding Vibrations Altered Bond Strengths and Bending Modes IR_Freq->Vibrations Electronic_Transitions Shift in π and n Orbital Energies UV_Lambda->Electronic_Transitions Fragmentation_Pathways Modified Fragmentation Pathways MS_Frag->Fragmentation_Pathways

Caption: Logical relationship of substitution patterns and their spectroscopic effects.

References

A Comparative Guide to Scalable Synthesis of 3,4,5-Tribromopyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary scalable synthesis methods for the versatile chemical intermediate, 3,4,5-tribromopyridine, is presented. This guide provides a detailed comparison of a two-step synthesis starting from 4-aminopyridine and an alternative three-step route commencing with 4-pyridinol. The comparison includes a thorough examination of reaction parameters, yields, and scalability considerations, supported by detailed experimental protocols and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its trifunctional nature allows for selective functionalization at the 3, 4, and 5 positions of the pyridine ring, making it a crucial intermediate in the development of novel compounds. The scalability of its synthesis is a critical factor for its practical application in research and industrial settings. This guide evaluates two distinct and scalable synthetic pathways to this important molecule.

Method 1: Synthesis from 4-Aminopyridine

This widely utilized method involves a two-step sequence: the bromination of 4-aminopyridine to an intermediate, 3,5-dibromo-4-aminopyridine, followed by a diazotization reaction to yield the final product, this compound.

Experimental Protocol:

Step 1: Synthesis of 3,5-dibromo-4-aminopyridine

In a 2000 mL three-necked flask, 94.11 g (1.0 mol) of 4-aminopyridine and 0.82 g of azobisisobutyronitrile (AIBN) are dissolved in 900 mL of carbon tetrachloride. To this solution, 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) is added in portions at 20°C. The reaction mixture is stirred at room temperature for 24 hours. After completion, the mixture is cooled, and the solid is filtered and washed with carbon tetrachloride. The filtrate is washed with a sodium bicarbonate solution and then with saturated brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is recrystallized from n-hexane to yield 3,5-dibromo-4-aminopyridine.

Step 2: Synthesis of this compound

To a 1000 mL three-necked flask, 400 mL of 48% hydrobromic acid is added. At 25°C, 126.0 g (0.50 mol) of 3,5-dibromo-4-aminopyridine is added in batches with stirring until fully dissolved. The flask is then cooled to 0°C in an ice-salt bath. A solution of 38.5 g (0.56 mol) of sodium nitrite in 150 g of water is added dropwise, maintaining the temperature between 0-5°C. After the addition is complete, the mixture is stirred at this temperature for 1 hour, then allowed to warm to room temperature and stirred overnight. The reaction mixture is poured into ice water, and the pH is adjusted to 6.2 with a 10% sodium hydroxide solution. The product is extracted with chloroform, and the combined organic layers are washed with a 5% sodium hydroxide solution to a pH of 7.5, followed by a wash with saturated brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield this compound as a yellow solid.

Method 2: Synthesis from 4-Pyridinol (via 3,4,5-Trichloropyridine)

An alternative approach involves the synthesis of 3,4,5-trichloropyridine from 4-pyridinol, followed by a halogen exchange reaction to produce the desired this compound.

Experimental Protocol:

Step 1: Synthesis of 3,5-dichloro-4-pyridinol

A solution of 4-pyridinol (1.0 equivalent) in acetonitrile (15.0 vol) and water (0.1 vol) is heated to 40°C with stirring. N-chlorosuccinimide (2.2 equivalents) is added in portions, and the reaction mixture is stirred at 45-55°C for 6-8 hours. After completion, the mixture is cooled and stirred for an additional 3-4 hours. The resulting solid is filtered, washed with acetonitrile and water, and dried to a constant weight.

Step 2: Synthesis of 3,4,5-Trichloropyridine

Phosphorus oxychloride (2.0 equivalents) is added to a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 vol). The mixture is heated to 50-55°C and stirred for 24 hours. After cooling, the reaction mixture is slowly poured into water at 2-10°C. The pH is adjusted to 9-10 with a 50% aqueous sodium hydroxide solution. The temperature is raised to 25-30°C, and the product is extracted with n-hexane.

Step 3: Halogen Exchange to this compound (Proposed)

Performance Comparison

ParameterMethod 1: From 4-AminopyridineMethod 2: From 4-Pyridinol (Proposed)
Starting Material 4-Aminopyridine4-Pyridinol
Number of Steps 23
Key Reagents N-Bromosuccinimide, Sodium Nitrite, Hydrobromic AcidN-Chlorosuccinimide, Phosphorus Oxychloride, Bromide Source (e.g., HBr)
Overall Yield High (Intermediate yield of 89.6% reported)[1]Potentially moderate to high, dependent on the efficiency of the halogen exchange step.
Scalability Good; established procedures for both steps.Good; initial steps are common industrial reactions. The scalability of the halogen exchange would need to be established.
Advantages Fewer steps, well-documented procedure with reported yields.Utilizes readily available and inexpensive starting materials. Avoids the use of diazotization.
Disadvantages Involves a potentially hazardous diazotization step.Requires an additional halogen exchange step for which a specific scalable protocol needs development and optimization.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of each synthesis method, the following diagrams have been generated using the DOT language.

Synthesis_Method_1 cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization A 4-Aminopyridine B 3,5-Dibromo-4-aminopyridine A->B NBS, AIBN Carbon Tetrachloride, 20°C, 24h C This compound B->C NaNO₂, 48% HBr 0-5°C to RT

Caption: Workflow for the synthesis of this compound from 4-Aminopyridine.

Synthesis_Method_2 cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Halogen Exchange (Proposed) D 4-Pyridinol E 3,5-Dichloro-4-pyridinol D->E NCS Acetonitrile/Water, 45-55°C, 6-8h F 3,4,5-Trichloropyridine E->F POCl₃ Acetonitrile, 50-55°C, 24h G This compound F->G Bromide Source (e.g., HBr) Heat

Caption: Proposed workflow for the synthesis of this compound from 4-Pyridinol.

Conclusion

Both presented methods offer viable and scalable routes to this compound. The choice between them will depend on the specific requirements of the researcher or organization.

The synthesis from 4-aminopyridine is a well-established, two-step process with documented high yields for the intermediate step.[1] Its primary drawback is the use of a diazotization reaction, which requires careful handling of potentially unstable diazonium salts, especially on a large scale.

The synthesis from 4-pyridinol provides an alternative that avoids the diazotization step. The initial chlorination steps are common and scalable industrial processes. However, the final halogen exchange step requires further development and optimization to be considered a fully established scalable method. If a robust and high-yielding halogen exchange protocol can be developed, this three-step route could become a highly attractive and potentially safer alternative.

Researchers and drug development professionals are encouraged to evaluate both methods based on their available resources, safety infrastructure, and desired scale of production. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.

References

A Comparative Guide to the Synthetic Applications of Tribromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tribromopyridines are versatile and highly valuable building blocks in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Their three bromine substituents offer multiple points for functionalization, allowing for the construction of complex, multi-substituted pyridine scaffolds. The regioselectivity of these functionalization reactions is critically dependent on the substitution pattern of the tribromopyridine isomer, as well as the specific reaction conditions employed. This guide provides a comparative overview of the synthetic applications of various tribromopyridine isomers, with a focus on widely-used palladium-catalyzed cross-coupling reactions and other functionalization strategies. Experimental data has been summarized to facilitate the selection of appropriate synthetic routes for accessing diverse substituted pyridines.

Cross-Coupling Reactions: A Powerful Tool for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable methods for the functionalization of tribromopyridines. The reactivity of the C-Br bonds is influenced by the electronic and steric environment within the pyridine ring, enabling selective transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halogenated pyridine and an organoboron reagent. The regioselectivity in tribromopyridines is dictated by the relative reactivity of the different C-Br bonds.

A study on the ligand-free Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids provides insights into the reactivity of halogenated pyridines.[1] While not a tribromopyridine, the principles of regioselectivity are applicable. In this case, the coupling occurs selectively at the 2-position.[1]

Table 1: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-dichloro-2-phenylpyridine89
24-Methylphenylboronic acid3,5-dichloro-2-(4-methylphenyl)pyridine92
34-Methoxyphenylboronic acid3,5-dichloro-2-(4-methoxyphenyl)pyridine95
44-Chlorophenylboronic acid3,5-dichloro-2-(4-chlorophenyl)pyridine85
54-Fluorophenylboronic acid3,5-dichloro-2-(4-fluorophenyl)pyridine82

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine [1]

A mixture of 2,3,5-trichloropyridine (1 mmol), the respective arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.005 mmol), and Na₂CO₃ (2 mmol) in a solvent mixture of H₂O (3.5 mL) and DMF (3 mL) is stirred at 60 °C for 12 hours. After completion, the reaction mixture is extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents Combine Tribromopyridine, Arylboronic Acid, Pd Catalyst, and Base in Solvent start->reagents reaction Heat Reaction Mixture reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product Sequential_Sonogashira TBP Tribromopyridine Monoalkynyl Mono-alkynyl Dibromopyridine TBP->Monoalkynyl 1st Sonogashira (Regioselective) Dialkynyl Di-alkynyl Monobromopyridine Monoalkynyl->Dialkynyl 2nd Sonogashira Trialkynyl Tri-alkynyl Pyridine Dialkynyl->Trialkynyl 3rd Sonogashira Lithiation_Workflow start Start lithiation Treat Tribromopyridine with Organolithium Reagent at Low Temperature start->lithiation electrophile Quench with Electrophile (e.g., B(OR)3, CO2, etc.) lithiation->electrophile workup Aqueous Workup electrophile->workup product Functionalized Pyridine workup->product Sequential_Cross_Coupling TBP Tribromopyridine Step1 Regioselective Suzuki-Miyaura Coupling TBP->Step1 Intermediate1 Aryl-dibromopyridine Step1->Intermediate1 Step2 Regioselective Sonogashira Coupling Intermediate1->Step2 Intermediate2 Aryl-alkynyl-bromopyridine Step2->Intermediate2 Step3 Buchwald-Hartwig Amination Intermediate2->Step3 Product Trisubstituted Pyridine Step3->Product

References

Safety Operating Guide

Proper Disposal of 3,4,5-Tribromopyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3,4,5-Tribromopyridine is a toxic and hazardous material. Proper personal protective equipment (PPE) and adherence to institutional and national waste disposal regulations are mandatory.

This guide provides detailed procedures for the safe disposal of this compound, catering to researchers, scientists, and professionals in drug development. The following protocols are designed to ensure safety and compliance with environmental regulations.

I. Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1] Therefore, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use.

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][2]

II. Summary of Chemical and Physical Properties

A clear understanding of the chemical's properties is vital for safe handling and disposal.

PropertyValue
CAS Number 2457-48-9
Molecular Formula C₅H₂Br₃N
Molecular Weight 315.79 g/mol
Appearance White to off-white crystalline powder
Melting Point 105-109 °C
Density 2.406 g/cm³ (predicted)
Storage Temperature 2-8°C

(Data sourced from various chemical suppliers and safety data sheets)

III. Step-by-Step Disposal Protocol

The disposal of this compound falls under the category of halogenated organic waste. This requires specific segregation and labeling to prevent hazardous reactions and ensure proper disposal by certified facilities.[1][3][4]

Step 1: Segregation of Waste

  • Crucially, do not mix this compound waste with non-halogenated organic waste.[3][5]

  • A dedicated, clearly labeled waste container for "Halogenated Organic Waste" must be used.[1][4]

Step 2: Waste Container Selection and Labeling

  • Use a chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be in good condition, free from cracks or residues.

  • Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[3] Avoid abbreviations.

  • The date of first waste addition should also be clearly marked on the label.

Step 3: Waste Accumulation

  • All transfers of waste into the container should be performed in a well-ventilated fume hood.

  • Keep the waste container closed at all times, except when adding waste.[2][3]

  • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[5]

  • Store the waste container in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in use for a maximum of three months, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Follow all institutional procedures for waste pickup, which may include completing a hazardous waste manifest.

IV. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure proper ventilation. For small spills, use an inert absorbent material. For large spills, contact your institution's emergency response team immediately. In case of personal contact, flush the affected area with copious amounts of water and seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A 1. Don Personal Protective Equipment (PPE) B 2. Segregate Waste Stream: Halogenated Organic Waste A->B C 3. Select & Label Waste Container B->C D 4. Accumulate Waste in Fume Hood C->D E 5. Store Container in Satellite Accumulation Area D->E F 6. Arrange for Pickup by EHS/Licensed Contractor E->F G 7. Final Disposal at Approved Facility F->G

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3,4,5-Tribromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for 3,4,5-Tribromopyridine, ensuring a secure laboratory environment.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Chemical Formula C₅H₂Br₃N[1][2][3][4]
Molecular Weight 315.79 g/mol [2][3][4]
Appearance White to off-white or pale yellow crystalline powder/solid[1][2][4]
Melting Point 105-109 °C[2]
Boiling Point 284.0 ± 35.0 °C at 760 Torr (Predicted)[5]
Density 2.406 ± 0.06 g/cm³ (Predicted)[5]
Flash Point 125.6 ± 25.9 °C (Predicted)[5]
Solubility Slightly soluble in water (1.1 g/L at 25°C, Calculated)[6]
Storage Temperature 2-8°C[5]
Hazard Classifications Acute Toxicity 3 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[2][3]

Note: Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of specific limits, it is crucial to handle this compound with a high degree of caution, minimizing exposure through engineering controls, administrative controls, and personal protective equipment.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work Area: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and uncluttered.

  • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible. A spill kit appropriate for solid chemical spills should be available.

2. Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory when handling this compound.[3]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against potential splashes and airborne particles.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., Nitrile rubber). It is recommended to double-glove.

    • Lab Coat: A chemically resistant lab coat or apron must be worn.

    • Footwear: Closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

3. Weighing and Dispensing:

  • Containment: When weighing, use a balance inside the fume hood or a ventilated balance enclosure to contain any dust.

  • Tools: Use appropriate tools, such as spatulas, to handle the solid. Avoid actions that could generate dust.

  • Aliquotting: Carefully measure and transfer the required amount of the chemical, minimizing the risk of spills.

4. Experimental Procedures:

  • Reactions: All experimental procedures involving this compound should be performed within the chemical fume hood.

  • Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe work.

5. Post-Handling and Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Halogenated Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Any solutions containing this compound or rinsates from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

  • Sharps: Contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Closure: Keep waste containers tightly closed when not in use.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

3. Final Disposal:

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.

  • Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[3]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood ppe Don Appropriate PPE prep_area->ppe weigh Weigh and Dispense ppe->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate segregate_waste Segregate Waste (Halogenated) decontaminate->segregate_waste dispose Dispose via Licensed Vendor segregate_waste->dispose

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,4,5-Tribromopyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.